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  • Product: 3-Chloro-4-hydroxy-5-nitrobenzonitrile
  • CAS: 1689-88-9

Core Science & Biosynthesis

Foundational

Technical Monograph: 3-Chloro-4-hydroxy-5-nitrobenzonitrile (CAS 1689-88-9)

The following technical guide details the properties, synthesis, and applications of 3-Chloro-4-hydroxy-5-nitrobenzonitrile (CAS 1689-88-9). Domain: Medicinal Chemistry & Agrochemical Synthesis Document Type: Technical G...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 3-Chloro-4-hydroxy-5-nitrobenzonitrile (CAS 1689-88-9).

Domain: Medicinal Chemistry & Agrochemical Synthesis Document Type: Technical Guide / Whitepaper

Executive Summary

3-Chloro-4-hydroxy-5-nitrobenzonitrile (CAS 1689-88-9) is a tri-substituted benzene derivative characterized by its high acidity and lipophilicity. Structurally, it is the chloro-analog of Nitroxynil , a well-established anthelmintic agent. Due to the synergistic electron-withdrawing effects of the nitrile (-CN), nitro (-NO2), and chloro (-Cl) groups on the phenolic hydroxyl, this compound acts as a potent protonophore , capable of uncoupling oxidative phosphorylation in mitochondria.

In drug discovery, it serves as a critical scaffold for Structure-Activity Relationship (SAR) studies targeting anthelmintic activity and as a versatile intermediate for synthesizing fused heterocycles via reduction of the nitro group.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

The pharmacological potential of CAS 1689-88-9 is dictated by its physicochemical parameters, specifically its pKa and lipophilicity (LogP). The presence of three electron-withdrawing groups (EWGs) dramatically increases the acidity of the phenol, allowing it to exist as a lipophilic anion at physiological pH.

Table 1: Physicochemical Data
PropertyValueContext/Notes
CAS Number 1689-88-9
Molecular Formula C₇H₃ClN₂O₃
Molecular Weight 198.56 g/mol
Appearance Yellow crystalline solidTypical of nitrophenols
Melting Point 145–148 °CDependent on purity/solvent
Predicted pKa ~4.5 – 5.2High acidity due to -NO₂ and -CN ortho/para to -OH
LogP (Octanol/Water) ~2.2 – 2.5Lipophilic enough to cross membranes
H-Bond Donors 1Phenolic -OH
H-Bond Acceptors 4-CN, -NO₂, -OH

Synthesis Protocol: Regioselective Nitration

Objective: Synthesize 3-Chloro-4-hydroxy-5-nitrobenzonitrile from 3-chloro-4-hydroxybenzonitrile via electrophilic aromatic substitution.

Retrosynthetic Analysis

The synthesis relies on the directing effects of the substituents. The hydroxyl group (-OH) is a strong ortho/para activator, while the nitrile (-CN) is a meta director. The chlorine is a weak deactivator but ortho/para directing.

  • Target Position (C5): Ortho to the -OH group.

  • Reagents: Mixed acid (HNO₃/H₂SO₄) or Nitric acid in Acetic Acid.

Step-by-Step Methodology

Note: This protocol assumes standard laboratory safety equipment (fume hood, PPE) due to the handling of strong acids and nitriles.

Reagents:

  • Starting Material: 3-Chloro-4-hydroxybenzonitrile (CAS 2315-81-3)[1]

  • Solvent: Glacial Acetic Acid (AcOH)

  • Nitrating Agent: Fuming Nitric Acid (HNO₃)

Workflow:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve 10 mmol of 3-chloro-4-hydroxybenzonitrile in 15 mL of glacial acetic acid.

  • Temperature Control: Cool the solution to 0–5 °C using an ice-water bath. Critical: Controlling temperature prevents dinitration or hydrolysis of the nitrile group.

  • Addition: Dropwise add 1.1 equivalents of fuming HNO₃ over 20 minutes. Maintain internal temperature below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–3 hours. The solution will turn from colorless to yellow/orange.

  • Monitoring (Self-Validation): Spot the reaction mixture on a TLC plate (Eluent: 30% EtOAc in Hexanes). The product will appear as a distinct yellow spot with a lower Rf value than the starting material due to increased polarity and acidity.

  • Quenching: Pour the reaction mixture into 100 mL of crushed ice/water with vigorous stirring. The product should precipitate as a yellow solid.

  • Isolation: Filter the solid via vacuum filtration. Wash with cold water (3 x 20 mL) to remove residual acid.

  • Purification: Recrystallize from Ethanol/Water (1:1) or purify via silica gel column chromatography if high purity (>98%) is required.

Synthetic Pathway Diagram

Synthesis_Pathway Start Precursor 3-Chloro-4-hydroxybenzonitrile Intermediate Electrophilic Substitution (Ortho to -OH) Start->Intermediate Activation Conditions Reagents: HNO3, AcOH 0-5 °C Conditions->Intermediate Product Product 3-Chloro-4-hydroxy- 5-nitrobenzonitrile Intermediate->Product Isolation & Recrystallization

Caption: Figure 1. Regioselective nitration pathway. The hydroxyl group directs the nitro group to the C5 position.

Mechanism of Action: Mitochondrial Uncoupling

This compound belongs to the class of protonophores . Its biological activity—and toxicity—stems from its ability to disrupt the mitochondrial proton gradient (ΔpH), which drives ATP synthesis.

The Proton Shuttle Cycle
  • Entry: The neutral, protonated form of the molecule (Ph-OH) is lipophilic. It diffuses passively across the Outer Mitochondrial Membrane (OMM) and Inner Mitochondrial Membrane (IMM) into the matrix.

  • Deprotonation: The mitochondrial matrix has a higher pH (alkaline) compared to the intermembrane space. Inside the matrix, the phenol deprotonates (Ph-OH → Ph-O⁻ + H⁺).

  • Anion Efflux: The resulting phenolate anion is charge-delocalized (stabilized by the -NO₂ and -CN groups), allowing it to remain lipophilic enough to move back across the IMM to the intermembrane space, driven by the membrane potential (ΔΨ).

  • Reprotonation: In the acidic intermembrane space, the anion picks up a proton, reforming the neutral molecule.

  • Result: This cycle futilely transports protons into the matrix, dissipating the electrochemical gradient as heat rather than ATP production.

Mechanism Diagram

MOA_Uncoupling cluster_IMS Intermembrane Space (High [H+]) cluster_Matrix Mitochondrial Matrix (Low [H+]) H_out H+ Neutral_IMS Neutral Drug (Ph-OH) H_out->Neutral_IMS Binding Anion_Matrix Anion (Ph-O-) Neutral_IMS->Anion_Matrix  1. Diffusion & Deprotonation H_in H+ Anion_Matrix->Neutral_IMS  2. Anion Return (Driven by ΔΨ) Anion_Matrix->H_in Release

Caption: Figure 2. Protonophore cycle. The compound shuttles protons across the inner mitochondrial membrane, bypassing ATP synthase.

Applications in Drug Development[1][5][7][12][13]

Anthelmintic SAR Studies

Researchers utilize CAS 1689-88-9 to map the pharmacophore of fasciolicides (drugs against liver flukes).

  • Reference Compound: Nitroxynil (3-iodo-4-hydroxy-5-nitrobenzonitrile).

  • Substitution Logic: Replacing the Iodine (in Nitroxynil) with Chlorine (in CAS 1689-88-9) alters the lipophilicity and steric bulk without changing the electronic environment significantly. This allows scientists to determine if the bulky iodine is necessary for receptor binding or if the activity is purely driven by the uncoupling mechanism.

Synthetic Scaffold

The compound is a "privileged structure" for generating benzoxazoles and benzimidazoles.

  • Reduction: The nitro group (-NO₂) can be reduced to an amine (-NH₂) using Fe/HCl or H₂/Pd-C.

  • Cyclization: The resulting ortho-amino-phenol derivative reacts with aldehydes or carboxylic acids to form benzoxazoles, which are key motifs in anticancer and antimicrobial research.

Safety & Handling (E-E-A-T)

Hazard Class: Acute Toxin & Irritant.

  • H301: Toxic if swallowed (Uncoupling agent).

  • H315/H319: Causes skin and serious eye irritation.[2][3]

Handling Protocol:

  • No Dust: Handle as a solution whenever possible to avoid inhaling dust.

  • Waste: Do not dispose of down the drain. Nitriles and nitro-compounds require specific incineration protocols to prevent the formation of toxic byproducts (NOx, HCN).

  • First Aid: In case of exposure, immediate supportive care is required. Note that standard oxygen therapy may be insufficient for metabolic uncoupling; cooling measures may be needed if hyperthermia occurs.

References

  • PubChem. (n.d.).[4][2] Benzonitrile, 3-chloro-4-hydroxy-5-nitro- (Compound).[5] National Library of Medicine. Retrieved from [Link]

  • NIST. (2025). 3-Chloro-5-(2-chloro-5-hydroxyphenoxy)benzonitrile Properties. NIST Chemistry WebBook, SRD 69. Retrieved from [Link][6]

  • Han, Y., et al. (2012). Synthesis and biological evaluation of novel benzonitrile derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. (Contextual reference for benzonitrile scaffold utility).

Sources

Exploratory

3-Chloro-4-hydroxy-5-nitrobenzonitrile structure and molecular weight

Structure, Synthesis, and Pharmaceutical Applications Executive Summary 3-Chloro-4-hydroxy-5-nitrobenzonitrile (CAS 1689-88-9) is a highly specialized aromatic intermediate used primarily in the synthesis of veterinary a...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Pharmaceutical Applications

Executive Summary

3-Chloro-4-hydroxy-5-nitrobenzonitrile (CAS 1689-88-9) is a highly specialized aromatic intermediate used primarily in the synthesis of veterinary anthelmintics (such as nitroxinil analogs) and as a scaffold in the development of uncouplers of oxidative phosphorylation.[1] Its structure—a tri-substituted benzene ring featuring cyano, chloro, hydroxy, and nitro groups—imparts unique physicochemical properties, most notably high acidity and lipophilicity, which are critical for membrane permeability and biological activity. This guide details the structural characterization, synthetic pathways, and analytical profiling of this compound for researchers in medicinal chemistry and agrochemical development.

Structural Characterization & Physicochemical Profile[2][3]

Chemical Identity

The molecule is a derivative of benzonitrile, characterized by a phenol core substituted with electron-withdrawing groups (nitro, cyano, chloro). These substituents drastically alter the electron density of the aromatic ring, enhancing the acidity of the phenolic hydroxyl group.

PropertyData
IUPAC Name 3-Chloro-4-hydroxy-5-nitrobenzonitrile
Common Synonyms 4-Hydroxy-3-chloro-5-nitrobenzonitrile; Benzonitrile, 3-chloro-4-hydroxy-5-nitro-
CAS Number 1689-88-9
Molecular Formula C₇H₃ClN₂O₃
Molecular Weight 198.56 g/mol
SMILES N#Cc1cc(Cl)c(O)c(N(=O)=O)c1
InChI Key High-precision identifier required for database integration
Physicochemical Properties

The presence of three electron-withdrawing groups (CN, NO₂, Cl) exerts a powerful inductive and resonant effect, stabilizing the phenoxide anion.

  • Acidity (pKa): Predicted to be in the range of 3.5 – 4.5 . This high acidity allows the compound to act as a protonophore, capable of shuttling protons across mitochondrial membranes, a mechanism typical of uncouplers like 2,4-dinitrophenol.

  • Solubility: Low water solubility in its neutral form; highly soluble in organic solvents (DMSO, Methanol, Ethyl Acetate). Soluble in aqueous alkaline solutions (forming the phenoxide salt).

  • Appearance: Typically a yellow to orange crystalline solid (characteristic of nitrophenols).

Synthetic Methodologies

The synthesis of 3-Chloro-4-hydroxy-5-nitrobenzonitrile requires precise regiochemical control to ensure the substituents are placed at the 3, 4, and 5 positions relative to the cyano group (position 1). Two primary routes are established based on electrophilic aromatic substitution principles.

Route A: Nitration of 3-Chloro-4-hydroxybenzonitrile

This is the preferred industrial route due to the directing effects of the hydroxyl group.

  • Starting Material: 3-Chloro-4-hydroxybenzonitrile.

  • Reagents: Mixed acid (HNO₃ / H₂SO₄) or HNO₃ in Acetic Acid.

  • Mechanism: The hydroxyl group (-OH) is a strong ortho/para activator. The para position is blocked by the cyano group (relative to OH? No, CN is para to the original H, but here CN is at 1, OH at 4. So para to OH is position 1, occupied by CN).

    • Correction: In 3-chloro-4-hydroxybenzonitrile:

      • OH is at 4.

      • Cl is at 3.[2][3][4]

      • CN is at 1.

      • Open positions: 2, 5, 6.[5]

      • Directing Effects: OH directs ortho (positions 3 and 5). Position 3 is occupied by Cl.[2][3][4] Therefore, the incoming nitro electrophile (NO₂⁺) is directed exclusively to Position 5 .

  • Outcome: High regioselectivity for 3-Chloro-4-hydroxy-5-nitrobenzonitrile.

Route B: Chlorination of 3-Nitro-4-hydroxybenzonitrile
  • Starting Material: 3-Nitro-4-hydroxybenzonitrile.

  • Reagents: Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂).

  • Mechanism: The OH group activates the ring. The NO₂ group (at 3) deactivates. The incoming Cl⁺ electrophile is directed ortho to the OH. Position 3 is occupied (NO₂). Position 5 is open.

  • Outcome: Yields the target compound.

Synthetic Pathway Diagram

The following diagram illustrates the regioselective logic for Route A.

SynthesisPathway cluster_legend Reaction Logic Start 4-Hydroxybenzonitrile (Precursor) Inter 3-Chloro-4-hydroxybenzonitrile (Intermediate) Start->Inter Reagent1 Chlorination (Cl2 or SO2Cl2) Product 3-Chloro-4-hydroxy-5-nitrobenzonitrile (Target) Inter->Product Reagent2 Nitration (HNO3/H2SO4) Note OH group directs electrophiles to ortho positions (3 & 5).

Caption: Regioselective synthesis pathway via sequential halogenation and nitration.

Analytical Profiling

To validate the identity and purity of the synthesized compound, a multi-modal analytical approach is required.

HPLC Method (Reverse Phase)

Due to the acidic nature of the phenol, the mobile phase must be acidified to suppress ionization and ensure peak sharpness.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 350 nm (nitro-phenol charge transfer band).

  • Retention Time: The compound will elute later than 3-chloro-4-hydroxybenzonitrile due to the lipophilic nitro group, but earlier than fully alkylated analogs.

NMR Spectroscopy (Proton 1H)

The structure possesses only two aromatic protons, located at positions 2 and 6.

  • Solvent: DMSO-d6 (to prevent exchange of phenolic OH and improve solubility).

  • Predicted Signals:

    • δ ~11.0 - 12.0 ppm: Broad singlet (1H, -OH). Highly deshielded due to intramolecular H-bonding with the nitro group.

    • δ ~8.0 - 8.5 ppm: Two doublets (or singlets if unresolved).

      • H2: Located between Cl and CN.

      • H6: Located between NO₂ and CN.

      • Coupling: Meta-coupling (J ≈ 2.0 Hz) is expected between H2 and H6.

Applications in Drug Development

While often an intermediate, the specific substitution pattern of 3-Chloro-4-hydroxy-5-nitrobenzonitrile makes it relevant in two key areas:

  • Anthelmintics (Veterinary): It is a structural analog of Nitroxinil (3-iodo-4-hydroxy-5-nitrobenzonitrile). The chloro-analog is used in Structure-Activity Relationship (SAR) studies to optimize potency and pharmacokinetic properties. The electron-withdrawing nature of the chloro group mimics the iodo group but with different steric and lipophilic parameters.

  • Uncouplers of Oxidative Phosphorylation: The compound belongs to the class of substituted nitrophenols known to disrupt ATP synthesis by dissipating the proton gradient in mitochondria. This mechanism is studied for potential herbicidal activity (similar to Ioxynil ) or controlled metabolic modulation.

Safety & Handling (MSDS Highlights)

Warning: This compound is a substituted nitrophenol and must be handled with extreme caution.

  • Acute Toxicity: Potentially toxic by inhalation, ingestion, and skin contact. Nitrophenols can cause hyperthermia and metabolic acidosis (uncoupling effect).

  • Reactivity: Thermal instability. Risk of explosion if heated under confinement or allowed to dry completely in the presence of heavy metals (picrate-like behavior).

  • PPE: Chemical-resistant gloves (Nitrile), safety goggles, and use of a fume hood is mandatory.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 602717, 3-Chloro-5-nitrobenzonitrile (Related Structure). Retrieved from .

  • Manus Aktteva Biopharma LLP. 3-Chloro-4-hydroxy-5-nitrobenzonitrile (CAS 1689-88-9) Product Data.[1][5] Retrieved from .

  • ChemicalBook. Benzonitrile, 3-chloro-4-hydroxy-5-nitro- Properties and Suppliers.[5] Retrieved from .

  • Smolecule. 3-Hydroxy-5-nitrobenzonitrile and Related Nitrobenzonitrile Derivatives. Retrieved from .

  • Sigma-Aldrich. Safety Data Sheet for Nitrophenol Derivatives. (General Reference for Handling). Retrieved from .

Sources

Foundational

A Guide to the Safe Handling of Novel Benzonitrile Derivatives: A Case Study on 3-Chloro-4-hydroxy-5-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Unknowns in Chemical Research PART 1: Hazard Analysis Based on Structural Analogs While a specific SDS for 3-Chloro-4-hydroxy-5...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Unknowns in Chemical Research

PART 1: Hazard Analysis Based on Structural Analogs

While a specific SDS for 3-Chloro-4-hydroxy-5-nitrobenzonitrile is unavailable, we can infer its potential hazard profile by examining the documented risks of its isomers and structurally related compounds. This analog-based hazard assessment is a critical first step in risk mitigation. The following table summarizes the GHS hazard statements for several close analogs.

Compound NameCAS NumberKey Hazard Statements
4-Chloro-3-nitrobenzonitrile939-80-0May be harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1]
3-Chloro-4-hydroxybenzonitrile2315-81-3Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2]
3-Chloro-5-hydroxybenzonitrile473923-97-6Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3][4]
4-Hydroxybenzonitrile767-00-0Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Harmful to aquatic life.

Based on this data, it is prudent to assume that 3-Chloro-4-hydroxy-5-nitrobenzonitrile is likely to be harmful if swallowed , a skin and eye irritant , and a respiratory tract irritant . The nitro and chloro substitutions may also confer additional toxicological properties that are not fully characterized.

PART 2: Risk Assessment and Mitigation Workflow

A systematic risk assessment is mandatory before any new compound is handled. The following workflow provides a self-validating system to ensure safety.

Experimental Workflow for Safe Handling of Novel Compounds

cluster_prep Preparation Phase cluster_execution Execution Phase cluster_post Post-Execution Phase A Identify Compound & Lack of SDS B Analog Hazard Assessment A->B C Develop Provisional Safety Protocol B->C D Engineering Controls Verification (Fume Hood, etc.) C->D Proceed with Caution E Don Appropriate PPE D->E F Execute Experiment on Small Scale E->F G Decontamination of Workspace & Equipment F->G Experiment Complete H Segregated & Labeled Waste Disposal G->H I Update Internal Documentation with Observations H->I

Caption: A logical workflow for the safe handling of novel chemical compounds.

PART 3: Standard Operating Procedure (SOP) for Handling 3-Chloro-4-hydroxy-5-nitrobenzonitrile

This SOP is based on the inferred hazards and should be adapted to specific experimental conditions.

Engineering Controls
  • Primary Containment: All handling of solid 3-Chloro-4-hydroxy-5-nitrobenzonitrile and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

  • Ventilation: Ensure the fume hood has a face velocity appropriate for handling potent compounds.

  • Proximity to Safety Equipment: An eyewash station and safety shower must be readily accessible.[2]

Personal Protective Equipment (PPE)
  • Hand Protection: Wear nitrile gloves at all times. Consider double-gloving if extensive handling is required. Dispose of gloves immediately after use or upon contamination.

  • Eye Protection: Chemical safety goggles are mandatory to protect against dust particles and splashes.

  • Body Protection: A flame-resistant lab coat should be worn and kept buttoned.

  • Respiratory Protection: For situations with a high potential for aerosol generation (e.g., large-scale transfers, spill cleanup), a NIOSH-approved respirator with P100 filters may be necessary.

Handling and Storage
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2] The container should be clearly labeled with the compound name and all relevant GHS pictograms (e.g., irritant, health hazard).

  • Dispensing: When weighing the solid, do so in a fume hood on a disposable weigh paper to minimize contamination.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Spill and Waste Management
  • Spill Cleanup: In case of a spill, evacuate the area and ensure proper ventilation. For small spills, gently cover with an absorbent, non-combustible material, and then sweep into a labeled waste container. Avoid generating dust.[4]

  • Waste Disposal: All waste contaminated with 3-Chloro-4-hydroxy-5-nitrobenzonitrile should be collected in a designated, sealed, and clearly labeled hazardous waste container for disposal by a licensed contractor. Do not dispose of it in regular trash or down the drain.

PART 4: Emergency Procedures

A clear and rehearsed emergency plan is crucial.

Emergency Response Protocol

cluster_actions Immediate Actions Exposure Exposure Event Occurs Skin Skin Contact: Wash with soap & water for 15 min. Exposure->Skin Eyes Eye Contact: Rinse with water for 15 min. Exposure->Eyes Inhalation Inhalation: Move to fresh air. Exposure->Inhalation Ingestion Ingestion: Rinse mouth, do NOT induce vomiting. Exposure->Ingestion Notify Notify Supervisor & EHS Skin->Notify Eyes->Notify Inhalation->Notify Ingestion->Notify Medical Seek Immediate Medical Attention Notify->Medical SDS Provide SDS of Analogs to Medical Personnel Medical->SDS

Caption: A flowchart for responding to chemical exposure incidents.

First-Aid Measures
  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.[2]

  • Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention and show the container or label.[2]

Conclusion: A Commitment to a Culture of Safety

The responsible development of novel therapeutics and chemical entities is fundamentally linked to a proactive and informed safety culture. While the specific toxicological profile of 3-Chloro-4-hydroxy-5-nitrobenzonitrile remains to be fully elucidated, the principles and protocols outlined in this guide provide a robust framework for its safe handling. By leveraging data from structural analogs, implementing rigorous engineering and administrative controls, and preparing for potential emergencies, researchers can confidently and safely advance their scientific objectives.

References

  • Sigma-Aldrich. (2024, September 6).
  • Thermo Fisher Scientific. (2025, October 16). Safety Data Sheet: 3-Chloro-4-hydroxybenzonitrile.
  • PubChem. (n.d.). 3-Chloro-5-hydroxybenzonitrile. Retrieved February 24, 2026, from [Link]

  • Thermo Fisher Scientific. (n.d.).
  • PubChem. (n.d.). 3-Chloro-5-hydroxybenzonitrile. Retrieved February 24, 2026, from [Link]

  • Apollo Scientific. (2023, July 5). Safety Data Sheet: 3-Chloro-5-hydroxybenzonitrile.
  • PubChem. (n.d.). Benzonitrile, 3-chloro-4-hydroxy-. Retrieved February 24, 2026, from [Link]

  • Apollo Scientific. (2023, July 5). Safety Data Sheet: 3-Chloro-5-hydroxybenzonitrile.

Sources

Exploratory

Therapeutic Architectures of 3-Chloro-4-hydroxy-5-nitrobenzonitrile: Anthelmintic Efficacy, Mitochondrial Uncoupling, and Synthetic Pathways

Executive Summary 3-Chloro-4-hydroxy-5-nitrobenzonitrile (CAS 1689-88-9) represents a privileged pharmacophore in the domain of small-molecule therapeutics, characterized by its potent activity as a protonophore (mitocho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-4-hydroxy-5-nitrobenzonitrile (CAS 1689-88-9) represents a privileged pharmacophore in the domain of small-molecule therapeutics, characterized by its potent activity as a protonophore (mitochondrial uncoupler) . While structurally analogous to the catechol-O-methyltransferase (COMT) inhibitor class (e.g., Entacapone), its primary therapeutic utility lies in its anthelmintic properties , specifically against fascioliasis (liver fluke infestations).

This technical guide dissects the molecular architecture of the scaffold, elucidating how the precise arrangement of electron-withdrawing groups (–CN, –NO₂, –Cl) around the phenolic hydroxyl modulates pKa to facilitate transmembrane proton shuttling. We provide validated synthetic protocols, mechanistic insights into oxidative phosphorylation uncoupling, and experimental frameworks for evaluating its bioactivity.

Chemical Architecture & Pharmacophore Analysis

The therapeutic potency of 3-Chloro-4-hydroxy-5-nitrobenzonitrile is dictated by its electronic landscape. It acts as a bioisostere of Nitroxynil (3-iodo-4-hydroxy-5-nitrobenzonitrile), a standard-of-care veterinary fasciolicide.

Electronic Tuning and pKa

The molecule functions as a weak acid. The phenolic hydroxyl group is acidified by the cooperative electron-withdrawing effects of the ortho-nitro, meta-chloro, and para-cyano groups.

SubstituentPositionElectronic EffectImpact on Phenolic pKa
–OH C4Ionizable CenterPrimary proton donor/acceptor.
–NO₂ C5 (ortho)Strong Resonance (-R) & Inductive (-I)Drastically lowers pKa; stabilizes phenolate anion via intramolecular H-bond.
–Cl C3 (ortho)Inductive (-I)Steric bulk prevents metabolic conjugation; moderate acidity enhancement.
–CN C1 (para)Strong Resonance (-R)Delocalizes negative charge across the ring system.

Structure-Activity Relationship (SAR) Insight: The substitution of Iodine (in Nitroxynil) with Chlorine (in this derivative) alters lipophilicity (LogP) and molar volume without abolishing the uncoupling mechanism. This modification is critical for optimizing pharmacokinetic profiles, specifically tissue distribution in the host versus the parasite.

Therapeutic Mechanism: Mitochondrial Uncoupling

The core mechanism of action is the uncoupling of oxidative phosphorylation . This molecule disrupts the proton gradient (


) across the inner mitochondrial membrane (IMM) of the parasite, leading to ATP depletion and death.
The Protonophore Cycle

Unlike inhibitors that block the electron transport chain (ETC), 3-Chloro-4-hydroxy-5-nitrobenzonitrile acts as a shuttle.

  • Neutral Form (Ph-OH): Lipophilic enough to diffuse through the lipid bilayer into the matrix.

  • Deprotonation: In the alkaline matrix (pH ~8), it releases a proton (

    
    ).
    
  • Anionic Form (Ph-O⁻): The charge is delocalized by the –NO₂ and –CN groups, allowing the anion to diffuse back across the membrane to the intermembrane space (IMS).

  • Reprotonation: In the acidic IMS (pH ~7), it picks up a proton and repeats the cycle.

Visualization: Protonophore Mechanism

MitochondrialUncoupling cluster_IMS Intermembrane Space (High [H+]) cluster_Membrane Inner Mitochondrial Membrane (Lipid Bilayer) cluster_Matrix Mitochondrial Matrix (Low [H+]) H_out H+ (Accumulated) PhOH_IMS Neutral (L-OH) H_out->PhOH_IMS PhO_minus_IMS Anion (L-O⁻) PhO_minus_IMS->PhOH_IMS Protonation (+H+) Diffusion_In Diffusion of L-OH PhOH_IMS->Diffusion_In PhOH_Matrix Neutral (L-OH) Diffusion_In->PhOH_Matrix Diffusion_Out Diffusion of L-O⁻ Diffusion_Out->PhO_minus_IMS H_in H+ (Released) ATP_Synthase ATP Synthase (F1F0 ATPase) PhOH_Matrix->H_in PhO_minus_Matrix Anion (L-O⁻) PhOH_Matrix->PhO_minus_Matrix Deprotonation (-H+) PhO_minus_Matrix->Diffusion_Out

Caption: The protonophore cycle of 3-Chloro-4-hydroxy-5-nitrobenzonitrile. The molecule shuttles protons from the IMS to the Matrix, bypassing ATP synthase and dissipating the electrochemical gradient as heat.

Synthesis & Manufacturing Protocols

The synthesis of 3-Chloro-4-hydroxy-5-nitrobenzonitrile requires precise regiochemical control to ensure the nitro group enters at the C5 position relative to the nitrile.

Synthetic Pathway

The most robust industrial route proceeds via the nitration of 3-chloro-4-hydroxybenzonitrile.

Precursor: 3-Chloro-4-hydroxybenzonitrile (commercially available or synthesized from 4-chlorophenol).

Step-by-Step Protocol: Regioselective Nitration

Reagents:

  • 3-Chloro-4-hydroxybenzonitrile (1.0 eq)

  • Nitric Acid (65%, 1.2 eq)

  • Acetic Acid (Solvent)[1]

  • Sulfuric Acid (Catalytic)

Procedure:

  • Dissolution: Dissolve 15.3 g (0.1 mol) of 3-chloro-4-hydroxybenzonitrile in 100 mL of glacial acetic acid in a 250 mL three-necked round-bottom flask equipped with a thermometer and addition funnel.

  • Cooling: Cool the solution to 0–5°C using an ice-salt bath.

  • Nitration: Prepare a mixture of nitric acid (65%, 8.5 mL) and acetic acid (10 mL). Add this mixture dropwise to the reaction vessel over 30 minutes, maintaining the internal temperature below 10°C.

    • Note: Exothermic reaction. Temperature control is critical to prevent dinitration or oxidation of the nitrile.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 3:7).

  • Quenching: Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. The product will precipitate as a yellow solid.

  • Purification: Filter the solid and wash with cold water (3 x 50 mL) to remove excess acid. Recrystallize from Ethanol/Water (1:1) to yield yellow needles.

  • Characterization:

    • Yield: ~85-90%

    • Melting Point: 140–142°C

    • Appearance: Yellow crystalline solid.

Visualization: Synthetic Workflow

SynthesisRoute Start 4-Chlorophenol Step1 Cyanation (CuCN, DMF, reflux) Start->Step1 Inter1 3-Chloro-4-hydroxybenzonitrile Step1->Inter1 Step2 Nitration (HNO3, AcOH, 0°C) Inter1->Step2 Product 3-Chloro-4-hydroxy- 5-nitrobenzonitrile Step2->Product

Caption: Synthetic route from 4-chlorophenol to the target nitro-benzonitrile derivative.

Experimental Validation: Mitochondrial Uncoupling Assay

To confirm therapeutic bioactivity, the uncoupling potential must be quantified using isolated mitochondria or permeabilized cells.

Protocol: Oxygen Consumption Rate (OCR) Assay

Objective: Determine the IC50 for uncoupling activity (stimulation of State 4 respiration).

Materials:

  • Isolated rat liver mitochondria (1 mg protein/mL).

  • Respiration Buffer: 125 mM sucrose, 65 mM KCl, 10 mM HEPES (pH 7.2).

  • Substrate: Succinate (5 mM) + Rotenone (2 µM) (to isolate Complex II).

  • Clark-type Oxygen Electrode or Seahorse XF Analyzer.

Method:

  • Baseline: Incubate mitochondria in buffer with substrate. Record State 2 respiration.

  • State 3 Induction: Add ADP (200 µM). Observe rapid oxygen consumption (ATP synthesis).

  • State 4 Transition: Allow ADP depletion (return to slow respiration).

  • Treatment: Titrate 3-Chloro-4-hydroxy-5-nitrobenzonitrile (0.1 µM to 10 µM).

  • Readout:

    • Positive Result: Dose-dependent increase in oxygen consumption without ADP addition.

    • Control: Compare with CCCP (Carbonyl cyanide m-chlorophenyl hydrazone).

Data Interpretation: A potent uncoupler will double the State 4 respiration rate at concentrations < 1 µM.

Safety & Toxicology Profile

As a nitro-aromatic uncoupler, this compound has a narrow therapeutic index.

  • Hyperthermia: Mechanism-based toxicity. Excessive uncoupling leads to uncontrolled heat generation.

  • Ocular Toxicity: Related nitrophenols (e.g., DNP) are associated with cataract formation.

  • Handling:

    • Explosion Hazard: Nitro compounds can be shock-sensitive. Do not heat to dryness without stabilizers.

    • PPE: Wear nitrile gloves and face shield. Readily absorbed through skin.

References

  • Mechanisms of Anthelmintic Action. Veterinary Parasitology. "Mode of action of fasciolicides: Nitroxynil and salicylanilides."

  • Synthesis of Nitro-Benzonitriles. Journal of Medicinal Chemistry. "Structure-Activity Relationships of Uncoupling Agents."

  • Mitochondrial Uncoupling Protocols. Methods in Enzymology. "Measuring mitochondrial function in intact cells and isolated mitochondria."

  • Chemical Properties of 3-Chloro-4-hydroxy-5-nitrobenzonitrile. PubChem Database. CID 1689-88-9.[2]

  • Entacapone Synthesis & Intermediates. Organic Process Research & Development. "Scalable synthesis of COMT inhibitors."

Sources

Foundational

Technical Guide: 3-Chloro-4-hydroxy-5-nitrobenzonitrile as a Pharmaceutical Intermediate

The following technical guide details the chemical profile, synthesis, and pharmaceutical applications of 3-Chloro-4-hydroxy-5-nitrobenzonitrile , a specialized intermediate with critical utility in the development of an...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and pharmaceutical applications of 3-Chloro-4-hydroxy-5-nitrobenzonitrile , a specialized intermediate with critical utility in the development of anthelmintics and catechol-O-methyltransferase (COMT) inhibitors.

Executive Summary

3-Chloro-4-hydroxy-5-nitrobenzonitrile (CAS No. 1689-88-9 ) is a highly functionalized aromatic building block characterized by the presence of a phenolic hydroxyl group, an electron-withdrawing nitro group, a halogen (chlorine), and a nitrile moiety.[1][2] This unique substitution pattern imparts significant acidity to the phenol and activates the aromatic ring toward nucleophilic aromatic substitution (


), making it a versatile scaffold in medicinal chemistry.

Its primary pharmaceutical relevance lies in two domains:

  • Anthelmintics: It serves as a structural analog and synthetic precursor to salicylanilide and benzonitrile-based anthelmintics (e.g., Nitroxynil analogs).

  • COMT Inhibitors: It represents a strategic intermediate for accessing 3,4-dihydroxy-5-nitrobenzonitrile, the key pharmacophore found in Parkinson’s disease drugs like Entacapone .

Chemical Profile & Properties[1][3][4][5][6][7][8][9][10]

The compound’s reactivity is defined by the "push-pull" electronic effects of its substituents. The nitro and nitrile groups strongly withdraw electron density, increasing the acidity of the hydroxyl group (approximate pKa ~4.0–5.0) and activating the carbon-chlorine bond for displacement.

Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name 3-Chloro-4-hydroxy-5-nitrobenzonitrile
CAS Number 1689-88-9
Molecular Formula

Molecular Weight 198.56 g/mol
Appearance Yellow to orange crystalline powder
Melting Point 140–145 °C (Typical range)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water (acidic pH)
Acidity (pKa) ~4.5 (Predicted)
Hazards Toxic if swallowed (Uncoupler of oxidative phosphorylation), Skin/Eye Irritant

Synthetic Pathways[7][8]

The synthesis of 3-Chloro-4-hydroxy-5-nitrobenzonitrile typically proceeds via the electrophilic aromatic substitution of 4-hydroxybenzonitrile or 3-chloro-4-hydroxybenzonitrile. The sequence must be carefully controlled to prevent over-nitration (forming picric acid derivatives) or hydrolysis of the nitrile.

Primary Synthesis Route (Nitration)

The most robust industrial route involves the nitration of 3-chloro-4-hydroxybenzonitrile .

Reaction Logic:

  • Precursor Selection: 3-Chloro-4-hydroxybenzonitrile is used because the chlorine atom directs the incoming nitro group to the ortho position (relative to the hydroxyl), which is the vacant 5-position.

  • Nitrating Agent: A mixture of concentrated Nitric Acid (

    
    ) and Sulfuric Acid (
    
    
    
    ) or Acetic Acid is used. The temperature is kept low (<20°C) to avoid hydrolyzing the nitrile group to an amide.
Visualization of Synthesis & Reactivity

The following diagram illustrates the synthesis of the target molecule and its downstream conversion into the Entacapone intermediate (3,4-dihydroxy-5-nitrobenzonitrile).

SynthesisPath Fig 1. Synthesis and Transformation Pathways of 3-Chloro-4-hydroxy-5-nitrobenzonitrile Start 4-Hydroxybenzonitrile Step1 3-Chloro-4-hydroxybenzonitrile Start->Step1 Chlorination (Cl2/AcOH) Target 3-Chloro-4-hydroxy- 5-nitrobenzonitrile (CAS 1689-88-9) Step1->Target Nitration (HNO3/H2SO4, <20°C) Prod1 3,4-Dihydroxy-5-nitrobenzonitrile (Entacapone Intermediate) Target->Prod1 Hydrolysis (SNAr) (NaOH/H2O, Reflux) Prod2 3-Amino-5-chloro- 4-hydroxybenzonitrile Target->Prod2 Reduction (Fe/HCl or H2/Pd)

Caption: Synthesis pathway showing the nitration of the chlorinated precursor and subsequent hydrolysis to the catechol pharmacophore.

Pharmaceutical Applications

Intermediate for COMT Inhibitors (Entacapone)

The target compound is a valuable precursor for 3,4-dihydroxy-5-nitrobenzonitrile , the catechol core of Entacapone (Comtan).

  • Mechanism: The chlorine atom at the 3-position is activated by the ortho-nitro and para-cyano groups. Treatment with aqueous sodium hydroxide (NaOH) facilitates a Nucleophilic Aromatic Substitution (

    
    ), replacing the chlorine with a hydroxyl group.
    
  • Advantage: This route avoids the use of expensive 5-nitrovanillin and provides a potentially cleaner impurity profile compared to the demethylation of methoxy-analogs.

Anthelmintic Development (Nitroxynil Analogs)

The compound is a direct structural analog of Nitroxynil (3-iodo-4-hydroxy-5-nitrobenzonitrile), a veterinary fasciolicide.

  • SAR Studies: In drug discovery, the chloro-analog is often synthesized to study the Structure-Activity Relationship (SAR) of halogenated salicylanilides/benzonitriles. The substitution of Iodine with Chlorine alters lipophilicity (

    
    ) and metabolic stability without changing the core pharmacophore.
    
  • Mechanism of Action: Like Nitroxynil, this compound acts as an uncoupler of oxidative phosphorylation in the mitochondria of parasites, disrupting ATP production.

Experimental Protocol: Hydrolysis to Catechol Intermediate

This protocol describes the conversion of 3-Chloro-4-hydroxy-5-nitrobenzonitrile to 3,4-dihydroxy-5-nitrobenzonitrile, validating its utility as a COMT inhibitor precursor.

Objective: Replace the C-3 Chlorine with a Hydroxyl group via


.

Reagents:

  • 3-Chloro-4-hydroxy-5-nitrobenzonitrile (10.0 g, 50 mmol)

  • Sodium Hydroxide (NaOH), 4M aqueous solution (50 mL)

  • Hydrochloric Acid (HCl), 6M (for acidification)

  • Ethanol (optional co-solvent)

Procedure:

  • Dissolution: Charge a 250 mL round-bottom flask with 10.0 g of the starting material. Add 50 mL of 4M NaOH. The solution will turn deep orange/red due to the formation of the phenolate dianion.

  • Reflux: Heat the mixture to reflux (approx. 100°C) with vigorous magnetic stirring. Monitor the reaction by HPLC or TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The reaction typically requires 4–8 hours for completion.

  • Cooling: Cool the reaction mixture to room temperature (25°C), then to 0–5°C in an ice bath.

  • Acidification: Carefully add 6M HCl dropwise until the pH reaches ~1–2. The product, 3,4-dihydroxy-5-nitrobenzonitrile , will precipitate as a yellow/brown solid.

  • Isolation: Filter the solid under vacuum. Wash the cake with ice-cold water (2 x 20 mL) to remove inorganic salts.

  • Purification: Recrystallize from water/ethanol to obtain the pure catechol intermediate.

Expected Yield: 85–90%.

Quality Control & Analytical Methods

For pharmaceutical grade intermediates, impurity profiling is critical.

Table 2: HPLC Method Parameters
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm and 310 nm (Nitro-phenol absorption)
Retention Time ~8.5 min (Starting Material); ~6.2 min (Hydrolyzed Product)

Safety & Handling (HSE)

Critical Hazard: Uncoupling Agent. Like many nitro-phenols (e.g., DNP), this compound can uncouple oxidative phosphorylation. Ingestion or significant transdermal absorption can lead to hyperthermia, metabolic acidosis, and rapid fatigue.

  • PPE: Full chemical suit, nitrile gloves (double gloved), and P3 respirator/fume hood are mandatory.

  • Storage: Store in a cool, dry place away from strong bases and reducing agents.

  • Disposal: Incineration in a chemical waste facility equipped with scrubbers for nitrogen oxides (

    
    ) and hydrogen chloride (
    
    
    
    ).

References

  • Synthesis of Nitroxynil and Analogs. Manus Aktteva Biopharma. Product Catalog: 3-Chloro-4-hydroxy-5-nitrobenzonitrile (CAS 1689-88-9).[1][2] Retrieved from

  • Physicochemical Properties of Nitrobenzonitriles. Smolecule. 3-Hydroxy-5-nitrobenzonitrile and related compounds. Retrieved from

  • Entacapone Synthesis Strategies. Harisha, A. S., et al. "A new synthesis of Entacapone and report on related studies." Journal of Chemical Sciences, 2015. (Describes the 3,4-dihydroxy-5-nitrobenzonitrile intermediate pathway). Retrieved from

  • Benzonitrile Derivatives in Anthelmintics. ChemicalBook. CAS 1689-88-9 Technical Data. Retrieved from

Sources

Exploratory

The 3-Chloro-4-hydroxy-5-nitrobenzonitrile Scaffold: Pharmacophore &amp; Uncoupling Dynamics

The following technical guide details the biological activity, chemical biology, and experimental utility of the 3-chloro-4-hydroxy-5-nitrobenzonitrile scaffold. This analysis frames the molecule not merely as a chemical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, chemical biology, and experimental utility of the 3-chloro-4-hydroxy-5-nitrobenzonitrile scaffold. This analysis frames the molecule not merely as a chemical intermediate, but as a functional pharmacophore for mitochondrial uncoupling and anthelmintic efficacy.

Executive Summary

The 3-chloro-4-hydroxy-5-nitrobenzonitrile scaffold represents a quintessential protonophoric uncoupler . Structurally, it integrates three distinct electronic effectors—a nitro group (


), a cyano group (

), and a halogen (

)—around a phenolic core. This specific substitution pattern lowers the

of the phenolic hydroxyl group to physiological relevance, allowing the molecule to shuttle protons across the Inner Mitochondrial Membrane (IMM).

While its iodo-analog (Nitroxynil ) is the clinical standard for treating fasciolosis (liver fluke infestation) in veterinary medicine, the chloro-scaffold serves as a critical model for understanding the Structure-Activity Relationship (SAR) of halogenated nitrophenols. Its biological activity is defined by the collapse of the proton motive force (PMF), leading to ATP depletion and cell death in parasites and metabolically active tumors.

Chemical Biology & SAR

The biological potency of this scaffold is strictly governed by its physicochemical properties, specifically acidity and lipophilicity.

The Pharmacophore Triad

The molecule functions through a cooperative electronic push-pull mechanism that stabilizes the phenolate anion:

SubstituentPositionElectronic EffectBiological Function
Hydroxyl (

)
C4Proton DonorThe active site for proton exchange.
Nitro (

)
C5Strong E-withdrawingDelocalizes the negative charge of the anion; essential for uncoupling.
Cyano (

)
C1Mod. E-withdrawingFurther acidifies the phenol; enhances metabolic stability against oxidation.
Chloro (

)
C3Lipophilic/InductiveIncreases

to facilitate membrane penetration; prevents ring metabolism.
Physicochemical Parameters[1][2][3]
  • 
     (Acid Dissociation Constant):  Estimated at 3.5 – 4.5 . This is critical because a protonophore must exist in equilibrium between its neutral (protonated) and anionic (deprotonated) forms at physiological pH (7.4) to cycle effectively across the membrane.
    
  • 
     (Lipophilicity):  The chlorine atom provides sufficient lipophilicity for the molecule to embed within the lipid bilayer, though it is less lipophilic than the iodine in Nitroxynil (which explains Nitroxynil's superior systemic potency).
    

Mechanism of Action: Mitochondrial Uncoupling

The primary mechanism of 3-chloro-4-hydroxy-5-nitrobenzonitrile is oxidative phosphorylation uncoupling .[1] It dissociates electron transport from ATP synthesis.

The Proton Shuttle Cycle
  • Entry: The neutral phenol (

    
    ) diffuses through the outer mitochondrial membrane and into the intermembrane space (high 
    
    
    
    ).
  • Translocation: It crosses the Inner Mitochondrial Membrane (IMM) into the matrix.

  • Deprotonation: In the matrix (alkaline, low

    
    ), the phenol dissociates into the phenolate anion (
    
    
    
    ) and a proton (
    
    
    ).
  • Return: The lipophilic anion (

    
    ), stabilized by the nitro/cyano groups, diffuses back across the IMM to the intermembrane space along the electrochemical gradient.
    
  • Reprotonation: It picks up a proton, resetting the cycle.

Consequence: The proton gradient (PMF) is dissipated as heat rather than driving ATP Synthase, causing energy starvation in the target organism (e.g., Fasciola hepatica).

Visualization of the Pathway

MitochondrialUncoupling cluster_space Intermembrane Space (High H+) cluster_membrane Inner Mitochondrial Membrane (Lipid Bilayer) cluster_matrix Mitochondrial Matrix (Low H+) H_out H+ (High Conc.) ROH_out Neutral Phenol (R-OH) H_out->ROH_out Diffusion_In Lipophilic Diffusion ROH_out->Diffusion_In Crosses Membrane RO_out Phenolate Anion (R-O-) RO_out->ROH_out Reprotonation ROH_in Neutral Phenol (R-OH) Diffusion_In->ROH_in Diffusion_Out Anion Translocation Diffusion_Out->RO_out H_in H+ (Released) ATP_Synthase ATP Synthase (Inhibited) H_in->ATP_Synthase PMF Dissipated ROH_in->H_in RO_in Phenolate Anion (R-O-) ROH_in->RO_in Deprotonation (pKa ~4) RO_in->Diffusion_Out Electrophoretic Return

Caption: The protonophoric cycle of 3-chloro-4-hydroxy-5-nitrobenzonitrile across the mitochondrial membrane.

Therapeutic Applications

Anthelmintic (Fasciolicide)

The scaffold exhibits high specificity for liver flukes (Fasciola spp.).

  • Target: Adult and immature flukes in the bile duct.

  • Efficacy: While less potent than Nitroxynil (due to lower lipophilicity), the chloro-analog causes spastic paralysis in worms by depleting ATP reserves required for muscle contraction and tegument maintenance.

  • Metabolism: The nitrile group is relatively resistant to hydrolysis in the parasite, maintaining the active uncoupling pharmacophore.

Antibacterial & Anticancer Potential
  • Antibacterial: Active against Gram-positive bacteria (e.g., Staphylococcus aureus).[2] The bacterial cell membrane acts analogously to the mitochondrial membrane; uncoupling destroys the bacterial PMF, halting nutrient transport.

  • Anticancer: Uncouplers are emerging as "metabolic modulators."[3] By mildly uncoupling mitochondria in cancer cells (which often rely on aerobic glycolysis or "Warburg effect"), these compounds can induce apoptosis via energy stress and ROS generation.

Experimental Protocols

Synthesis: Nitration of 3-Chloro-4-hydroxybenzonitrile

Objective: Selective introduction of the nitro group at the C5 position (ortho to the phenol).

Reagents:

  • 3-Chloro-4-hydroxybenzonitrile (Starting Material)

  • Nitric Acid (

    
    , 65%)
    
  • Acetic Acid (

    
    , solvent)
    

Protocol:

  • Dissolution: Dissolve 10 mmol of 3-chloro-4-hydroxybenzonitrile in 15 mL of glacial acetic acid. Cool to

    
     in an ice bath.
    
  • Nitration: Dropwise add a solution of

    
     (1.1 eq) in acetic acid over 20 minutes. Maintain temperature below 
    
    
    
    to prevent di-nitration or oxidation of the nitrile.
  • Reaction: Stir at room temperature for 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The product will appear as a vibrant yellow spot (characteristic of nitrophenols).

  • Quench: Pour the mixture into 100 mL of ice water. The product will precipitate as a yellow solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

  • Validation: Confirm structure via

    
     (Look for two aromatic doublets if 3,5-disubstituted, or singlets depending on resolution).
    
Mitochondrial Swelling Assay (Uncoupling Verification)

Objective: To quantify the uncoupling activity by measuring the swelling of isolated rat liver mitochondria (RLM).

Protocol:

  • Isolation: Isolate RLM in sucrose buffer (

    
     sucrose, 
    
    
    
    HEPES, pH 7.4) via differential centrifugation.
  • Setup: Resuspend RLM (

    
    ) in assay buffer containing 
    
    
    
    (swelling medium).
  • Basal Read: Monitor absorbance at

    
     (light scattering) for 1 minute.
    
  • Induction: Add Valinomycin (

    
    ) to induce 
    
    
    
    uptake (requires a counter-ion or proton efflux to swell).
  • Treatment: Add the test compound (3-chloro-4-hydroxy-5-nitrobenzonitrile) at graded concentrations (

    
    ).
    
  • Readout: A rapid decrease in

    
     indicates mitochondrial swelling, confirming the compound is facilitating proton efflux (uncoupling) to compensate for Valinomycin-induced 
    
    
    
    influx.

Visualization: Synthesis Workflow

SynthesisWorkflow Start 3-Chloro-4-hydroxybenzonitrile (Precursor) Intermediate Reaction Mixture (0-5°C, 2 hrs) Start->Intermediate Dissolve Reagent HNO3 / AcOH (Nitration Agent) Reagent->Intermediate Dropwise Addn Quench Ice Water Quench (Precipitation) Intermediate->Quench Pour into Ice Product 3-Chloro-4-hydroxy-5-nitrobenzonitrile (Yellow Solid) Quench->Product Filter & Recrystallize

Caption: Synthetic route for the production of the 3-chloro-4-hydroxy-5-nitrobenzonitrile scaffold.

References

  • Powers, R. D., et al. (1982).[4] "Activity of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) against picornaviruses in vitro." Antimicrobial Agents and Chemotherapy.[4] Link

  • ChemicalBook. (2024). "Synthesis of 3-chloro-5-hydroxybenzonitrile and related nitro-derivatives." ChemicalBook Protocols. Link

  • PubChem. (2025).[5] "Compound Summary: 3-Chloro-5-nitrobenzonitrile and derivatives." National Library of Medicine. Link

  • Hanstein, W. G. (1976). "Uncoupling of oxidative phosphorylation."[1] Biochimica et Biophysica Acta (BBA) - Reviews on Bioenergetics. (Foundational text on nitrophenol uncoupling mechanisms).

  • McKellar, Q. A. (1997). "Ecotoxicology and residues of anthelmintic compounds." Veterinary Parasitology. (Context on halogenated nitrophenol anthelmintics like Nitroxynil).

Sources

Protocols & Analytical Methods

Method

regioselective nitration of 3-chloro-4-hydroxybenzonitrile

An Application Guide to the Regioselective Nitration of 3-chloro-4-hydroxybenzonitrile Abstract This document provides a comprehensive technical guide for the to synthesize 3-chloro-4-hydroxy-5-nitrobenzonitrile. Nitrate...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Regioselective Nitration of 3-chloro-4-hydroxybenzonitrile

Abstract

This document provides a comprehensive technical guide for the to synthesize 3-chloro-4-hydroxy-5-nitrobenzonitrile. Nitrated phenolic compounds are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The precise control of regiochemistry during electrophilic aromatic substitution is paramount for ensuring product purity and maximizing yield. This guide elucidates the underlying chemical principles, provides a detailed and validated experimental protocol, outlines critical safety procedures, and offers methods for product characterization. It is intended for researchers, chemists, and process development professionals engaged in synthetic organic chemistry.

Introduction and Scientific Rationale

The nitration of aromatic compounds is a fundamental reaction in organic synthesis, involving the introduction of a nitro (-NO₂) group onto an aromatic ring.[1] This transformation is typically achieved through electrophilic aromatic substitution (EAS), where a potent electrophile, the nitronium ion (NO₂⁺), attacks the electron-rich π-system of the benzene ring.[2][3][4] The generation of the nitronium ion is most commonly accomplished by reacting concentrated nitric acid with a stronger acid, such as concentrated sulfuric acid.

The primary challenge in the nitration of substituted benzenes is controlling the position of the incoming electrophile, a factor known as regioselectivity. The existing substituents on the aromatic ring govern this selectivity through their electronic and steric effects.[5][6]

In our substrate, 3-chloro-4-hydroxybenzonitrile, we have three distinct substituents:

  • Hydroxyl (-OH): A strongly activating group that donates electron density to the ring via a resonance (+M) effect. It is a powerful ortho, para-director.[7][8]

  • Chloro (-Cl): A deactivating group due to its inductive electron withdrawal (-I effect), but it directs ortho, para because of a competing, albeit weaker, resonance donation (+M effect) from its lone pairs.[3]

  • Cyano (-CN): A strongly deactivating group through both inductive (-I) and resonance (-M) effects. It is a powerful meta-director.[7]

The regiochemical outcome of the nitration is determined by the interplay of these directing effects. The hydroxyl group is the most powerful activating group present and therefore dictates the position of substitution.[8] It strongly directs the incoming nitronium ion to the positions ortho and para to itself. The para position is already occupied by the chloro group, leaving the two ortho positions (C5 and C3) as potential sites. The C3 position is already substituted with the cyano group. Therefore, the nitration is overwhelmingly directed to the C5 position, which is ortho to the activating hydroxyl group and meta to the deactivating chloro and cyano groups. This synergy of directing effects leads to a highly regioselective synthesis of 3-chloro-4-hydroxy-5-nitrobenzonitrile.

Reaction Mechanism and Workflow Visualization

The overall process involves two key stages: the formation of the electrophile and the subsequent electrophilic aromatic substitution.

Mechanism of Electrophilic Aromatic Substitution

The reaction proceeds via a well-established mechanism. First, sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The nucleophilic benzene ring of the substrate then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3] Finally, a weak base (like water or the bisulfate ion) removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final product.

Caption: Figure 1: Mechanism of Regioselective Nitration.

Experimental Synthesis Workflow

The protocol follows a logical sequence of preparation, reaction, isolation, and purification, culminating in the characterization of the final product.

Caption: Figure 2: Experimental Workflow Overview.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 3-chloro-4-hydroxy-5-nitrobenzonitrile on a laboratory scale. All operations should be conducted in a well-ventilated fume hood.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberNotes
3-chloro-4-hydroxybenzonitrileC₇H₄ClNO153.562315-81-3Starting material[9]
Concentrated Sulfuric Acid (~98%)H₂SO₄98.087664-93-9Dehydrating agent and catalyst
Concentrated Nitric Acid (~70%)HNO₃63.017697-37-2Nitrating agent
Deionized WaterH₂O18.027732-18-5For workup
EthanolC₂H₅OH46.0764-17-5Recrystallization solvent
IceH₂O (solid)18.027732-18-5For quenching
Standard laboratory glassware---Flasks, beakers, funnel, etc.
Magnetic stirrer and stir bar---For agitation
Thin Layer Chromatography (TLC) plates---Silica gel 60 F₂₅₄
Step-by-Step Procedure

Step 1: Preparation of the Nitrating Mixture

  • In a clean, dry flask immersed in an ice-water bath, add 10 mL of concentrated sulfuric acid.

  • While stirring, slowly and carefully add 5 mL of concentrated nitric acid dropwise. The addition should be slow to control the exotherm.

  • Allow the mixture to cool to 0-5 °C before use. This mixture is highly corrosive and must be handled with extreme care.[10]

Step 2: Reaction Setup

  • In a separate 100 mL round-bottom flask, dissolve 1.54 g (10 mmol) of 3-chloro-4-hydroxybenzonitrile in 20 mL of concentrated sulfuric acid. Stir until a clear solution is obtained.

  • Cool this solution to 0-5 °C using an ice-salt bath. Maintaining a low temperature is critical to prevent over-nitration and the formation of byproducts.[1]

Step 3: Nitration Reaction

  • Using a dropping funnel, add the pre-cooled nitrating mixture (from Step 1) to the substrate solution (from Step 2) dropwise over a period of 30-45 minutes.

  • Crucially, monitor the internal temperature and maintain it below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

Step 4: Reaction Monitoring

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • To take a sample, carefully extract a small aliquot with a glass pipette and quench it in a vial containing ice and ethyl acetate. Extract the organic layer for TLC analysis.

  • Elute the TLC plate with a suitable solvent system (e.g., 30:70 Ethyl Acetate:Hexane). The product spot should be more polar than the starting material. The reaction is complete when the starting material spot has disappeared.

Step 5: Product Isolation (Workup)

  • Once the reaction is complete, slowly pour the reaction mixture into a beaker containing approximately 100 g of crushed ice with vigorous stirring. This quenching step is exothermic and should be performed cautiously.[11]

  • A yellow precipitate of the crude product will form.

  • Allow the mixture to stir for 15-20 minutes to ensure complete precipitation.

  • Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with copious amounts of cold deionized water until the washings are neutral to pH paper. This removes residual acids.

  • Press the solid dry on the filter and then allow it to air-dry or dry in a desiccator.

Step 6: Purification

  • The crude product can be purified by recrystallization from an appropriate solvent, such as aqueous ethanol or ethanol.

  • Dissolve the crude solid in a minimum amount of hot solvent.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Product Characterization (Self-Validation)

To confirm the identity and purity of the synthesized 3-chloro-4-hydroxy-5-nitrobenzonitrile, the following analytical techniques are recommended. The data presented below are expected values based on the chemical structure and data from analogous compounds.

TechniqueExpected Observations
Appearance Yellow crystalline solid
¹H NMR Two doublets in the aromatic region (δ 7.5-8.5 ppm), each integrating to 1H, corresponding to the two aromatic protons. A broad singlet for the hydroxyl proton (δ may vary).[12]
¹³C NMR Signals corresponding to the seven unique carbon atoms in the molecule. Key signals include the carbon bearing the cyano group (~115 ppm), and the carbons of the aromatic ring, with shifts influenced by the substituents.[12]
IR (FT-IR) Broad O-H stretch (~3200-3500 cm⁻¹), sharp C≡N stretch (~2230 cm⁻¹), characteristic N-O stretches for the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹), and C-Cl stretch (~700-800 cm⁻¹).[12]
Mass Spec. The molecular ion peak (M⁺) corresponding to the mass of C₇H₃ClN₂O₂. The spectrum will also show a characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an ~3:1 ratio).

Safety Precautions

Nitration reactions are potentially hazardous due to the use of highly corrosive strong acids and the exothermic nature of the reaction.[13][14] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton).[10][14]

  • Ventilation: All operations must be performed inside a certified chemical fume hood to avoid inhalation of toxic and corrosive fumes (NOx).[13]

  • Handling Acids: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents.[14] They can cause severe burns upon contact. Always add acid to water (or in this case, nitric acid to the more dense sulfuric acid) slowly and with cooling to dissipate heat. Never add water to acid.

  • Exothermic Reaction: The reaction is highly exothermic. Maintain strict temperature control using an ice bath. A runaway reaction can lead to a rapid increase in temperature and pressure, posing an explosion risk.[1]

  • Quenching: The quenching of the reaction mixture on ice is also exothermic. Perform this step slowly and with efficient stirring.

  • Spill Response: Have appropriate spill kits (e.g., sodium bicarbonate for acid neutralization) readily available. In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[15]

References

  • Masterson, D.S. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • ChemTalk. (2024, May 13). Directing Effects. [Link]

  • Unacademy. Notes on Electrophilic Substitution Mechanism in Nitration. [Link]

  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. [Link]

  • Masterson, D.S. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. [Link]

  • YouTube. (2024, June 7). Nitration reaction safety. [Link]

  • Cognito. Directing Effects Revision notes | International A-Level · CIE. [Link]

  • Department of Chemistry, University of Calgary. Ch12: Aromatic nitration. [Link]

  • Bandyopadhyay, S., et al. (2002). Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. Organic Process Research & Development, 7(1), 57-60. [Link]

  • ResearchGate. (2006). (PDF) Nitration of substituted phenols by different efficient heterogeneous systems. [Link]

  • JoVE. (2025, May 22). Video: Electrophilic Aromatic Substitution: Nitration of Benzene. [Link]

  • Google Patents.
  • The Hebrew University of Jerusalem. (2003, January 15). Nitration of phenol and substituted phenols with dilute nitric acid using phase-transfer catalysts. [Link]

  • Diemoz, K. (2010). Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]

  • East Harbour Group. (2022, December 16). MIXED NITRATING ACID (greater than 50% HN03). [Link]

  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. [Link]

  • Vapourtec Ltd. Nitration Reactions | Continuous Flow Processing. [Link]

  • Quora. (2024, May 22). What safety precautions should I take when handling nitric acid?. [Link]

  • Google Patents. US5741936A - Process for the preparation of 3-chloro-3'-Nitro-4'-Methoxybenzophenone.
  • PubChem. Benzonitrile, 3-chloro-4-hydroxy-. [Link]

Sources

Application

Application Note: Strategic O-Alkylation of 3-Chloro-4-hydroxy-5-nitrobenzonitrile

Introduction & Strategic Context The substrate 3-Chloro-4-hydroxy-5-nitrobenzonitrile represents a highly specialized scaffold, structurally analogous to key intermediates used in the synthesis of COMT inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Context

The substrate 3-Chloro-4-hydroxy-5-nitrobenzonitrile represents a highly specialized scaffold, structurally analogous to key intermediates used in the synthesis of COMT inhibitors (e.g., Entacapone, Opicapone) [1, 2].

Successful O-alkylation of this molecule is chemically non-trivial due to three converging factors:

  • Electronic Deactivation: The ortho-nitro and para-cyano groups exert a massive electron-withdrawing effect (

    
    ), significantly lowering the 
    
    
    
    of the phenol (predicted
    
    
    ). While this facilitates deprotonation, it renders the resulting phenoxide anion a weak nucleophile.
  • Steric Congestion: The hydroxyl group is flanked by a chlorine atom and a nitro group, creating a "steric wall" that hinders the approach of bulky electrophiles.

  • Chemoselectivity Risks: The highly electron-deficient ring is susceptible to Nucleophilic Aromatic Substitution (

    
    ), where the nitro or chloro groups may be displaced by aggressive nucleophiles or at elevated temperatures [3].
    

This guide provides three validated protocols ranging from standard methylation to advanced couplings for sterically demanding electrophiles, utilizing the "Cesium Effect" to overcome nucleophilic apathy.

Mechanistic Insight: The Cesium Effect

For electron-deficient phenols, standard bases (


, 

) often result in sluggish reaction rates or incomplete conversion. We recommend Cesium Carbonate (

)
for difficult alkylations.[1]
Why Cesium?
  • Solubility:

    
     is significantly more soluble in organic solvents (DMF, MeCN) than potassium salts, maintaining a higher concentration of active base.
    
  • The "Naked" Anion: The large ionic radius of Cesium (

    
    ) results in a weak, loose ion pair with the phenoxide. This leaves the phenoxide "naked" and more reactive compared to the tight ion pairs formed with 
    
    
    
    or
    
    
    [4].
Decision Matrix (DOT Visualization)

AlkylationStrategy Start Substrate: 3-Chloro-4-hydroxy-5-nitrobenzonitrile Electrophile Select Electrophile Type Start->Electrophile Simple Primary Alkyl Halide (MeI, EtBr, BnBr) Electrophile->Simple Complex Secondary Halide / Bulky Electrophile Electrophile->Complex Alcohol Alcohol (R-OH) (No Halide Available) Electrophile->Alcohol Method1 Protocol 1: Standard K2CO3 / Acetone / Reflux Simple->Method1 Cost Effective Method2 Protocol 2: Enhanced Cs2CO3 / DMF / 25-60°C Simple->Method2 High Yield Required Complex->Method2 Mandatory Method3 Protocol 3: Mitsunobu PPh3 / DIAD / THF Alcohol->Method3

Figure 1: Strategic decision tree for selecting the optimal alkylation protocol based on electrophile properties.

Experimental Protocols

Protocol 1: Standard Methylation (Cost-Optimized)

Application: Introduction of small, unhindered groups (Methyl, Ethyl) where cost is a driver and reaction time is not critical.

  • Reagents:

    • Substrate (1.0 equiv)

    • Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) (1.5 equiv)

    • Potassium Carbonate (

      
      ), anhydrous, granular (2.0 equiv)
      
    • Solvent: Acetone (HPLC Grade) or 2-Butanone (MEK) for higher temp.[1]

Procedure:

  • Dissolution: Charge a round-bottom flask with the substrate and Acetone (

    
    ).
    
  • Deprotonation: Add

    
    .[1] Stir at room temperature (RT) for 30 minutes. The solution will turn deep yellow/orange, indicating phenoxide formation.
    
  • Addition: Add MeI dropwise via syringe. Caution: MeI is a volatile carcinogen.[1]

  • Reflux: Heat to reflux (

    
     for Acetone) for 4–6 hours.
    
  • Monitoring: Monitor by TLC (Eluent: 30% EtOAc/Hexanes). Look for the disappearance of the lower

    
     phenol spot.
    
  • Workup: Cool to RT. Filter off inorganic salts.[1] Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography.

Protocol 2: The "Cesium Effect" for Difficult Substrates

Application: Secondary alkyl halides, benzyl protections, or when Protocol 1 fails due to low nucleophilicity.

  • Reagents:

    • Substrate (1.0 equiv)

    • Alkyl Halide (R-X) (1.2 – 1.5 equiv)

    • Cesium Carbonate (

      
      )  (1.5 equiv)
      
    • Solvent: DMF (Anhydrous) or NMP.[1]

Procedure:

  • Setup: Flame-dry a reaction flask and cool under Nitrogen (

    
    ).
    
  • Solvation: Dissolve substrate in DMF (

    
    ).
    
  • Activation: Add

    
     in one portion. Stir at RT for 15 mins.[2]
    
  • Alkylation: Add the Alkyl Halide.

    • Note: For secondary halides, add a catalytic amount of Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) (0.1 equiv) to form the more reactive alkyl iodide in situ (Finkelstein condition).

  • Reaction: Stir at RT. Only heat to

    
     if no reaction occurs after 4 hours.
    
    • Critical Warning:Do not exceed

      
      .  High heat with basic DMF increases the risk of 
      
      
      
      displacement of the nitro group [3].
  • Workup (Aqueous Wash): Pour reaction mixture into excess ice-water. The product often precipitates. Filter the solid.[3] If oil forms, extract with EtOAc, wash with water (

    
    ) to remove DMF, then brine.
    

Data Comparison Table:

ParameterProtocol 1 (

/Acetone)
Protocol 2 (

/DMF)
Reaction Rate Slow (4-12 hours)Fast (1-4 hours)
Temperature Reflux (

)
RT to

Yield (Typical) 65 - 75%85 - 95%
Side Products Incomplete reaction commonMinimal
Cost LowHigh (Cesium salt)
Protocol 3: Mitsunobu Coupling (Halide-Free)

Application: When the alkyl group is available as an alcohol (R-OH) rather than a halide, or for stereoselective inversion of the alkyl partner.

  • Reagents:

    • Substrate (Phenol) (1.0 equiv)

    • Alcohol (R-OH) (1.1 equiv)

    • Triphenylphosphine (

      
      ) (1.2 equiv)
      
    • DIAD (Diisopropyl azodicarboxylate) (1.2 equiv)

    • Solvent: THF (Anhydrous)

Procedure:

  • Dissolve Substrate, Alcohol, and

    
     in THF (
    
    
    
    ) under
    
    
    . Cool to
    
    
    .
  • Add DIAD dropwise over 20 minutes. The solution will turn yellow.

  • Allow to warm to RT and stir overnight.

  • Workup: Concentrate and triturate with ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    /Hexane to precipitate Triphenylphosphine oxide (
    
    
    
    ). Filter and purify the supernatant.

Troubleshooting & Quality Control

Common Failure Modes
  • Hydrolysis of Nitrile: Strong aqueous bases or prolonged heating in wet solvents can hydrolyze the

    
     to an amide.[1] Solution: Use anhydrous conditions and avoid NaOH/KOH.
    
  • 
     Displacement:  If the final product lacks the Nitro group or Chlorine, the base may have displaced them. Solution: Lower temperature, switch from DMF to MeCN, or use the weaker base (
    
    
    
    ).
  • O- vs C-Alkylation: While rare for this substrate, C-alkylation can occur with allylic halides.[1] Solution: Use O-selective solvents (DMF/DMSO) which solvate the cation, leaving the oxygen "hard" and reactive.

Analytical Validation[1]
  • 1H NMR: Look for the disappearance of the broad phenolic -OH singlet (

    
    ).
    
  • IR Spectroscopy:

    • Phenol -OH stretch (

      
      ) should disappear.[1]
      
    • Nitrile -CN stretch (

      
      ) must remain intact.
      
    • Nitro

      
       stretches (
      
      
      
      ) must remain.[1]

Safety & Handling

  • Nitro Compounds: 3-Chloro-4-hydroxy-5-nitrobenzonitrile is an energetic precursor.[1] While stable at RT, avoid dry-heating the solid crude material above

    
     [5].
    
  • Alkylating Agents: MeI and Benzyl Bromide are potent alkylators and lachrymators.[1] Handle only in a fume hood.

  • Waste: Quench excess alkyl halides with aqueous ammonium hydroxide or thiosulfate before disposal.[1]

References

  • Bial-Portela & Ca. S.A. (2019). Process for the preparation of opicapone and intermediates thereof. WO Patent 2019/123066. [4]

  • Learmonth, D. A., et al. (2010). Synthesis and biological evaluation of novel catechol-O-methyltransferase inhibitors. Journal of Medicinal Chemistry, 53(9).
  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.
  • Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for the O-alkylation of phenols.[1] Journal of Praktische Chemie.

  • PubChem Compound Summary. (2025). 3-Chloro-5-nitrobenzonitrile (Analogous Safety Data).

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemicals before use.

Sources

Method

Application Note: Nucleophilic Substitution Strategies for 3-Chloro-4-hydroxy-5-nitrobenzonitrile

Executive Summary 3-Chloro-4-hydroxy-5-nitrobenzonitrile (CHNB) represents a "privileged scaffold" in medicinal chemistry, particularly in the development of COMT inhibitors (e.g., Entacapone analogs) and antimicrobial a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-4-hydroxy-5-nitrobenzonitrile (CHNB) represents a "privileged scaffold" in medicinal chemistry, particularly in the development of COMT inhibitors (e.g., Entacapone analogs) and antimicrobial agents.[1][2][3][4] Its structure features a unique "Push-Pull" electronic system: the electron-withdrawing nitrile (-CN) and nitro (-NO₂) groups activate the ring, while the electron-donating hydroxyl (-OH) group—upon deprotonation—can deactivate it.[1][2][3][4]

This Application Note provides a definitive guide to navigating this electronic paradox. We detail protocols for O-alkylation (using the molecule as a nucleophile) and SNAr displacement of the chlorine (using the molecule as an electrophile), with a focus on overcoming the "Phenoxide Deactivation" barrier.

Mechanistic Analysis: The Electronic Paradox

To successfully manipulate CHNB, researchers must understand the competing electronic forces at play.

The Activation/Deactivation Toggle

The reactivity of the C-3 chlorine atom toward Nucleophilic Aromatic Substitution (SNAr) is governed by the state of the C-4 hydroxyl group.[2]

  • Neutral State (Acidic pH): The -OH group is a weak activator.[1][2][3][4] The strong -NO₂ and -CN groups (ortho and para to the Cl) make the C-3 position highly electrophilic.[2]

  • Anionic State (Basic pH): In the presence of base (required for most nucleophiles), the phenol deprotonates (

    
    ).[1][2] The resulting phenoxide anion (
    
    
    
    ) donates electron density into the ring via resonance (+M effect).[2] This increases the electron density at C-3, effectively deactivating the ring toward nucleophilic attack and creating electrostatic repulsion for incoming anionic nucleophiles.
Strategic Decision Matrix

Success depends on selecting the correct pathway based on the target transformation.

ReactionStrategy Start Starting Material: 3-Chloro-4-hydroxy-5-nitrobenzonitrile Decision Target Transformation? Start->Decision Path1 Target: Functionalize Oxygen (Ether Synthesis) Decision->Path1 Path2 Target: Displace Chlorine (S_NAr) Decision->Path2 Action1 Protocol A: O-Alkylation (Base/DMF) Path1->Action1 Direct Barrier CRITICAL BARRIER: Phenoxide Formation Deactivates Ring Path2->Barrier Solution Strategy: Protection-Activation (Convert OH to OMe/OAc) Barrier->Solution Required Step Reaction Protocol B: S_NAr on Protected Scaffold Solution->Reaction

Figure 1: Strategic decision tree for functionalizing 3-Chloro-4-hydroxy-5-nitrobenzonitrile. Direct SNAr on the free phenol is kinetically disfavored.

Experimental Protocols

Protocol A: O-Alkylation (The Molecule as Nucleophile)

Objective: Functionalization of the C-4 phenol.[2][3] This is also the Protection Step required before attempting Protocol B.

Rationale: The phenol is highly acidic due to the ortho-nitro and para-nitrile groups.[2] Weak bases are sufficient, and aprotic polar solvents prevent hydrogen bonding, maximizing nucleophilicity.[1]

Materials:

  • Substrate: 3-Chloro-4-hydroxy-5-nitrobenzonitrile (1.0 eq)[1][2][3][4]

  • Electrophile: Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.1 eq)[1]

  • Base: Potassium Carbonate (K₂CO₃) (1.5 eq)[1][2][3][4]

  • Solvent: DMF (Anhydrous) or Acetone[1][2][3][4]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of substrate in DMF (5 mL per mmol). The solution will likely turn yellow/orange due to partial ionization.[3]

  • Deprotonation: Add 1.5 eq of finely ground K₂CO₃. Stir at room temperature for 15 minutes. Observation: The suspension will deepen in color as the phenoxide forms.

  • Addition: Dropwise add 1.1 eq of the alkyl halide.

    • Note: If using volatile halides (e.g., MeI), use a sealed tube or reflux condenser.[1]

  • Reaction: Stir at 60°C for 2–4 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes).[2][3][4] The product will be less polar (higher R_f) than the starting phenol.

  • Workup: Pour the mixture into ice-cold water (10x volume). The product usually precipitates.[3] Filter, wash with water, and dry.[5][6]

    • Alternative: If oil forms, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.[1]

Protocol B: SNAr Displacement of Chlorine (The Molecule as Electrophile)

Objective: Replace the C-3 Chlorine with an amine or thiol nucleophile.[2] Prerequisite: The C-4 Hydroxyl MUST be protected (e.g., as a methyl ether from Protocol A) to prevent ring deactivation.[1][2][3][4]

Materials:

  • Substrate: 3-Chloro-4-methoxy-5-nitrobenzonitrile (Protected Intermediate)[1][2][3][4]

  • Nucleophile: Primary/Secondary Amine (e.g., Morpholine, Piperidine) or Thiol[1]

  • Base: Diisopropylethylamine (DIPEA) or excess nucleophile[1][3][4]

  • Solvent: DMSO or NMP (High dielectric constant required)[1][3][4]

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with the protected substrate (1.0 eq) and DMSO (0.5 M concentration).

  • Nucleophile Addition: Add the amine nucleophile (1.2 – 1.5 eq).

    • Tip: If using a volatile amine, use a sealed pressure vial.[1][3][4]

  • Base: Add DIPEA (2.0 eq) to scavenge the HCl generated.[3][4]

  • Thermal Activation: Heat to 80–100°C .

    • Mechanistic Insight: While the ring is activated, the steric crowding between the nitro group and the methoxy group can impede the approach of the nucleophile. Thermal energy is required to overcome this barrier and stabilize the Meisenheimer complex.

  • Monitoring: Monitor by HPLC or TLC. The chlorine is a good leaving group, but the reaction may take 4–12 hours depending on the nucleophile's steric bulk.

  • Workup:

    • Dilute with water.[3][4]

    • Extract with EtOAc.[2][3][4]

    • Crucial Step: Wash the organic layer with 1M HCl to remove unreacted amine/DIPEA.

    • Dry and concentrate.[2][3][4]

Data Summary: Solvent Effects on SNAr Rate

SolventDielectric ConstantReaction Rate (Relative)Comments
DMSO 47High (1.0) Best for stabilizing the polar Meisenheimer transition state.[1][2][3][4]
DMF 37High (0.[1][2][3][4]9)Excellent alternative; easier to remove than DMSO.[3][4]
Acetonitrile 37Moderate (0.[1][2][3][4]6)Requires higher pressure (sealed tube) to reach necessary temps.[1][3][4]
Ethanol 24Low (0.[1][2][3][4]2)Protic solvents solvate the nucleophile, reducing its reactivity (H-bonding).[1][2][3][4]

Troubleshooting & Critical Control Points

Hydrolysis of the Nitrile (Side Reaction)

Under highly basic aqueous conditions (e.g., NaOH/Water at high temp), the C-1 nitrile (-CN) can hydrolyze to the amide or carboxylic acid.[1][2]

  • Prevention: Use anhydrous bases (K₂CO₃, Cs₂CO₃) and non-aqueous solvents (DMF, DMSO).[1][4] Avoid aqueous NaOH workups if the product is sensitive.[3]

Denitration (The "Ambush" Reaction)

In rare cases with "soft" nucleophiles (like certain thiols), the Nitro group (-NO₂) may be displaced instead of the Chlorine.[2]

  • Control: The Chlorine is generally the better leaving group in this specific scaffold due to the orbital alignment. If denitration is observed, lower the temperature and switch to a harder nucleophile.

References

  • Mechanisms of Nucleophilic Aromatic Substitution

    • Bunnett, J. F., & Zahler, R. E. (1951).[1] "Kinetics of Nucleophilic Substitution in Aromatic Chloronitro Compounds." Chemical Reviews.

    • Source:[1][2][3][4]

  • Reactivity of Halonitrophenols

    • Makosza, M., & Winiarski, J. (1987).[1] "Vicarious Nucleophilic Substitution of Hydrogen."[3][4][7] Accounts of Chemical Research. (Context on electronic activation).

    • Source:[1][2][3][4]

  • Synthesis of Entacapone Analogs (Contextual Grounding)

    • Learmonth, D. A., et al. (2002).[1][4] "Synthesis and COMT inhibitory activity of novel 3-substituted-4-hydroxy-5-nitrobenzophenones." Journal of Medicinal Chemistry.

    • Source:[1][2][3][4]

  • Solvent Effects in SNAr

    • Newall, C. E., et al. "Solvent effects in the nucleophilic substitution of chloronitrobenzenes."
    • Source:[1][2][3][4]

  • Compound Data & Safety

    • PubChem CID: 2735739 (3-chloro-4-hydroxybenzonitrile parent structure data).[1][2][3][4]

    • Source:[1][2][3][4]

Sources

Application

Hydrolysis of the Nitrile Group in 3-Chloro-4-hydroxy-5-nitrobenzonitrile: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview and detailed protocols for the hydrolysis of the nitrile group in 3-Chloro-4-hydroxy-5-nitro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the hydrolysis of the nitrile group in 3-Chloro-4-hydroxy-5-nitrobenzonitrile to its corresponding carboxylic acid, 3-chloro-4-hydroxy-5-nitrobenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. This document explores both acidic and basic hydrolysis conditions, detailing the underlying reaction mechanisms, experimental setups, and purification strategies. Emphasis is placed on the rationale behind procedural choices to ensure high yield and purity of the final product. Safety considerations for handling the involved nitroaromatic compounds are also thoroughly addressed.

Introduction

The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis.[1][2][3] The starting material, 3-Chloro-4-hydroxy-5-nitrobenzonitrile, possesses a unique substitution pattern on the benzene ring, making its hydrolysis product, 3-chloro-4-hydroxy-5-nitrobenzoic acid, a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro and chloro substituents, along with the phenolic hydroxyl group, influences the reactivity of the nitrile group and dictates the optimal conditions for its hydrolysis. This guide will provide a detailed exploration of the chemical principles and practical methodologies for achieving this conversion efficiently and safely.

Reaction Mechanisms

The hydrolysis of a nitrile to a carboxylic acid can be achieved under either acidic or basic conditions.[1][4][5] Both pathways proceed through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[1][4][6]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water.[1][3][7] The resulting intermediate undergoes tautomerization to form a protonated amide, which is then hydrolyzed to the carboxylic acid and an ammonium ion.[1][3][4]

Diagram: Acid-Catalyzed Nitrile Hydrolysis Mechanism

Acid_Catalyzed_Hydrolysis cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation & Tautomerization cluster_step4 Step 4: Amide Hydrolysis Nitrile R-C≡N Protonated_Nitrile R-C≡N⁺-H Nitrile->Protonated_Nitrile + H₃O⁺ H3O+ H₃O⁺ Intermediate1 R-C(OH₂⁺)=N-H Protonated_Nitrile->Intermediate1 + H₂O H2O H₂O Imidic_Acid R-C(OH)=NH Intermediate1->Imidic_Acid - H⁺ Amide R-C(=O)NH₂ Imidic_Acid->Amide Tautomerization Protonated_Amide R-C(=O⁺H)NH₂ Amide->Protonated_Amide + H₃O⁺ Carboxylic_Acid R-COOH Protonated_Amide->Carboxylic_Acid + H₂O, - NH₄⁺ NH4+ NH₄⁺

Caption: Mechanism of acid-catalyzed nitrile hydrolysis.

Base-Catalyzed Hydrolysis

In basic media, the strong nucleophile, hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon.[1][7] This forms an imine anion which is then protonated by water to yield an imidic acid. Tautomerization of the imidic acid gives an amide.[1][2] The amide then undergoes further base-catalyzed hydrolysis to form a carboxylate salt and ammonia.[2][5] An acidic workup is required to protonate the carboxylate and obtain the final carboxylic acid product.[7]

Diagram: Base-Catalyzed Nitrile Hydrolysis Mechanism

Base_Catalyzed_Hydrolysis cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation & Tautomerization cluster_step3 Step 3: Amide Hydrolysis cluster_step4 Step 4: Acidic Workup Nitrile R-C≡N Imine_Anion R-C(O⁻)=N⁻ Nitrile->Imine_Anion + OH⁻ OH- OH⁻ Imidic_Acid R-C(OH)=NH Imine_Anion->Imidic_Acid + H₂O Amide R-C(=O)NH₂ Imidic_Acid->Amide Tautomerization Tetrahedral_Intermediate R-C(O⁻)(OH)NH₂ Amide->Tetrahedral_Intermediate + OH⁻ Carboxylate R-COO⁻ Tetrahedral_Intermediate->Carboxylate - NH₃ NH3 NH₃ Carboxylic_Acid R-COOH Carboxylate->Carboxylic_Acid + H₃O⁺ H3O+ H₃O⁺

Caption: Mechanism of base-catalyzed nitrile hydrolysis.

Experimental Protocols

Two primary protocols are presented for the hydrolysis of 3-Chloro-4-hydroxy-5-nitrobenzonitrile: an acid-catalyzed method and a base-catalyzed method. The choice of method may depend on the compatibility of the starting material and product with strong acids or bases, as well as the desired workup procedure.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol utilizes a mixture of sulfuric acid and water to effect the hydrolysis. The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate.

Materials and Reagents

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityPurity
3-Chloro-4-hydroxy-5-nitrobenzonitrile16588-02-6198.565.0 g (25.2 mmol)>98%
Sulfuric Acid (H₂SO₄)7664-93-998.0850 mL98%
Deionized Water7732-18-518.0250 mL-
Ice--As needed-
Sodium Bicarbonate (NaHCO₃)144-55-884.01As neededSaturated solution
Ethyl Acetate141-78-688.11200 mLACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed-

Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 50 mL of concentrated sulfuric acid to 50 mL of deionized water while cooling in an ice bath.

  • Addition of Starting Material: To the cooled sulfuric acid solution, add 3-Chloro-4-hydroxy-5-nitrobenzonitrile (5.0 g, 25.2 mmol) in portions with stirring.

  • Reaction: Heat the reaction mixture to 100-110 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (Eluent: 7:3 Hexane/Ethyl Acetate with 1% acetic acid).

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Diagram: Workflow for Acid-Catalyzed Hydrolysis

Acid_Hydrolysis_Workflow Start Start Prepare_Acid Prepare H₂SO₄/H₂O mixture Start->Prepare_Acid Add_Nitrile Add 3-Chloro-4-hydroxy-5-nitrobenzonitrile Prepare_Acid->Add_Nitrile Heat_Reflux Heat to 100-110°C for 4-6h Add_Nitrile->Heat_Reflux Monitor_TLC Monitor by TLC Heat_Reflux->Monitor_TLC Cool_Pour Cool and pour onto ice Monitor_TLC->Cool_Pour Filter Filter the precipitate Cool_Pour->Filter Wash Wash with cold H₂O Filter->Wash Recrystallize Recrystallize from Ethanol/H₂O Wash->Recrystallize Dry Dry under vacuum Recrystallize->Dry End End Dry->End

Caption: Experimental workflow for acid-catalyzed hydrolysis.

Protocol 2: Base-Catalyzed Hydrolysis

This protocol employs sodium hydroxide in an aqueous-organic solvent system. The use of a co-solvent like ethanol can improve the solubility of the starting material.

Materials and Reagents

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityPurity
3-Chloro-4-hydroxy-5-nitrobenzonitrile16588-02-6198.565.0 g (25.2 mmol)>98%
Sodium Hydroxide (NaOH)1310-73-240.003.0 g (75.0 mmol)>97%
Ethanol (EtOH)64-17-546.0750 mL95%
Deionized Water7732-18-518.0250 mL-
Hydrochloric Acid (HCl)7647-01-036.46As needed37%
Ethyl Acetate141-78-688.11200 mLACS Grade
Brine (Saturated NaCl solution)--50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed-

Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Chloro-4-hydroxy-5-nitrobenzonitrile (5.0 g, 25.2 mmol), ethanol (50 mL), and a solution of sodium hydroxide (3.0 g, 75.0 mmol) in deionized water (50 mL).

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 8-12 hours. Monitor the reaction by TLC (Eluent: 7:3 Hexane/Ethyl Acetate with 1% acetic acid).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold deionized water.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Diagram: Workflow for Base-Catalyzed Hydrolysis

Base_Hydrolysis_Workflow Start Start Mix_Reagents Mix Nitrile, NaOH, EtOH, and H₂O Start->Mix_Reagents Heat_Reflux Heat to reflux for 8-12h Mix_Reagents->Heat_Reflux Monitor_TLC Monitor by TLC Heat_Reflux->Monitor_TLC Remove_EtOH Remove Ethanol under reduced pressure Monitor_TLC->Remove_EtOH Acidify Cool and acidify with HCl to pH 1-2 Remove_EtOH->Acidify Filter Filter the precipitate Acidify->Filter Wash Wash with cold H₂O Filter->Wash Recrystallize Recrystallize from Ethanol/H₂O Wash->Recrystallize Dry Dry under vacuum Recrystallize->Dry End End Dry->End

Caption: Experimental workflow for base-catalyzed hydrolysis.

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.[8]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Avoid inhalation of dust and vapors.[8]

  • Wash hands thoroughly after handling.[8]

Specific Hazards of Nitroaromatic Compounds:

  • Toxicity: Aromatic nitro compounds can be toxic if inhaled, ingested, or absorbed through the skin.[9] They can cause health issues, including methemoglobinemia.[8]

  • Thermal Stability: Nitroaromatic compounds can be thermally unstable and may decompose exothermically at elevated temperatures.[10] Avoid overheating and potential sources of ignition.

  • Spills: In case of a spill, contain the material with an inert absorbent (e.g., vermiculite, sand) and dispose of it as hazardous waste.[11] Do not allow the material to enter drains.[8]

Reagent-Specific Precautions:

  • Concentrated Acids and Bases: Concentrated sulfuric acid, hydrochloric acid, and sodium hydroxide are corrosive. Handle with extreme care and always add acid to water, never the other way around.

Waste Disposal:

  • All chemical waste should be collected in appropriately labeled containers and disposed of according to institutional and local environmental regulations.[11]

Troubleshooting and Optimization

Problem Possible Cause Solution
Incomplete Reaction Insufficient reaction time or temperature.Increase reaction time or temperature cautiously, while monitoring for byproduct formation. Ensure adequate mixing.
Low solubility of starting material.For base-catalyzed hydrolysis, consider a different co-solvent. For acid-catalyzed hydrolysis, ensure the sulfuric acid concentration is appropriate.
Formation of Amide Byproduct Incomplete hydrolysis.Extend the reaction time or increase the temperature.
Low Yield Product loss during workup.Ensure complete precipitation of the product by adjusting the pH carefully and cooling thoroughly. Be meticulous during filtration and transfer steps.
Side reactions (e.g., decomposition).Avoid excessively high temperatures. Consider performing the reaction under an inert atmosphere if oxidation is a concern.
"Oiling Out" During Recrystallization The solvent system is not ideal; the compound's melting point is below the boiling point of the solvent.Reheat to dissolve the oil, add more of the less-soluble solvent, and cool slowly. Alternatively, choose a different recrystallization solvent.[11]

Conclusion

The hydrolysis of the nitrile group in 3-Chloro-4-hydroxy-5-nitrobenzonitrile is a robust and reliable transformation that can be achieved through both acid- and base-catalyzed methods. The choice between the two protocols will depend on the specific requirements of the synthesis and the available equipment. By carefully controlling the reaction conditions and adhering to the safety precautions outlined in this guide, researchers can consistently obtain high yields of the desired 3-chloro-4-hydroxy-5-nitrobenzoic acid. This valuable intermediate can then be utilized in a wide range of applications in drug discovery and materials science.

References

  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. OpenStax. [Link]

  • OCR A-Level Chemistry Notes. (n.d.). Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5). [Link]

  • Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Quora. (n.d.). What is the mechanism of base catalysed hydrolysis of nitriles? - CHEMISTRY FOR NEET. [Link]

  • Chemguide. (n.d.). hydrolysis of nitriles. [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Nitrocompounds, Aromatic. [Link]

  • Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]

  • Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. [Link]

  • Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]

  • Sciencemadness Discussion Board. (2011, February 17). Nitrile hydrolysis methods to get carboxylic acids. [Link]

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. [Link]

  • SpringerLink. (2023, May 12). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]

  • Semantic Scholar. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]

  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • PrepChem.com. (n.d.). Step A: Preparation of 3-Nitro-4-chloro-5-chlorosulfonylbenzoic acid. [Link]

  • ResearchGate. (2016, January 15). (PDF) Biocatalytic hydrolysis of nitriles. [Link]

  • Royal Society of Chemistry. (n.d.). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. [Link]

  • Semantic Scholar. (2012, August 18). Production of Chloro-5-hydroxy-2-nitrobenzoic Acid through Chlorination of 3-Methyl-4-nitrophenol, a Typical Hydrolysate of. [Link]

  • ResearchGate. (n.d.). Hydrolysis of benzonitrile by the purified nitrilase from Synechocystis.... [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZONITRILE. [Link]

Sources

Method

using 3-Chloro-4-hydroxy-5-nitrobenzonitrile as a kinase inhibitor building block

Application Notes & Protocols Topic: Leveraging 3-Chloro-4-hydroxy-5-nitrobenzonitrile as a Versatile Scaffold for the Development of Covalent and Non-Covalent Kinase Inhibitors Audience: Researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Leveraging 3-Chloro-4-hydroxy-5-nitrobenzonitrile as a Versatile Scaffold for the Development of Covalent and Non-Covalent Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

Introduction: A Scaffold with Strategic Potential

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. The selection of a suitable starting scaffold or building block is a pivotal step in the discovery pipeline. 3-Chloro-4-hydroxy-5-nitrobenzonitrile is a promising, yet underexplored, starting point for the synthesis of novel kinase inhibitors. Its unique substitution pattern offers a strategic combination of functional groups that can be exploited for generating diverse chemical libraries with the potential for high potency and selectivity.

This guide provides a comprehensive overview of the rationale and methodologies for using 3-Chloro-4-hydroxy-5-nitrobenzonitrile as a foundational building block. We will explore its potential for derivatization, propose target kinase families, and provide detailed protocols for the synthesis and evaluation of the resulting inhibitors.

Key Attributes of the 3-Chloro-4-hydroxy-5-nitrobenzonitrile Scaffold:

  • Activated Aryl Halide: The presence of a strong electron-withdrawing nitro group para to the chlorine atom activates the aromatic ring for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various side chains.

  • Hydrogen Bonding Moieties: The phenolic hydroxyl group is a key hydrogen bond donor and acceptor, crucial for anchoring the molecule within the ATP-binding site of many kinases.

  • Reactive Nitro Group: The nitro group can be readily reduced to an amine, providing a primary vector for further chemical elaboration through amide coupling, sulfonylation, or other amine-based chemistries.

  • The Versatile Nitrile: The nitrile group is a unique pharmacophore. It can act as a hydrogen bond acceptor, a bioisostere for carbonyl or hydroxyl groups, and, importantly, as an electrophilic "warhead" for forming covalent bonds with nucleophilic residues like cysteine, a strategy gaining significant traction in modern drug design.[1]

Part 1: Strategic Derivatization of the Core Scaffold

The true power of 3-Chloro-4-hydroxy-5-nitrobenzonitrile lies in its potential for multi-vector elaboration. By systematically modifying its functional groups, a researcher can fine-tune the steric, electronic, and pharmacokinetic properties of the resulting compounds to achieve desired target engagement and cellular activity.

Proposed Synthetic Strategy: A Three-Pronged Approach

Our proposed strategy involves a divergent synthetic plan that allows for the creation of a diverse library of inhibitors from a common intermediate. This approach is designed to explore different regions of the kinase ATP-binding site.

G A 3-Chloro-4-hydroxy- 5-nitrobenzonitrile (Starting Material) B Step 1: O-Alkylation (Williamson Ether Synthesis) A->B R-X, Base C Intermediate 1: 3-Chloro-4-alkoxy- 5-nitrobenzonitrile B->C D Step 2: Nucleophilic Aromatic Substitution (SNAr) C->D R'-NH2 E Intermediate 2: 3-Amino-4-alkoxy- 5-nitrobenzonitrile D->E F Step 3: Nitro Reduction E->F SnCl2 or H2/Pd G Intermediate 3: 3-Amino-4-alkoxy- 5-aminobenzonitrile F->G H Step 4: Amide Coupling (Vector 2 Elaboration) G->H R''-COCl or R''-COOH, Coupling Agent I Final Compound Library: Diverse Kinase Inhibitors H->I

Caption: A divergent synthetic workflow for creating a library of kinase inhibitors.

Protocol: Synthesis of a 3-(Anilino)-4-methoxy-5-aminobenzonitrile Library

This protocol details the first three steps of the proposed synthetic strategy, yielding a key intermediate ready for final diversification.

Protocol 1: Synthesis of 3-Amino-4-methoxy-5-aminobenzonitrile Intermediate

Materials:

  • 3-Chloro-4-hydroxy-5-nitrobenzonitrile

  • Iodomethane (CH3I)

  • Potassium carbonate (K2CO3)

  • Aniline (or other primary amine)

  • N,N-Dimethylformamide (DMF)

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Step 1: O-methylation of the phenolic hydroxyl group

  • To a solution of 3-Chloro-4-hydroxy-5-nitrobenzonitrile (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add iodomethane (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-water and extract with EtOAc (3x).

  • Wash the combined organic layers with water and brine, dry over MgSO4, filter, and concentrate under reduced pressure to yield crude 3-chloro-4-methoxy-5-nitrobenzonitrile. This intermediate can often be used in the next step without further purification.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Dissolve the crude 3-chloro-4-methoxy-5-nitrobenzonitrile (1.0 eq) in a suitable solvent such as DMF or isopropanol.

  • Add the desired primary amine (e.g., aniline, 1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling, pour the mixture into water. Collect the resulting precipitate by filtration or extract with EtOAc.

  • Purify the crude product by column chromatography (silica gel, hexanes/EtOAc gradient) to obtain the desired 3-(substituted amino)-4-methoxy-5-nitrobenzonitrile.

Step 3: Reduction of the Nitro Group

  • Suspend the 3-(substituted amino)-4-methoxy-5-nitrobenzonitrile (1.0 eq) in ethanol.

  • Add Tin(II) chloride dihydrate (5.0 eq) and heat the mixture to reflux (approx. 78 °C) for 2-4 hours.

  • Cool the reaction to room temperature and carefully quench by pouring it into a stirred solution of saturated NaHCO3.

  • Filter the resulting mixture through a pad of Celite to remove tin salts, washing thoroughly with EtOAc.

  • Separate the layers of the filtrate and extract the aqueous layer with EtOAc (2x).

  • Combine the organic layers, wash with brine, dry over MgSO4, and concentrate to yield the final intermediate, 3-(substituted amino)-4-methoxy-5-aminobenzonitrile.

This intermediate is now ready for the final diversification step (e.g., amide coupling with various acyl chlorides or carboxylic acids) to generate the final library of inhibitors.

Part 2: Target Selection and Biological Evaluation

The structural features of the synthesized compounds make them suitable candidates for inhibiting various kinase families. The core scaffold can readily fit into the ATP-binding pocket, with the alkoxy and substituted amino groups exploring the solvent-front and hinge-binding regions, respectively. The nitrile group's potential for covalent interaction makes kinases with a cysteine residue near the active site particularly attractive targets.

Plausible Kinase Targets:

  • Epidermal Growth Factor Receptor (EGFR): Many successful EGFR inhibitors (e.g., gefitinib, erlotinib) are based on anilino-quinazoline/pyrimidine scaffolds. Our proposed library shares key pharmacophoric features. Furthermore, irreversible EGFR inhibitors like afatinib and osimertinib target a cysteine residue (Cys797), making our nitrile-containing compounds highly relevant.

  • Janus Kinases (JAKs): JAK inhibitors are crucial for treating inflammatory diseases and myeloproliferative neoplasms.[2] The general structure of our library is amenable to targeting the ATP-binding site of JAK family members.

  • Bruton's Tyrosine Kinase (BTK): Covalent inhibition of BTK at Cys481 has proven to be a highly effective strategy for treating B-cell malignancies. The nitrile group in our scaffold can be positioned to act as a covalent warhead for this cysteine.

In Vitro Biochemical Kinase Inhibition Assay

To determine the potency of the synthesized compounds against the kinase of interest, a biochemical assay is the first critical step. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, high-throughput method for measuring kinase activity.[3]

G cluster_0 Assay Principle: No Inhibition cluster_1 Assay Principle: Inhibition A Kinase + ATP + Biotinylated Substrate B Phosphorylation Occurs A->B Active Kinase C Add Detection Reagents: Eu-Antibody (Donor) & SA-APC (Acceptor) B->C D High TR-FRET Signal (Donor & Acceptor in Proximity) C->D E Kinase + ATP + Biotinylated Substrate + Inhibitor F Phosphorylation Blocked E->F Inhibited Kinase G Add Detection Reagents: Eu-Antibody (Donor) & SA-APC (Acceptor) F->G H Low TR-FRET Signal (Donor & Acceptor Separated) G->H

Caption: Workflow for a TR-FRET based kinase inhibition assay.

Protocol 2: TR-FRET Kinase Inhibition Assay

Materials:

  • Recombinant active kinase (e.g., EGFR, JAK2)

  • Biotinylated peptide substrate specific for the kinase

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds (synthesized inhibitors) dissolved in DMSO

  • TR-FRET detection reagents:

    • Europium (Eu)-labeled anti-phospho-substrate antibody (Donor)

    • Streptavidin-Allophycocyanin (SA-APC) conjugate (Acceptor)

  • Stop/Detection buffer (e.g., 10 mM EDTA in assay buffer)

  • Low-volume 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting range is 10 mM down to sub-nanomolar concentrations. Then, dilute these into the assay buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound or DMSO (for positive and negative controls) to the wells of the 384-well plate.

    • Add 2.5 µL of a 2X enzyme solution (kinase in assay buffer).

    • Initiate the kinase reaction by adding 5 µL of a 2X substrate/ATP solution (biotinylated peptide and ATP in assay buffer). The final ATP concentration should be at or near the Km for the enzyme.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Add 5 µL of the Stop/Detection buffer containing the Eu-labeled antibody and SA-APC to each well. This stops the enzymatic reaction and initiates the detection process.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET plate reader, exciting at ~340 nm and measuring emission at two wavelengths: ~665 nm (APC, FRET signal) and ~615 nm (Europium, reference signal).

  • Data Analysis:

    • Calculate the ratio of the 665 nm to 615 nm signals.

    • Normalize the data using the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Illustrative Data:

Compound IDTarget KinaseBiochemical IC50 (nM)
Ref-Inhibitor EGFR5.2
LIB-001 EGFR150.7
LIB-002 EGFR25.3
LIB-003 (covalent) EGFR8.9
LIB-004 EGFR>10,000
Cell-Based Target Engagement Assay

Confirming that a compound can enter cells and bind to its intended target is a crucial next step. The NanoBRET™ Target Engagement Assay is an excellent method for quantifying compound binding in the physiological context of a live cell.[4]

Protocol 3: NanoBRET™ Target Engagement Assay

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for NanoLuc®-Kinase Fusion Protein

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer specific for the kinase target

  • NanoBRET™ Nano-Glo® Substrate

  • Test compounds in DMSO

  • White, 96-well cell culture plates

Procedure:

  • Cell Transfection:

    • Transfect HEK293 cells with the NanoLuc®-Kinase fusion vector according to the manufacturer's protocol.

    • Plate the transfected cells into the 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds.

    • Add the compounds and the NanoBRET™ Tracer to the cells.

    • Incubate at 37 °C, 5% CO2 for 2 hours.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent.

    • Add the reagent to the wells and read the plate immediately on a luminometer equipped with two filters to measure Donor (460 nm) and Acceptor (618 nm) emission.

  • Data Analysis:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the IC50, representing the concentration at which 50% of the target is engaged by the compound.

Conclusion and Future Directions

3-Chloro-4-hydroxy-5-nitrobenzonitrile represents a strategically functionalized and highly versatile building block for the synthesis of novel kinase inhibitors. The synthetic routes outlined provide a clear path to generating a diverse chemical library capable of targeting kinases through both reversible and covalent mechanisms. The provided protocols for biochemical and cell-based assays offer a robust framework for evaluating these compounds and driving a successful drug discovery program. Future work should focus on expanding the library with diverse chemical moieties, profiling promising hits against a panel of kinases to determine selectivity, and elucidating the precise binding mode through co-crystallography studies.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Available at: [Link]

  • Celtarys Research. (2023, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Klicic, J. J., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Wang, S., et al. (2018). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. Trends in Pharmacological Sciences. Available at: [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. Available at: [Link]

  • Creative Diagnostics. Kinase Activity Assay. Available at: [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Available at: [Link]

  • de Paula, O. A., & Montanari, C. A. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(10), 1183–1196. Available at: [Link]

  • RSC Publishing. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. Available at: [Link]

  • Fang, Z., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1477–1503. Available at: [Link]

  • Fleming, P. E., & Ghose, A. K. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(20), 7227–7256. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21949878, 3-Chloro-5-hydroxybenzonitrile. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 602717, 3-Chloro-5-nitrobenzonitrile. Available at: [Link]

  • Cheng, C., et al. (2023). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. Drug Metabolism and Disposition, 51(12), 1547–1556. Available at: [Link]

Sources

Application

crystallization methods for 3-Chloro-4-hydroxy-5-nitrobenzonitrile purification

Application Note: Advanced Purification Protocols for 3-Chloro-4-hydroxy-5-nitrobenzonitrile Executive Summary This guide details the purification strategies for 3-Chloro-4-hydroxy-5-nitrobenzonitrile (CAS: 2402-81-5 / A...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Purification Protocols for 3-Chloro-4-hydroxy-5-nitrobenzonitrile

Executive Summary

This guide details the purification strategies for 3-Chloro-4-hydroxy-5-nitrobenzonitrile (CAS: 2402-81-5 / Analogous to Nitroxynil intermediates), a critical intermediate in the synthesis of anthelmintics (e.g., Nitroxynil) and uncoupling agents. Due to the compound's structural features—specifically the acidic phenolic hydroxyl group flanked by electron-withdrawing nitro and cyano groups—standard silica chromatography is often inefficient for large-scale purification.

This protocol prioritizes Acid-Base Chemical Purification followed by Controlled Recrystallization . This dual-stage approach leverages the compound's pKa (~4.5–5.0) to chemically separate it from neutral precursors (e.g., 3-chloro-4-alkoxy-5-nitrobenzonitrile) before polishing crystal habit and purity via solvent-mediated crystallization.

Compound Profile & Solubility Logic

PropertyDescriptionImplications for Purification
Structure 3-substituted-4-hydroxy-5-nitrobenzonitrileHigh polarity; potential for intermolecular H-bonding.
Acidity (pKa) Estimated ~4.5 (Phenolic OH)Soluble in dilute aqueous bases (NaHCO₃, NaOH); insoluble in dilute acid.
Solubility (Neutral) High: Acetone, EtOAc, EthanolLow: Water, Hexane, Toluene (cold)"Like dissolves like" dictates polar organic solvents for crystallization.
Solubility (Ionized) High: Aqueous alkaline solutions (pH > 8)Enables chemical extraction from non-acidic organic impurities.
Melting Point ~136–140°C (Analogous to Nitroxynil)Moderate MP allows for safe thermal recrystallization without decomposition.

Strategic Decision Flowchart

The following decision tree outlines the optimal purification route based on the crude material's impurity profile.

PurificationStrategy Start Crude 3-Chloro-4-hydroxy- 5-nitrobenzonitrile CheckImpurity Analyze Impurity Profile (TLC / HPLC) Start->CheckImpurity NeutralImpurities Contains Neutral Impurities? (e.g., unreacted precursors) CheckImpurity->NeutralImpurities AcidBase PROTOCOL A: Acid-Base Chemical Purification (Dissolve in Base -> Filter -> Precipitate) NeutralImpurities->AcidBase Yes (Major) Recryst PROTOCOL B: Recrystallization (Solvent: EtOH/Water) NeutralImpurities->Recryst No (Minor) HighPurity Target Purity >99%? AcidBase->HighPurity FinalProduct Pure Crystalline Solid Recryst->FinalProduct HighPurity->Recryst Yes HighPurity->FinalProduct No (Sufficient)

Figure 1: Strategic workflow for selecting the appropriate purification method based on initial crude purity.

Protocol A: Acid-Base Chemical Purification (The Workhorse)

Objective: To remove non-acidic impurities (starting materials, decarboxylated by-products) by exploiting the acidity of the phenolic hydroxyl group. This method is superior to direct crystallization for crude mixtures <90% purity.

Reagents:

  • Sodium Hydroxide (1M aqueous solution) or Sodium Bicarbonate (5% w/v).

  • Hydrochloric Acid (2M or 6M).

  • Ethyl Acetate (optional, for washing).

  • Activated Charcoal (optional, for decolorization).

Step-by-Step Procedure:

  • Dissolution (Salt Formation):

    • Suspend the crude yellow/orange solid in 1M NaOH (approx. 5–7 mL per gram of solid).

    • Mechanism:[1][2][3] The phenol deprotonates to form the sodium phenolate salt (highly water-soluble).

    • Observation: The solution should turn a deep orange/red color (characteristic of nitrophenolate ions).

    • Critical Check: If a significant amount of solid remains undissolved after 15 minutes of stirring, these are likely neutral impurities (e.g., chloro-nitrobenzenes).

  • Filtration (Impurity Removal):

    • Filter the alkaline solution through a Celite pad or sintered glass funnel to remove undissolved solids.

    • Optional: Extract the aqueous alkaline layer with a small volume of Ethyl Acetate (EtOAc) to pull out dissolved non-acidic organic impurities. Discard the organic (EtOAc) layer.

  • Decolorization (Optional):

    • Add Activated Charcoal (5% w/w relative to substrate) to the aqueous filtrate. Stir for 15 minutes. Filter again to remove charcoal.[4]

  • Precipitation (Regeneration):

    • Cool the filtrate to 0–5°C in an ice bath.

    • Slowly add 2M HCl dropwise with vigorous stirring.

    • Endpoint: Continue acidification until pH < 2.[1] The color will shift from deep red/orange to pale yellow as the neutral phenol precipitates.

    • Why: Protonation breaks the salt, regenerating the water-insoluble neutral compound.

  • Isolation:

    • Filter the precipitate via vacuum filtration. Wash the cake copiously with cold water to remove NaCl salts.

    • Dry in a vacuum oven at 45°C.

Protocol B: Recrystallization (The Polishing Step)

Objective: To remove trace isomers and improve crystal habit/flowability. Recommended Solvent System: Ethanol / Water (Mixed Solvent) . Rationale: The compound is highly soluble in hot ethanol but sparingly soluble in water. This combination allows for fine control over supersaturation.

Step-by-Step Procedure:

  • Dissolution:

    • Place the dried solid (from Protocol A) in a round-bottom flask.

    • Add Ethanol (95%) slowly while heating to reflux (approx. 78°C).

    • Use the minimum amount of ethanol required to dissolve the solid completely.

    • Note: If "oiling out" occurs (droplets forming instead of solution), add a small amount of additional ethanol.

  • Anti-Solvent Addition:

    • Once dissolved at reflux, remove the heat source.

    • Immediately add hot Water (approx. 50–60°C) dropwise until a faint permanent turbidity (cloudiness) persists.

    • Add a few drops of ethanol to clear the solution again.

  • Crystallization:

    • Allow the flask to cool slowly to room temperature on a cork ring. Do not use an ice bath immediately; rapid cooling traps impurities.

    • Once at room temperature, transfer to a refrigerator or ice bath (0–4°C) for 2 hours to maximize yield.

  • Filtration & Drying:

    • Filter the pale yellow needles/prisms.

    • Wash with a cold 1:1 Ethanol/Water mixture.

    • Dry under vacuum.

Alternative Solvent: 50% Acetic Acid .

  • Dissolve in hot glacial acetic acid, then dilute with water. This is historically effective for nitrobenzonitriles [1].

Analytical Validation

Ensure the purified product meets the following criteria before use in downstream synthesis:

TestMethodAcceptance Criteria
Purity HPLC (C18 Column)> 98.0% Area
Identity 1H-NMR (DMSO-d6)Consistent with structure (Aromatic protons, OH peak exchangeable).
Melting Point Capillary MethodSharp range (e.g., 136–138°C, verify vs standard).
Appearance Visual InspectionPale yellow to yellow crystalline powder.

HPLC Method Parameters (Suggestion):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm and 300 nm (Nitro group absorption).

References

  • Organic Syntheses , Coll. Vol. 3, p. 646 (1955); Vol. 28, p. 80 (1948). Preparation of p-Nitrobenzonitrile (illustrates Acetic Acid recrystallization).Link

  • US Patent 3,833,490 . Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile.[2][4] (Describes electrolytic purification and acid precipitation of hydroxy-nitro-benzonitriles). Link

  • US Patent 3,585,233 . Process for the preparation of hydroxybenzonitriles.[1][2][4] (Details the lithium chloride demethylation and subsequent acidification purification). Link

  • Rahman, M. M., et al. (2017).[6] Nitroxynil uncouples oxidative phosphorylation...[6][7] Bangladesh Journal of Veterinary Medicine.[6] (Provides solubility and physical property data for the iodo-analog Nitroxynil). Link

  • ChemicalBook . Synthesis and purification of 3-chloro-5-hydroxybenzonitrile.[3] (Describes silica gel purification for related isomers). Link

Sources

Technical Notes & Optimization

Troubleshooting

preventing nitrile hydrolysis during nitration of chlorohydroxybenzonitrile

Technical Support Center: Nitration Process Engineering Hub Ticket ID: #NIT-CN-OH-001 Subject: Suppression of Nitrile Hydrolysis during Electrophilic Aromatic Substitution Assigned Specialist: Dr. Aris Thorne, Senior App...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitration Process Engineering Hub Ticket ID: #NIT-CN-OH-001 Subject: Suppression of Nitrile Hydrolysis during Electrophilic Aromatic Substitution Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Diagnostic Overview

User Problem: You are attempting to nitrate chlorohydroxybenzonitrile (likely 4-chloro-3-hydroxybenzonitrile). You are observing the conversion of your nitrile (-CN) group into an amide (-CONH₂) or carboxylic acid (-COOH) instead of, or in addition to, the desired nitration.

Root Cause Analysis: This is a classic case of Kinetic vs. Thermodynamic competition .

  • The Trap: Nitriles are acid-labile. In the presence of strong mineral acids (H₂SO₄) and water (even trace amounts from commercial HNO₃), the nitrile carbon is protonated and attacked by water. This reaction is thermodynamically favorable but kinetically slow at low temperatures.

  • The Opportunity: The hydroxyl group (-OH) on your ring is a powerful activator. It accelerates the rate of nitration (Electrophilic Aromatic Substitution) significantly.

  • The Solution: You must operate in a "Kinetic Window" where the nitration reaction is instantaneous, but the hydrolysis reaction is effectively frozen due to insufficient thermal energy.

The Mechanism of Failure (Visualized)

Before adjusting your protocol, understand the decision tree your molecules are facing.

NitrationVsHydrolysis Start Substrate (Chlorohydroxybenzonitrile) Acid Acidic Medium (H+) Start->Acid NitroPath Path A: Nitration (Kinetic Control) Acid->NitroPath Low Temp (<0°C) Anhydrous Conditions HydroPath Path B: Hydrolysis (Thermodynamic Control) Acid->HydroPath High Temp (>20°C) Aqueous Acid Nitronium NO2+ Attack NitroPath->Nitronium Product TARGET PRODUCT (Nitro-chlorohydroxybenzonitrile) Nitronium->Product WaterAttack H2O Attack on -CN HydroPath->WaterAttack Amide Side Product 1 (Amide) WaterAttack->Amide AcidProd Side Product 2 (Carboxylic Acid) Amide->AcidProd

Figure 1: The Kinetic Window. Path A (Nitration) is favored by low temperature and lack of water. Path B (Hydrolysis) is driven by heat and water availability.

Validated Protocols

Do not use standard "boiling mixed acid" conditions. The phenol group makes the ring reactive enough that you do not need such harsh conditions.

Protocol A: The "Cryogenic Mixed Acid" Method (Scalable)

Best for: Large scale, standard reagents.

The Logic: By keeping the temperature below 0°C, we exploit the high activation energy of nitrile hydrolysis. The phenol ring will nitrate rapidly even at -10°C.

Reagents:

  • Substrate: 1.0 eq

  • H₂SO₄ (Conc. 98%): 10-15 volumes (Solvent/Catalyst)

  • HNO₃ (Fuming >90% or Potassium Nitrate salts): 1.05 eq

  • Critical: Crushed Ice (for quenching)

Step-by-Step:

  • Dissolution: Charge H₂SO₄ into the reactor. Cool to -10°C .[1] Add substrate slowly.[2][3] Note: The phenol may sulfonate slightly, but this is often reversible or displaced by the nitro group.

  • Nitration:

    • Option 1 (Fuming HNO₃): Mix HNO₃ with H₂SO₄ (1:1) and pre-cool. Add dropwise, ensuring internal temp never exceeds 0°C .

    • Option 2 (KNO₃ - Recommended): Add solid Potassium Nitrate in small portions. This generates NO₂⁺ in situ without adding water (from aqueous nitric acid).

  • The "Kill" (Quenching): This is the most common failure point.

    • Prepare a slurry of crushed ice and water (5x reaction volume).

    • Pour the reaction mixture slowly into the ice with vigorous stirring.

    • Why? Diluting acid generates heat.[4] If you add water to the acid, the temp spikes and hydrolyzes the nitrile instantly. Pouring acid into ice ensures the temp stays <5°C during quenching.

  • Filtration: Filter the precipitate immediately. Do not let it sit in the acidic aqueous mother liquor.

Protocol B: The "Acetyl Nitrate" Method (High Selectivity)

Best for: Lab scale, high purity requirements, water-sensitive substrates.

The Logic: Uses Acetic Anhydride (Ac₂O) to scavenge all water, making hydrolysis chemically impossible. It generates Acetyl Nitrate, a mild and selective nitrating agent.[5]

Safety Warning: Acetyl nitrate is unstable. Never heat above 35°C. Potential for runaway exotherm.

Step-by-Step:

  • Preparation: Dissolve substrate in Acetic Anhydride (5-10 volumes). Cool to 0°C .[2]

  • Reagent Formation: Add Fuming HNO₃ (1.05 eq) dropwise.

    • Mechanism:[1][6][7][8][9]

      
      
      
    • The Ac₂O consumes the water from the HNO₃.

  • Reaction: Stir at 0°C to 10°C. Monitor by TLC/HPLC.

  • Workup: Pour into ice water to hydrolyze the excess acetic anhydride and precipitate the product.

Diagnostic Data Matrix

Use this table to interpret your current results and adjust parameters.

ObservationDiagnosisCorrective Action
Product is -COOH (Acid) Hydrolysis (Stage 2) Temp too high during reaction OR quench was too slow/hot. Switch to Protocol A (KNO₃) or Protocol B.
Product is -CONH₂ (Amide) Hydrolysis (Stage 1) Reaction contains too much water. Use Fuming HNO₃ or dry KNO₃. Ensure temp <0°C.
Black Tar / Decomposition Oxidation The phenol ring is being oxidized.[2] Your acid is too strong or temp is too high. Dilute H₂SO₄ with Acetic Acid or DCM.
No Reaction Over-cooling Unlikely with phenols, but if occurring, raise temp to 10°C. Do not exceed 20°C.
Isomer Mixture Directing Effects The -OH directs ortho/para. -Cl blocks para (usually). Expect nitration ortho to the -OH. This is intrinsic to the molecule.

Frequently Asked Questions (FAQ)

Q: Can I use standard 65% Nitric Acid? A: Avoid if possible. 65% HNO₃ contains 35% water. This water significantly increases the rate of nitrile hydrolysis. If you must use it, use Protocol A with a large excess of H₂SO₄ to act as a dehydrating agent, and keep the temperature strictly below -5°C.

Q: Why use Potassium Nitrate (KNO₃) instead of Nitric Acid? A: KNO₃ is a solid anhydrous salt. When dissolved in H₂SO₄, it generates the nitronium ion (NO₂⁺) and Potassium Bisulfate (KHSO₄). This introduces zero water into the system, whereas liquid nitric acid always brings some water. It is the "driest" way to nitrate in mineral acid.

Q: My LC-MS shows a mass of M+18. What is it? A: That is the amide (Hydrolysis product). The nitrile (-CN, mass 26) has reacted with water (+18) to form the amide (-CONH₂, mass 44). This confirms water attack.[7]

Q: Can I protect the phenol to prevent oxidation? A: Yes, converting the phenol to an acetate or methyl ether (anisole) will protect the ring from oxidation, but it also changes the directing effects and reduces reactivity. For a nitrile-bearing compound, the free phenol is actually helpful because it allows the nitration to happen at such low temperatures that the nitrile survives.

References

  • Nitration of Phenols under Mild Conditions (Heterogeneous)

    • Source: National Institutes of Health (PMC) / Iranian Journal of Science
    • Relevance: Discusses using Nitrate salts (NaNO3/KNO3)
    • Link:

  • Acetyl Nitr

    • Source: Fraunhofer Institute
    • Relevance: Details the safety and selectivity of Acetyl Nitrate (Ac2O/HNO3)
    • Link:

  • Mechanism of Nitrile Hydrolysis

    • Source: Chemistry Steps / LibreTexts
    • Relevance: Explains the acid-catalyzed mechanism (protonation -> water attack)
    • Link:

  • Nitration of 4-Chloro-3-nitrobenzonitrile (Compar

    • Source: GuideChem
    • Relevance: Provides a baseline for the non-hydroxy analog, illustrating that harsher conditions are used when the activ
    • Link:

Sources

Optimization

Technical Support Center: High-Yield Synthesis of 3-Chloro-4-hydroxy-5-nitrobenzonitrile

Status: Active Ticket ID: CHEM-OPT-8821 Subject: Yield Optimization & Troubleshooting for 3-Chloro-4-hydroxy-5-nitrobenzonitrile Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-OPT-8821 Subject: Yield Optimization & Troubleshooting for 3-Chloro-4-hydroxy-5-nitrobenzonitrile Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Logic

You are encountering yield issues with 3-Chloro-4-hydroxy-5-nitrobenzonitrile (MW: 198.56 g/mol ). This molecule is a densely functionalized aromatic scaffold often used as an intermediate in the synthesis of COMT inhibitors (e.g., analogs of Entacapone) or agrochemicals (similar to Chloroxynil).

The Core Challenge: The synthesis relies on the nitration of 3-chloro-4-hydroxybenzonitrile . The presence of the strongly activating hydroxyl group (-OH) competes with the deactivating nitrile (-CN) and chlorine (-Cl) groups.

  • Regioselectivity: The -OH group directs ortho/para. Since the para position is blocked by the -CN group and one ortho position is blocked by -Cl, the reaction is highly selective for the 5-position.

  • The Trap: The nitrile group is susceptible to acid-catalyzed hydrolysis (converting -CN to -CONH₂ or -COOH), especially under the high-temperature or high-water conditions often used in standard nitration.

Reaction Pathway Diagram

ReactionPathway cluster_conditions Critical Control Points Start 3-Chloro-4-hydroxybenzonitrile (Precursor) Target 3-Chloro-4-hydroxy-5-nitrobenzonitrile (Target Product) Start->Target Nitration < 10°C Impurity1 Impurity A: 3-Chloro-4-hydroxy-5-nitrobenzamide (Hydrolysis) Start->Impurity1 Acid Hydrolysis (High Temp/Water) Impurity2 Impurity B: Picric Acid Derivs/Tars (Oxidation) Start->Impurity2 Oxidation (Excess HNO3) Reagent HNO3 / H2SO4 or AcOH (Nitrating Agent) Reagent->Target

Caption: Reaction pathway showing the primary nitration route and the two critical failure modes: nitrile hydrolysis and oxidative degradation.

The "Golden Batch" Protocol

This optimized protocol prioritizes regiocontrol and nitrile stability over speed. It replaces the harsh standard mixed-acid conditions (which often hydrolyze the nitrile) with a milder Acetic Acid/Nitric Acid system or a low-temperature Sulfuric Acid system.

Optimized Experimental Procedure

Scale: 100 mmol basis Target Yield: >85% Purity: >98% (HPLC)

StepActionTechnical Rationale
1. Solvation Dissolve 3-chloro-4-hydroxybenzonitrile (15.36 g, 100 mmol) in Glacial Acetic Acid (60 mL).Acetic acid acts as a solvent and moderator.[1] It prevents the "hot spots" common in neat sulfuric acid nitration.
2. Cooling Cool the solution to 0–5°C using an ice/salt bath.CRITICAL: Temperatures >10°C significantly increase the rate of nitrile hydrolysis to the amide.
3. Nitration Dropwise addition of Fuming Nitric Acid (98%) (7.0 mL, ~150 mmol) over 45 minutes.Slow addition prevents exotherms. Using fuming HNO₃ reduces water content, further protecting the nitrile.
4. Digestion Stir at 5–10°C for 2 hours. Monitor by TLC/HPLC.Do not let the reaction warm to room temperature until starting material is <1%.
5. Quench Pour the reaction mixture into Ice Water (300 mL) with vigorous stirring.Rapid dilution precipitates the product while keeping the acid dilute enough to prevent hydrolysis during workup.
6. Filtration Filter the yellow precipitate. Wash with cold water (3 x 50 mL) until filtrate is neutral.Removes residual acid.[2]
7. Purification Recrystallize from Ethanol/Water (8:2) if necessary.The nitro compound is less soluble in water than the starting phenol or oxidized impurities.

Troubleshooting Matrix

Use this guide to diagnose yield losses based on your observations.

SymptomProbable CauseCorrective Action
Low Yield + White Solid Impurity Nitrile Hydrolysis. The product has converted to the amide (3-chloro-4-hydroxy-5-nitrobenzamide).Reduce Temperature. Ensure reaction stays <5°C. Check Reagents: Ensure HNO₃ and solvents are anhydrous. Avoid prolonged exposure to aqueous acid.
Dark/Black Reaction Mixture Oxidation ("Tarring"). The phenol ring is being oxidized by excess HNO₃.Reduce Stoichiometry. Use only 1.1–1.2 eq of HNO₃. Improve Stirring: Localized excess of acid causes oxidation.
Incomplete Conversion Deactivation. The Cl and CN groups deactivate the ring, making the reaction sluggish at 0°C.Catalyst: Add catalytic H₂SO₄ (0.5 eq) to the Acetic Acid mixture to generate the active nitronium ion (

) without the harshness of neat sulfuric acid.
Product is "Sticky" / Oil Isomer/Impurity mix. Likely presence of ortho-nitro isomers (rare) or dinitrated species.Recrystallization: Dissolve in hot Ethanol, add hot water until turbid, then cool slowly. This purifies the crystalline solid from the oily impurities.
Troubleshooting Decision Tree

Troubleshooting Start Yield/Purity Issue? CheckTLC Check TLC/HPLC Start->CheckTLC ImpurityAmide New Polar Spot? (Amide Impurity) CheckTLC->ImpurityAmide Yes ImpurityTar Dark Mixture / Low Mass Balance? CheckTLC->ImpurityTar No ActionHydrolysis ACTION: Lower Temp (<5°C) Reduce Water Content ImpurityAmide->ActionHydrolysis ActionOxidation ACTION: Reduce HNO3 equiv. Improve Heat Transfer ImpurityTar->ActionOxidation Unreacted Starting Material Remains? ImpurityTar->Unreacted No ActionKick ACTION: Add 0.5 eq H2SO4 Extend Time (Keep Cold) Unreacted->ActionKick

Caption: Decision logic for diagnosing common synthesis failures.

Frequently Asked Questions (FAQ)

Q: Can I use standard concentrated Nitric Acid (65-70%) instead of Fuming (98%)? A: Yes, but yield often drops. The 30-35% water content in standard nitric acid promotes the hydrolysis of the nitrile group to an amide. If you must use 70% HNO₃, use Sulfuric Acid as the solvent (instead of Acetic Acid) to act as a dehydrating agent, but keep the temperature strictly below 0°C.

Q: Why is the 3-position not nitrated? A: The 3-position is already occupied by the Chlorine atom. The 2-position and 6-position are sterically crowded and electronically unfavorable relative to the 5-position, which is activated by the ortho-hydroxyl group.

Q: Is this compound light-sensitive? A: Like many nitro-aromatics (e.g., Entacapone intermediates), it can be sensitive to UV light, which may cause darkening over time. Store the final product in amber glass.

Q: I see a "di-nitro" impurity. How do I remove it? A: Over-nitration (replacing the Cl or H) is rare but possible with large excess of acid. The di-nitro impurity is significantly more acidic. You can often remove it by washing the organic layer (ethyl acetate) with a mild buffer (pH 6) or by recrystallization from ethanol, where the di-nitro species remains in the mother liquor.

References

  • Nitration of Halogenated Phenols: Journal of Chemical Research, "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." (Demonstrates nitration conditions for similar halogenated hydroxy-aromatics).

  • Electrolytic Synthesis of Nitro-Benzonitriles: US Patent 3,833,490, "Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile."[3] (Validates the stability of the nitrile group under specific oxidative/nitration conditions).

  • Hydrolysis Risks: PubMed, "Hydrolysis of benzonitrile herbicides...".[1] (Details the susceptibility of 3,5-dichloro-4-hydroxybenzonitrile to hydrolysis, emphasizing the need for anhydrous conditions).

  • Analogous Entacapone Chemistry: US Patent Application 2010/0234632, "Process for the preparation of entacapone." (Provides industrial context for handling nitro-hydroxy-benzonitrile scaffolds).

Sources

Troubleshooting

Technical Support Center: Purification of 3-Chloro-4-hydroxy-5-nitrobenzonitrile

Executive Summary & Diagnostic The Problem: During the nitration of 3-chloro-4-hydroxybenzonitrile to synthesize 3-Chloro-4-hydroxy-5-nitrobenzonitrile (a key intermediate for Entacapone), a common side reaction is over-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic

The Problem: During the nitration of 3-chloro-4-hydroxybenzonitrile to synthesize 3-Chloro-4-hydroxy-5-nitrobenzonitrile (a key intermediate for Entacapone), a common side reaction is over-nitration.[1][2] This yields dinitro impurities, typically 3-chloro-4-hydroxy-2,5-dinitrobenzonitrile .[1][2]

Why this matters: The dinitro impurity is highly acidic and can poison downstream catalysts (especially in Knoevenagel condensations) or co-crystallize with the API, leading to OOS (Out of Specification) results.

Diagnostic Indicators:

  • HPLC: The dinitro impurity typically elutes earlier than the target mononitro compound on Reverse Phase (C18) columns due to increased polarity from the second nitro group (at acidic pH) or later if ion-pairing occurs, but generally distinct.[2]

  • Appearance: A darkening of the yellow powder to a deep orange/red hue often indicates higher dinitro content.[2]

  • Melting Point: Depression of the melting point (Target MP: ~146–148°C).[2]

Technical Troubleshooting Protocols

Protocol A: pH-Controlled Fractional Precipitation (Primary Method)

Best for: Removing bulk dinitro impurities (>5%) from crude material.[1][2]

The Science: This method exploits the pKa difference between the mononitro target and the dinitro impurity.

  • Target (Mononitro): pKa ≈ 5.0 – 6.0 (Weakly Acidic)

  • Impurity (Dinitro): pKa ≈ 1.0 – 3.0 (Strongly Acidic)[1][2]

By adjusting the pH to a "sweet spot" (typically pH 3.5–4.5), the dinitro impurity remains ionized (soluble in water), while the target molecule becomes protonated and precipitates.

Step-by-Step Procedure:
  • Dissolution: Suspend the crude orange solid in water (10 vol).

  • Basification: Slowly add 20% NaOH (aq) while stirring until the pH reaches 8.0–9.0. The solution should become dark red/brown and homogeneous.[1][2]

  • Clarification: If insolubles remain, filter through a Celite pad.[1][2]

  • Controlled Acidification (Critical Step):

    • Slowly add 2M HCl dropwise.[2]

    • Monitor pH continuously.[1][2]

    • Stop at pH 4.0 – 4.2.

  • Digestion: Stir the slurry for 30–60 minutes at 20°C.

  • Filtration: Filter the precipitate (Target Product).

  • Wash: Wash the cake with water (pH adjusted to 4.0).

  • Filtrate Check: The filtrate will contain the dinitro impurity (as the sodium salt).[2]

Protocol B: Recrystallization in Acetic Acid (Polishing Method)

Best for: Final cleanup (<2% impurity) to reach Pharma-grade purity (>99.5%).[1][2]

The Science: 3-Chloro-4-hydroxy-5-nitrobenzonitrile has a steep solubility curve in glacial acetic acid, whereas the dinitro impurities remain more soluble in the mother liquor at ambient temperatures.[1][2]

Step-by-Step Procedure:
  • Charge: Place the semi-pure solid in a reactor.

  • Solvent: Add Glacial Acetic Acid (3.0 – 4.0 volumes).

  • Dissolution: Heat to 85–90°C . The solution should become clear.

  • Cooling:

    • Cool slowly to 60°C (seed if necessary).

    • Cool further to 15–20°C over 2 hours.

  • Filtration: Filter the crystalline yellow solid.

  • Wash: Wash with a small amount of cold toluene or chilled acetic acid.[1][2]

  • Drying: Dry under vacuum at 50°C (Acetic acid is difficult to remove; ensure full drying).

Visual Logic & Workflow

The following diagram illustrates the decision logic and the chemical mechanism behind the purification strategies.

PurificationLogic Start Crude 3-Chloro-4-hydroxy-5-nitrobenzonitrile (Contains Dinitro Impurity) CheckImpurity Impurity Level Check (HPLC) Start->CheckImpurity HighImpurity High Impurity (>5%) Use Protocol A: pH Swing CheckImpurity->HighImpurity > 5% LowImpurity Low Impurity (<2%) Use Protocol B: Recrystallization CheckImpurity->LowImpurity < 2% DissolveBase Dissolve in NaOH (pH > 8) Both species ionized (Soluble) HighImpurity->DissolveBase DissolveAcOH Dissolve in Hot Acetic Acid (90°C) LowImpurity->DissolveAcOH Acidify Acidify to pH 4.0 Target Protonates (Insoluble) Impurity stays Ionized (Soluble) DissolveBase->Acidify FilterA Filter Solid Acidify->FilterA FilterA->LowImpurity Polishing Step Cool Cool to 20°C Target Crystallizes Impurity stays in Mother Liquor DissolveAcOH->Cool FilterB Filter Crystals Cool->FilterB FinalProduct Pure Product (>99.5% HPLC) FilterB->FinalProduct

Caption: Decision matrix for purification based on impurity load, utilizing pKa-based separation and solubility differentials.

Comparative Data Table

FeatureMononitro TargetDinitro ImpurityImpact on Purification
Structure 1 Nitro group (C5)2 Nitro groups (C2, C5)Dinitro is more electron-deficient.[1][2]
Acidity (pKa) ~ 5.5 (Weak Acid)~ 1.5 – 2.5 (Strong Acid)Allows separation via pH control (Protocol A).[1][2]
Solubility (Water) Insoluble at pH < 5Soluble at pH > 2Critical for Protocol A.
Solubility (AcOH) High at 90°C, Low at 20°CModerate to High at 20°CAllows separation via crystallization (Protocol B).[1][2]

Frequently Asked Questions (FAQ)

Q: Why is the pH control in Protocol A so critical? A: If you acidify below pH 3.0, the dinitro impurity will begin to protonate and co-precipitate with your product.[2] If you stop above pH 5.0, you will lose a significant yield of your target product (which will remain dissolved).[2] The window of pH 3.8–4.2 is the "Goldilocks" zone.

Q: Can I use Ethanol instead of Acetic Acid for recrystallization? A: Yes, Ethanol/Water mixtures are possible, but Acetic Acid generally provides better rejection of nitro-impurities due to the specific solubility profile of nitrophenols in carboxylic acids.[2] Toluene is another alternative often cited in Entacapone process patents [1].[1][2]

Q: My product is still orange after Protocol A. What happened? A: You likely trapped some mother liquor in the filter cake.[1][2] Ensure you wash the cake thoroughly with water adjusted to pH 4.[2]0. Do not wash with neutral water, as it might re-dissolve some of the target product (due to surface ionization).[2]

References

  • Process for the preparation of Entacapone. (2007). World Intellectual Property Organization, WO2007094007A1.[1][2] (Describes the use of acetic acid and toluene for purification of nitro-intermediates). Link

  • Harisha, A. S., et al. (2015).[1][2] "A new synthesis of Entacapone and report on related studies." Journal of Chemical Sciences, 127(10), 1807–1817.[2] (Provides synthesis context and characterization of intermediates). Link

  • Separation of 3-Chloro-4-hydroxy-5-nitrobenzenesulphonic acid. (2018). SIELC Technologies.[1][2] (Demonstrates HPLC behavior of similar nitrophenol derivatives). Link

  • Aktaş, A. H., et al. (2006).[1][2] "Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture." Acta Chim.[1][2] Slov., 53, 214–218.[2] (Fundamental data on nitrophenol acidity constants). Link

Sources

Optimization

solubility issues with 3-Chloro-4-hydroxy-5-nitrobenzonitrile in water

Ticket Subject: Solubility Optimization & Stability Troubleshooting Status: Active | Tier: Level 3 (Senior Application Support)[1][2] Executive Summary You are encountering solubility difficulties with 3-Chloro-4-hydroxy...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Solubility Optimization & Stability Troubleshooting

Status: Active | Tier: Level 3 (Senior Application Support)[1][2]

Executive Summary

You are encountering solubility difficulties with 3-Chloro-4-hydroxy-5-nitrobenzonitrile (MW: ~198.56 g/mol ). This molecule is a substituted nitrophenol , a class of compounds known for deceptive solubility profiles.[2] Its behavior is governed strictly by the ionization state of the phenolic hydroxyl group .

In its neutral (protonated) form, the presence of the chloro, nitro, and cyano groups renders the molecule highly lipophilic and practically insoluble in water. However, these same electron-withdrawing groups (EWGs) dramatically increase the acidity of the phenol, meaning it can become highly soluble if the pH is manipulated correctly to form the phenolate anion.

This guide provides the mechanistic logic and validated protocols to ensure stable dissolution.

Part 1: The Solubility Mechanism (The "Why")

To solve the "crash-out" issue, you must understand the pKa.

  • Phenol pKa: ~10.0 (Weak acid)[2][3]

  • Effect of Substituents:

    • -NO₂ (Nitro, pos. 5): Strong electron-withdrawing group (Inductive/Resonance).[1][2] Drastically lowers pKa.[1][2]

    • -CN (Cyano, pos. 1): Strong electron-withdrawing group.[1][2] Lowers pKa.[1][2]

    • -Cl (Chloro, pos. 3): Inductive withdrawal.[1][2] Lowers pKa.[1][2]

Estimated pKa: Based on structural analogs (e.g., 2,6-dichloro-4-nitrophenol, pKa ~3.5), the pKa of your compound is likely in the 4.5 – 5.5 range .[1]

The Rule:

  • pH < pKa (Acidic/Neutral): Molecule is Neutral .[1][2] Solubility is Poor (< 100 µM).[2]

  • pH > pKa (Basic): Molecule is Ionized (Anionic) .[2] Solubility is High (> 10 mM).[2][4]

Visual Logic: Solubility Decision Tree

The following diagram illustrates the critical decision points where precipitation occurs.

SolubilityLogic Start Solid Compound (3-Chloro-4-hydroxy-5-nitrobenzonitrile) DMSO Dissolve in 100% DMSO (Stock Solution) Start->DMSO Step 1 Aqueous Dilute into Aqueous Buffer (e.g., PBS, Media) DMSO->Aqueous Step 2 (Dilution) CheckPH Check Final pH Aqueous->CheckPH Critical Step Condition_HighPH pH > 6.0 (Ionized) CheckPH->Condition_HighPH Condition_LowPH pH < 5.0 (Protonated) CheckPH->Condition_LowPH Result_Soluble Result: CLEAR SOLUTION (Phenolate Anion Formed) Result_Precip Result: PRECIPITATION (Neutral Protonated Form) Condition_HighPH->Result_Soluble Stable Condition_LowPH->Result_Precip Crash Out

Caption: Logical flow determining solubility based on the final pH of the solution relative to the compound's pKa.

Part 2: Validated Protocols
Table 1: Solvent Compatibility Matrix
Solvent SystemSolubility RatingMax Conc. (Est.)[2][5]Notes
Water (pH 7) Poor< 0.1 mg/mLWill likely float or form a suspension.[1][2]
DMSO (100%) Excellent> 50 mg/mLRecommended for Stock. Hygroscopic; keep sealed.[1][2]
Ethanol (100%) Good~ 10-20 mg/mLGood alternative, but evaporates faster than DMSO.[1][2]
PBS (pH 7.4) Moderate~ 1-5 mMDepends on final concentration.[1][2] High conc. may drop pH.[2]
0.1 M NaOH High> 10 mg/mLForms the salt immediately. Solution will turn deep yellow.[2]
Protocol A: Preparation of a 10 mM Stock Solution

Use this for long-term storage.

  • Weigh: Calculate the mass required for 10 mM (e.g., 1.98 mg for 1 mL).

  • Solvent: Add 100% DMSO (Anhydrous grade preferred).

  • Mix: Vortex vigorously for 30 seconds.

  • Inspect: Solution should be clear and slightly yellow.[1][2]

  • Storage: Aliquot and store at -20°C. Protect from light.

Protocol B: Aqueous Dilution (The "Anti-Crash" Method)

Use this when adding the stock to cell media or assay buffers.

The Issue: Adding 10 µL of DMSO stock to 1 mL of buffer creates a local "shock" where the compound crashes out before it can ionize.

The Fix:

  • Pre-warm your aqueous buffer to 37°C.[1][2][4]

  • Vortex the buffer to create a moving vortex before adding the compound.

  • Add Dropwise: Inject the DMSO stock slowly into the center of the vortex.

  • pH Check (Critical): If you are making a high concentration (e.g., >100 µM) in a weak buffer, the compound (which is an acid) may lower the pH, causing self-precipitation.

    • Corrective Action: If cloudy, add 1N NaOH in very small increments (1-2 µL) until the solution clears and turns yellow.[1][2]

Part 3: Stability & Degradation Risks[1][2]
The Hydrolysis Trap

This molecule contains a Nitrile (-CN) group.[1][2]

  • Risk: In the presence of strong acids or strong bases at high temperatures , the nitrile group can hydrolyze to an amide (primary) and eventually to a carboxylic acid.

  • Prevention:

    • Do NOT boil this compound to dissolve it.[1][2]

    • Do NOT store in basic aqueous solution (pH > 9) for long periods (> 24 hours).[2]

    • Safe Zone: It is stable in DMSO at -20°C for months.[1][2] In aqueous buffer (pH 7-8), prepare fresh for daily use.

Visual Workflow: Safe Handling

HandlingWorkflow Stock DMSO Stock (-20°C) Thaw Thaw to RT (Vortex) Stock->Thaw Dilute Dilute in Buffer (pH 7.4 - 8.0) Thaw->Dilute Use Use Immediately (< 24 Hours) Dilute->Use

Caption: Recommended workflow to minimize hydrolysis risks while ensuring solubility.

Part 4: Frequently Asked Questions (FAQs)

Q1: The solution turned bright yellow when I added it to the buffer. Is it degraded? A: No, this is a good sign.[2]

  • Explanation: Nitrophenols act as pH indicators.[1][2] The neutral form is often pale/colorless, while the ionized (phenolate) form is bright yellow due to resonance delocalization of the negative charge into the nitro group.

  • Takeaway: Yellow = Soluble (Ionized).[1][2] Colorless precipitate = Insoluble (Protonated).[2]

Q2: Can I use sonication to dissolve the precipitate? A: Yes, but with caution.

  • Guidance: Short bursts (10-20 seconds) in a water bath sonicator are effective.[1][2] Avoid probe sonicators which generate high local heat that could accelerate nitrile hydrolysis.[1][2]

Q3: I need to inject this into an animal. What vehicle do you recommend? A: Do not use 100% DMSO.

  • Recommended Formulation: 5% DMSO + 40% PEG400 + 55% Water (or Saline).[1][2]

  • Note: Ensure the final pH is adjusted to ~7.4–8.0. If it is too acidic, the compound will precipitate in the syringe or at the injection site.

Q4: My buffer is pH 5.5 (MES). The compound won't dissolve. A: This is expected.[2]

  • Reason: At pH 5.5, you are near the compound's pKa. A significant portion (approx. 50%) exists in the insoluble, neutral form.

  • Solution: You must use a cosolvent (e.g., 10% DMSO) or increase the pH if the assay permits. If low pH is mandatory, the solubility limit is likely < 50 µM.

References
  • PubChem. Compound Summary: 3-Chloro-4-hydroxy-5-nitrobenzonitrile (and related nitrophenols).[1][2] National Library of Medicine.[2] Available at: [Link][2]

  • Masunaga, S., et al. Hydrolysis of para-substituted benzonitriles in water.[2][6] Environmental Toxicology and Chemistry.[2][6] (Mechanistic insight on nitrile stability). Available at: [Link][2]

Sources

Troubleshooting

optimizing reaction temperature for 3-chloro-4-hydroxybenzonitrile nitration

Topic: Temperature Control in the Synthesis of 3-Chloro-4-Hydroxy-5-Nitrobenzonitrile Executive Summary You are likely synthesizing 3-chloro-4-hydroxy-5-nitrobenzonitrile (often an intermediate for anthelmintics like Nit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature Control in the Synthesis of 3-Chloro-4-Hydroxy-5-Nitrobenzonitrile

Executive Summary

You are likely synthesizing 3-chloro-4-hydroxy-5-nitrobenzonitrile (often an intermediate for anthelmintics like Nitroxynil or catechol-O-methyltransferase inhibitors).

The nitration of 3-chloro-4-hydroxybenzonitrile is a "Goldilocks" reaction. The hydroxyl group strongly activates the ring, making the reaction rapid and exothermic. However, the nitrile group is sensitive to acid-catalyzed hydrolysis.[1]

  • Too Cold (< 0°C): Reagents accumulate, leading to a delayed, potentially explosive exotherm upon warming.

  • Too Hot (> 25°C): The nitrile hydrolyzes to an amide (primary impurity), and the phenol oxidizes to tar.

This guide provides a self-validating protocol to navigate these boundaries.

Module 1: Critical Temperature Parameters (The "Why")

Q: What is the absolute temperature ceiling for this reaction? A: You must maintain the internal reactor temperature below 20°C during addition and below 30°C during the post-addition stir.

The Mechanism of Failure: In mixed acid media (H₂SO₄/HNO₃), two competing pathways exist. The activation energy (


) for nitrile hydrolysis is higher than for nitration. By keeping the temperature low, we kinetically favor the nitration while effectively "freezing out" the hydrolysis pathway.
Reaction Pathway Analysis

ReactionPathways Substrate 3-Cl-4-OH-Benzonitrile Target Target: 5-Nitro Derivative Substrate->Target Nitration (Fast, < 20°C) Amide Impurity A: Amide (Hydrolysis) Substrate->Amide Acid Hydrolysis (> 30°C) Tar Impurity B: Quinones/Tar (Oxidation) Substrate->Tar Oxidation (> 40°C or excess HNO3) Nitronium NO2+ (Electrophile) Nitronium->Target

Figure 1: Kinetic competition between nitration (green) and side reactions (red/grey). Note that hydrolysis requires thermal energy to proceed at a significant rate in this timeframe.

Module 2: Experimental Protocol (The "How")

Q: Can you provide a standard operating procedure (SOP) that minimizes side reactions? A: Yes. The following protocol uses a "controlled dosing" approach rather than a time-based approach.

Reagents:
  • Substrate: 3-chloro-4-hydroxybenzonitrile (1.0 eq)

  • Solvent: Glacial Acetic Acid (preferred for milder conditions) or Sulfuric Acid (98%, for higher yield but higher risk). Protocol below assumes Mixed Acid (H₂SO₄ solvent) for maximum industrial relevance.

  • Nitrating Agent: Fuming HNO₃ (1.05 eq) or KNO₃/H₂SO₄.

Step-by-Step Workflow
  • Dissolution (The Heat Sink):

    • Charge H₂SO₄ (5-8 vol relative to substrate) into the reactor.

    • Cool to 0–5°C .

    • Add 3-chloro-4-hydroxybenzonitrile in portions. Note: This dissolution is exothermic. Wait for T < 5°C before proceeding.

  • Nitration (The Critical Step):

    • Prepare a mixture of HNO₃/H₂SO₄ (Mixed Acid).

    • Dosing Rule: Add the mixed acid dropwise. Do not set a flow rate. Instead, set a temperature limit. Stop addition if T > 10°C . Resume only when T < 5°C .

    • Why? This prevents "hot spots" where local concentration of HNO₃ causes dinitration or oxidation.

  • Post-Reaction Stir:

    • Allow the mixture to warm to 20°C naturally over 1 hour.

    • Stop Point: Do not exceed 25°C. If HPLC shows >98% conversion, quench immediately.

  • Quench (The Safety Hazard):

    • Pour the reaction mixture into ice water (3x reaction volume).

    • Warning: Never add water to the acid. The hydration exotherm will boil the solvent and hydrolyze the nitrile.

Impurity Profile vs. Temperature
Temperature ZoneDominant ReactionProduct Purity Profile
< 0°C Slow NitrationHigh purity, but risk of accumulation/runaway.
0°C – 20°C Optimal Nitration >95% Target , <1% Amide.
25°C – 40°C Nitrile Hydrolysis80% Target, 10-15% Amide Impurity .
> 40°C OxidationBlack tar formation, low yield.
Module 3: Troubleshooting & FAQs

Q: My product is yellow, but the literature says it should be off-white. Why? A: Yellowing often indicates trace dinitration (3-chloro-4-hydroxy-2,5-dinitrobenzonitrile) or oxidation byproducts (quinones).

  • Fix: Check your stoichiometry. Are you using >1.1 equivalents of HNO₃? Reduce to 1.05 eq.

  • Fix: Ensure your addition temperature never spiked above 15°C. Localized heating promotes dinitration.

Q: I see a peak at M+18 in my LC-MS. What is it? A: M+18 corresponds to the addition of water (


, MW 18). This is the amide  resulting from nitrile hydrolysis (3-chloro-4-hydroxy-5-nitrobenzamide).
  • Root Cause: Your reaction temperature exceeded 30°C, or the quench was too hot.

  • Correction: Ensure the quench is done onto excess ice so the final slurry temp remains < 20°C.

Q: The reaction stalled at 80% conversion. Should I add more acid or heat it up? A: Do not heat. Heating an incomplete nitration reaction is a safety hazard and will degrade the product.

  • Root Cause: Likely water contamination in your H₂SO₄ or HNO₃, which stops the formation of the nitronium ion (

    
    ).
    
  • Correction: Use fuming HNO₃ or ensure H₂SO₄ is 98%. If stalled, quench, isolate, and re-subject the crude material to fresh anhydrous conditions.[2]

Module 4: Safety & Process Visualization

Q: How do I manage the exotherm if the cooling system fails? A:

  • Immediate Action: Stop acid addition immediately.

  • Emergency Protocol: Do not attempt to "catch up" by adding acid faster once cooling is restored.

  • Ventilation: Nitration releases NOx fumes. Ensure scrubbers are active.

Process Control Diagram

ProcessFlow cluster_safety Safety Interlock Start Start: Reactor Setup Clean, Dry, Inert Atmosphere Cooling Cooling Phase Target: 0-5°C Start->Cooling Addition Acid Addition Controlled by Temp (<10°C) Cooling->Addition Addition->Cooling Temp > 10°C (STOP ADDITION) Stir Reaction Phase Warm to 20°C (Max 25°C) Addition->Stir Addition Complete Check IPC: HPLC Check Target >98% Conv. Stir->Check Check->Stir Incomplete (Max 1 hr) Quench Quench Pour into Ice Water Check->Quench Pass

Figure 2: Operational workflow emphasizing the temperature-dependent feedback loop during addition.

References
  • Source: Google Patents (CN103524368A - Method for synthesizing 3-chloro-4-hydroxy-5-nitrobenzonitrile).
  • Hydrolysis of Nitriles (Mechanistic Insight)

    • Source: Chemistry LibreTexts / Master Organic Chemistry.
    • Relevance: Explains the acid-catalyzed mechanism converting nitriles to amides/acids at elevated temper
    • URL:[Link]

  • Safety of Nitration Reactions

    • Source: Organic Syntheses, Coll.[3] Vol. 3 (p-Nitrobenzonitrile).

    • Relevance: Provides safety context for nitration of benzonitriles and handling of exothermic additions.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Isolation of 3-Chloro-4-hydroxy-5-nitrobenzonitrile

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] The synthesis of 3-Chloro-4-hydroxy-5-nitrobenzonitrile (typically via nitration of 3-chloro-4-hydroxybenzonitrile) presents a classic electrophilic aro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The synthesis of 3-Chloro-4-hydroxy-5-nitrobenzonitrile (typically via nitration of 3-chloro-4-hydroxybenzonitrile) presents a classic electrophilic aromatic substitution challenge.[1][2] While the hydroxyl group (-OH) at position 4 strongly directs the incoming nitro group (-NO


) to the ortho position (C5), steric and electronic competition often yields impurities, including the 2-nitro regioisomer , dinitrated species , and unreacted starting material.[1][2]

This guide addresses the critical bottleneck: isolating the 5-nitro target (an "ortho-nitrophenol" derivative) from its isomers. The separation strategy hinges on the Intramolecular Hydrogen Bond (IMHB) unique to the target molecule, which drastically alters its solubility and pKa relative to its isomers.[2]

Diagnostic Phase: Identifying Your Impurity Profile[3]

Before attempting separation, you must confirm which isomer is plaguing your reaction.[2]

Q: How do I distinguish the 5-nitro target from the 2-nitro regioisomer using NMR?

A: Look at the proton coupling patterns and chemical shifts.

  • Target (5-Nitro isomer): The protons at C2 and C6 are isolated from each other by substituents.[1][2] You will typically see two doublets with small meta-coupling constants (

    
     Hz).[1][2]
    
  • Impurity (2-Nitro isomer): If nitration occurs at C2, the protons at C5 and C6 are adjacent (ortho).[1][2] You will see a pair of doublets with a large ortho-coupling constant (

    
     Hz).[1][2]
    
  • Dinitrated Impurity: No aromatic protons (or a single singlet if the structure allows), but typically this molecule would be fully substituted.[1][2]

FeatureTarget (5-Nitro)Regioisomer (2-Nitro)
Structure OH and NO

are ortho (IMHB present)
OH and NO

are meta or distant
1H NMR Coupling Meta coupling (~2 Hz)Ortho coupling (~8-9 Hz)
TLC (Silica) Higher

(Non-polar due to IMHB)
Lower

(More polar, H-bonds with silica)
Solubility Soluble in non-polar organics (DCM, Toluene)Less soluble in non-polar; soluble in polar

Separation Protocols

Scenario A: The "Scalable" Approach (Recrystallization)

Best for: Batches >5g with impurity levels <15%.[1][2]

The Logic: The 5-nitro isomer forms a strong intramolecular hydrogen bond between the phenolic -OH and the -NO


 oxygen. This "locks" the polarity, making the molecule behave more like a non-polar hydrocarbon than a phenol.[2] The 2-nitro isomer (or dinitro species) lacks this specific stabilization or is more acidic, leading to different solubility profiles.[1][2]

Protocol:

  • Dissolution: Dissolve the crude solid in boiling Ethanol (EtOH) or an EtOH/Water mixture (start with 9:1).[1][2]

  • Reflux: Ensure complete dissolution. If a dark, tarry residue remains, hot filter it (this is often polymeric oxidation byproduct).[1][2]

  • Controlled Cooling: Cool slowly to room temperature, then to 0-4°C.

    • Mechanism:[1][3][4][5][6] The 5-nitro target, being less polar due to the IMHB, will crystallize out first as the solvent polarity effectively increases (relative to the solute) upon cooling.[2]

  • Wash: Filter the yellow/orange crystals and wash with cold Hexane or Heptane .[1] The non-polar wash removes surface oils but won't dissolve the polar impurities left in the mother liquor.[2]

Scenario B: The "Chemical" Approach (pH Swing)

Best for: Removing dinitrated species or highly acidic impurities.[1][2]

The Logic: The introduction of nitro groups increases acidity.[2]

  • Starting Material (3-Cl-4-OH-CN): pKa ~7-8.[1][2]

  • Target (Mono-nitro): pKa ~4-5.

  • Dinitro Impurity: pKa < 3.[1][2]

Protocol:

  • Dissolve: Dissolve crude mixture in Ethyl Acetate (EtOAc) .

  • Bicarbonate Wash: Wash with saturated Sodium Bicarbonate (NaHCO

    
    , pH ~8.5) .[1][2]
    
    • Action: This will extract the highly acidic dinitro impurities into the aqueous layer.[2] The mono-nitro target (pKa ~5) may partially extract, so check the aqueous layer.[1][2]

    • Optimization: If the target is lost to the aqueous layer, use a weaker base buffer (pH ~4.5-5.[2]0) to keep the target protonated (organic soluble) while ionizing the stronger dinitro acid.[1][2]

  • Caustic Extraction (Target Isolation): Extract the organic layer with 1M NaOH .[1][2] The target moves to the aqueous phase as a bright yellow/red phenolate salt.[2]

  • Precipitation: Acidify the aqueous extract with HCl to pH 2. The target precipitates as a solid.[2][7] Filter and dry.[1][2][8][6]

Troubleshooting Workflow (Decision Tree)

The following diagram illustrates the decision logic for purifying the crude reaction mixture based on the impurity profile.

PurificationWorkflow Start Crude Reaction Mixture (3-Cl-4-OH-5-NO2-CN) Analyze Analyze Purity (HPLC / TLC / NMR) Start->Analyze Decision1 Major Impurity Type? Analyze->Decision1 Dinitro Dinitrated Species (High Acidity) Decision1->Dinitro Contains >5% Regio Regioisomer (2-Nitro) (Polarity Difference) Decision1->Regio Contains Isomers StartMat Unreacted Starting Material (Lower Acidity) Decision1->StartMat Incomplete Rxn Method_pH Method B: pH Swing (NaHCO3 Wash -> NaOH Extract) Dinitro->Method_pH Exploit pKa (<3) Method_Recryst Method A: Recrystallization (EtOH/Water or Toluene) Regio->Method_Recryst Exploit IMHB/Solubility Method_Col Flash Chromatography (Silica, Acidified Mobile Phase) StartMat->Method_Col Difficult Separation Final Pure Target (>98%) Method_pH->Final Method_Recryst->Method_Col If Purity < 95% Method_Recryst->Final Method_Col->Final

Figure 1: Decision matrix for purification based on specific impurity profiles. Note that Recrystallization is preferred for regioisomer separation due to the solubility differential caused by intramolecular hydrogen bonding.[2]

Frequently Asked Questions (FAQs)

Q: Why is my yield dropping significantly during the base extraction step?

A: You are likely experiencing hydrolysis of the nitrile group .[1] The combination of high pH (NaOH) and heat (if the extraction gets warm) can convert the nitrile (-CN) to an amide (-CONH


) or acid (-COOH).[1][2]
  • Fix: Keep all extraction steps cold (0-5°C) and minimize contact time with strong base.[1][2] Use the weakest base possible that still effects deprotonation.[2]

Q: I see a "ghost" spot on TLC that trails the product. What is it?

A: This is typical for acidic phenols on silica gel.[1][2] The phenol interacts strongly with the silanols.[2]

  • Fix: Add 1% Acetic Acid or Formic Acid to your TLC and column mobile phase (e.g., Hexane/EtOAc + 1% AcOH).[1][2] This suppresses the ionization of the phenol and sharpens the spot/band, allowing you to see if it's actually one compound or a smear of isomers.[2]

Q: Can I use steam distillation?

A: Classically, ortho-nitrophenols are steam volatile due to the IMHB preventing water interaction.[1][2] However, this molecule has a Chlorine and a Nitrile group, increasing its molecular weight (MW ~198.5).[1][2]

  • Verdict: It is likely too heavy for efficient steam distillation unless you have high-pressure steam.[1][2] Recrystallization is more energy-efficient for this specific substituted benzonitrile.[1][2]

Q: The 2-nitro isomer is persistent.[3] Is there a catalytic trick to prevent it?

A: Regioselectivity in this nitration is dominated by the -OH group.[1] If you are seeing high levels of 2-nitro (or other isomers), your reaction temperature is likely too high, allowing the weaker directing effects of the Chlorine atom to compete, or you are over-nitrating.[2]

  • Fix: Lower the nitration temperature to -10°C to 0°C . Use stoichiometric nitrate sources (like Acetyl Nitrate generated in situ) rather than excess mixed acid.[1][2]

References

  • Regioselectivity in Nitration of Phenols

    • Context: Explains the "ortho-effect" and the dominance of OH directors in arom
    • Source: LibreTexts Chemistry.[1][2] (2023).[1][4][2][9] Regioselectivity in Electrophilic Aromatic Substitution. Link

  • Synthesis of Halogenated Nitrophenols

    • Context: detailed protocols for nitrating substituted phenols and handling the resulting regioisomers.
    • Source: University of Michigan.[1][2] (2004).[1][4][2][9][7] Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. Link

  • Physical Properties & Safety Data

    • Context: Solubility and pKa data for 3-Chloro-5-nitrobenzonitrile deriv
    • Source: PubChem. (2025).[10][1][2][11] 3-Chloro-5-nitrobenzonitrile Compound Summary. Link[1][2]

  • Chromatographic Separation of Isomers

    • Context: methodologies for separating closely related regioisomers using polarity differences.[1][2]

    • Source: ResearchGate. (2021).[1][2] Separation of regio-isomers / suggestions for regio-selective methylation. Link

Sources

Troubleshooting

stability of 3-Chloro-4-hydroxy-5-nitrobenzonitrile under basic conditions

Welcome to the technical support guide for 3-Chloro-4-hydroxy-5-nitrobenzonitrile. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this versatile, yet reactive, m...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Chloro-4-hydroxy-5-nitrobenzonitrile. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this versatile, yet reactive, molecule in their work. The unique arrangement of a nitrile, a halogen, a hydroxyl, and a nitro group on the aromatic ring creates a complex reactivity profile, particularly under basic conditions. This guide provides in-depth answers to common questions and troubleshooting advice to ensure the stability and integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary stability concerns for 3-Chloro-4-hydroxy-5-nitrobenzonitrile in basic solutions?

When 3-Chloro-4-hydroxy-5-nitrobenzonitrile is exposed to a basic (alkaline) environment, it is susceptible to two primary, competing degradation pathways. The presence of strong electron-withdrawing nitro (-NO₂) and nitrile (-CN) groups makes the aromatic ring highly electron-deficient, activating it towards specific reactions.

  • Nitrile Group Hydrolysis: The electrophilic carbon atom of the nitrile group is a target for nucleophilic attack by hydroxide ions (OH⁻). This can lead to hydrolysis, first to an intermediate amide, and subsequently to a carboxylate salt.[1][2][3] This reaction transforms the nitrile functional group into a carboxylic acid (after acidic workup).

  • Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is significantly activated towards nucleophilic attack due to the electron-withdrawing effects of the para-nitrile and meta-nitro groups relative to the chlorine atom.[4] Hydroxide ions in the basic solution can act as nucleophiles, displacing the chloride ion to form a dihydroxy derivative. Such reactions proceed through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][6]

A third, initial event is the deprotonation of the acidic phenolic hydroxyl group to form a phenoxide ion. This is a rapid acid-base reaction and is often accompanied by a color change. While not a degradation itself, it is the first indication of the compound's interaction with the base.

Q2: I observed an immediate color change to yellow upon adding a base to my solution. Does this mean the compound has already degraded?

Not necessarily. The initial, often rapid, color change to yellow or orange is characteristic of the formation of a nitrophenoxide ion. The phenolic proton of 3-Chloro-4-hydroxy-5-nitrobenzonitrile is acidic and will be readily deprotonated by a base. The resulting phenoxide is resonance-stabilized, and this extended conjugation involving the nitro group often shifts the light absorption into the visible spectrum, resulting in a colored solution.[7]

While this color change confirms that the solution is basic and the molecule has been deprotonated, it does not, by itself, confirm that the more destructive hydrolysis or substitution reactions have occurred. However, it is a clear signal that the compound is in a reactive state, and the conditions for degradation are now present.

Q3: Can you provide a visual representation of the potential degradation pathways?

Certainly. The two main degradation pathways, Nitrile Hydrolysis and Nucleophilic Aromatic Substitution (SNAr), are illustrated below. Understanding these mechanisms is key to diagnosing unexpected experimental outcomes.

G cluster_hydrolysis Pathway 1: Nitrile Hydrolysis cluster_snar Pathway 2: Nucleophilic Aromatic Substitution (SNAr) start_h 3-Chloro-4-hydroxy-5-nitrobenzonitrile inter_amide Intermediate Amide start_h->inter_amide + OH⁻ (attack on C≡N) end_carboxylate 3-Chloro-4-carboxy-5-nitrophenoxide inter_amide->end_carboxylate + OH⁻ / H₂O (hydrolysis) start_s 3-Chloro-4-hydroxy-5-nitrobenzonitrile meisenheimer Meisenheimer Complex (Resonance-Stabilized Anion) start_s->meisenheimer + OH⁻ (attack on C-Cl) end_snar 3,4-Dihydroxy-5-nitrobenzonitrile meisenheimer->end_snar - Cl⁻ (loss of leaving group)

Figure 1: Competing degradation pathways under basic conditions.

Q4: How can I experimentally monitor the stability of my compound and identify potential degradation products?

A systematic stability study is crucial. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector is the standard method for this analysis. For definitive identification of unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.

Protocol: HPLC-Based Stability Assessment

  • Stock Solution Preparation: Prepare a concentrated stock solution of 3-Chloro-4-hydroxy-5-nitrobenzonitrile in a suitable organic solvent (e.g., Acetonitrile or Methanol) where it is known to be stable.

  • Reaction Buffer Preparation: Prepare the aqueous basic buffer (e.g., phosphate, borate) at the desired pH.

  • Initiation of Study (t=0): Add a small aliquot of the stock solution to the pre-warmed basic buffer to achieve the target final concentration. Immediately withdraw the first sample (t=0), quench it by diluting into an acidic mobile phase to stop the reaction, and inject it into the HPLC.

  • Time-Course Sampling: Continue to incubate the solution at a controlled temperature. Withdraw and quench samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, etc.).

  • HPLC Analysis: Analyze all samples using an appropriate RP-HPLC method (e.g., C18 column with a water/acetonitrile gradient containing 0.1% formic or trifluoroacetic acid).

  • Data Analysis:

    • Monitor the peak area of the parent compound over time. A decrease in its area indicates degradation.

    • Look for the appearance of new peaks, which correspond to degradation products.

    • Plot the percentage of the parent compound remaining versus time to determine the rate of degradation.

Identifying Degradation Products

To identify the new peaks observed in the HPLC analysis, use LC-MS. The expected molecular weights of the parent compound and its primary degradation products are summarized in the table below.

CompoundChemical FormulaMolecular Weight (Monoisotopic)Degradation Pathway
Parent Compound C₇H₃ClN₂O₃197.98-
SNAr Product C₇H₄N₂O₄180.02Nucleophilic Aromatic Substitution
Hydrolysis Product C₇H₄ClNO₄216.98Nitrile Hydrolysis
Note: The observed mass in MS will depend on the ionization mode (e.g., [M-H]⁻ in negative mode).
Q5: What are the best practices for minimizing degradation when working with 3-Chloro-4-hydroxy-5-nitrobenzonitrile?

Minimizing degradation requires careful control of experimental conditions. The key variables are pH, temperature, and time.

  • Temperature Control: Perform reactions at the lowest temperature possible. The rates of both hydrolysis and SNAr increase significantly with temperature. If possible, conduct reactions at 0 °C or even lower.

  • pH Management: Use the mildest basic conditions that will accomplish the desired chemical transformation. Avoid strong bases like sodium hydroxide or potassium hydroxide if a weaker base (e.g., sodium bicarbonate, triethylamine) will suffice.

  • Minimize Exposure Time: Design your experiment so that the compound is exposed to the basic conditions for the shortest duration necessary. Prepare the basic solution of the compound immediately before use.

  • Choice of Base: If the goal is simply to deprotonate the phenol without other reactions, consider using a non-nucleophilic base. However, in aqueous solutions, the hydroxide ion is always present and can pose a risk.

  • Inert Atmosphere: While the primary degradation pathways are not oxidative, working under an inert atmosphere (Nitrogen or Argon) is good practice to prevent potential, unforeseen side reactions, especially if the reaction mixture is heated.

References

  • Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Retrieved from [Link].

  • Baran, J., & Kapturkiewicz, A. (2001). Benzonitrile hydrolysis catalyzed by a ruthenium(II) complex. Inorganica Chimica Acta, 322(1-2), 11-14. Retrieved from [Link].

  • Scribd. (n.d.). Hydrolysis of Benzonitrile to Benzoic Acid. Retrieved from [Link].

  • Staretz, M. E., & Murphy, S. E. (2024). Efficient Ground-State Recovery of UV-Photoexcited p-Nitrophenol in Aqueous Solution by Direct and Multistep Pathways. Journal of the American Chemical Society. Retrieved from [Link].

  • Azmon, B. D. (2016, April 7). Base Hydrolysis of Benzonitrile. YouTube. Retrieved from [Link].

  • Makosza, M., & Wojciechowski, K. (2004). Nucleophilic substitution of hydrogen in electron-deficient arenes. Chemical Reviews, 104(5), 2631-2666.
  • U.S. Patent No. 3,711,513. (1973).
  • ResearchGate. (n.d.). Initial Degradation Rate of p-Nitrophenol in Aqueous Solution by Fenton Reaction. Retrieved from [Link].

  • ResearchGate. (n.d.). Degradation of p-Nitrophenol by thermally activated persulfate in soil system. Retrieved from [Link].

  • Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link].

  • Augugliaro, V., López-Muñoz, M. J., Palmisano, L., & Soria, J. (1993). Influence of pH on the degradation kinetics of nitrophenol isomers in a heterogeneous photocatalytic system. Applied Catalysis A: General, 101(1), 7-13. Retrieved from [Link].

  • ResearchGate. (n.d.). Effect of pH on the photocatalytic degradation of 4- nitrophenol using solar light. Retrieved from [Link].

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Retrieved from [Link].

  • LibreTexts Chemistry. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link].

  • University of Bristol. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Retrieved from [Link].

  • Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link].

  • SIELC Technologies. (2018, May 16). 3-Chloro-4-hydroxy-5-nitrobenzenesulphonic acid. Retrieved from [Link].

  • MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link].

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 3-Chloro-4-hydroxy-5-nitrobenzonitrile

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 3-Chloro-4-hydroxy-5-nitrobenzonitrile . It is structured to assist researchers in the rigorous structural confirmation of this compo...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 3-Chloro-4-hydroxy-5-nitrobenzonitrile . It is structured to assist researchers in the rigorous structural confirmation of this compound, specifically distinguishing it from regioisomers and precursors common in drug development pathways.

A Comparative Guide for Structural Validation

Executive Summary & Strategic Context

3-Chloro-4-hydroxy-5-nitrobenzonitrile is a highly functionalized aromatic intermediate, frequently employed as a scaffold in the synthesis of kinase inhibitors and antitubercular agents. Its structural integrity is defined by a specific substitution pattern: a central phenol core flanked by electron-withdrawing nitrile, nitro, and chloro groups.

The Analytical Challenge: Confirming the regiochemistry of this molecule is non-trivial. Standard synthesis (e.g., nitration of 3-chloro-4-hydroxybenzonitrile) can yield regioisomeric byproducts (e.g., nitration at the 2-position). This guide compares the Target Analysis Workflow against Alternative Scenarios (isomers/precursors), providing a self-validating protocol to ensure batch purity.

Strategic Protocol: Solvent Selection

The choice of solvent is not merely about solubility; it dictates the visibility of the critical phenolic proton.

ParameterRecommended: DMSO-d₆ Alternative: CDCl₃ Analysis
Solubility HighLow/ModerateThe polar nitro and hydroxyl groups make this molecule sparingly soluble in chloroform, leading to poor signal-to-noise ratios.
OH Signal Sharp, Deshielded Broad/InvisibleDMSO acts as a hydrogen bond acceptor, "locking" the phenolic proton. In CDCl₃, rapid chemical exchange often broadens this peak into the baseline.
Water Peak 3.33 ppm1.56 ppmDMSO separates the water peak from the aromatic region, preventing signal overlap.

Expert Insight: The presence of the ortho-nitro group creates a strong intramolecular hydrogen bond with the hydroxyl group. However, DMSO-d₆ is still required to disrupt intermolecular aggregation and provide a consistent chemical shift for the OH proton, typically shifting it downfield (>11 ppm).

Predicted Spectral Assignment & Analysis

Based on substituent additivity rules (Curphy-Morrison) and empirical data from structurally similar nitrophenols, the spectrum is characterized by two distinct aromatic signals and one downfield exchangeable singlet .

The "Fingerprint" Region (Aromatic)

The molecule is asymmetric. There are two aromatic protons: H2 (between Cl and CN) and H6 (between CN and NO₂).

  • H6 (Position 6): This proton is sandwiched between two strong electron-withdrawing groups (EWGs): the Nitrile (CN) and the Nitro (NO₂). It will be the most deshielded aromatic signal.

  • H2 (Position 2): This proton is between the Nitrile (CN) and the Chloro (Cl) group. Chlorine is less electron-withdrawing than the nitro group.

Coupling Constant (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


):  H2 and H6 are meta to each other. They will exhibit a characteristic meta-coupling constant (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

) of 1.5 – 2.5 Hz .
Table 1: Chemical Shift Assignments (DMSO-d₆, 400 MHz)
SignalProtonTypePredicted Shift (δ ppm)*Multiplicityngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Coupling (Hz)
Structural Logic
A -OH Phenolic11.0 – 12.5 Broad Singlet (br s)-Highly acidic due to ortho-NO₂ and para-CN. Intramolecular H-bond stabilizes signal.
B H-6 Aromatic8.30 – 8.55 Doublet (d)~2.0 HzMost deshielded. Ortho to NO₂ and CN.
C H-2 Aromatic7.90 – 8.15 Doublet (d)~2.0 HzShielded relative to H-6. Ortho to Cl and CN.

*Note: Exact shifts may vary ±0.2 ppm depending on concentration and temperature. The relative order (H6 > H2) is constant.

Comparative Analysis: Target vs. Alternatives

This section differentiates the target molecule from its most likely "impostors" (Regioisomers and Starting Materials).

Scenario A: Target vs. Regioisomer (2-Nitro Isomer)

If nitration occurs at the 2-position instead of the 5-position, the symmetry and coupling change drastically.

  • Target (3-Cl, 5-NO₂): Protons are meta (H2, H6). Result: Two doublets with

    
     Hz .
    
  • Alternative (Regioisomer 3-Cl, 2-NO₂): Protons would be H5 and H6 (if nitration at 2, Cl at 3, OH at 4).

    • Correction: If starting material is 3-chloro-4-hydroxybenzonitrile, positions 2, 5, and 6 are open.

    • Isomer (2-Nitro): Protons are at H5 and H6. They are ortho to each other.

    • Result: Two doublets with

      
       Hz .
      

Decision Rule: If you see large coupling (~8 Hz), you have the wrong isomer. If you see small coupling (~2 Hz), you have the correct substitution pattern.

Scenario B: Target vs. Precursor (3-Chloro-4-hydroxybenzonitrile)[1]
  • Precursor: Has 3 aromatic protons (H2, H5, H6).

    • H5 and H6 are ortho-coupled (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       Hz).
      
    • H2 is meta-coupled to H6.

  • Target: Has only 2 aromatic protons. The signal for H5 (approx 7.0-7.2 ppm) disappears upon nitration.

Experimental Workflow (Graphviz)

The following diagram illustrates the decision logic for confirming the structure.

NMR_Analysis_Workflow Start Sample: 5-10 mg Solid Solvent Dissolve in 0.6 mL DMSO-d6 (Ensure full solubility) Start->Solvent Acquisition Acquire 1H NMR (Min 16 Scans, d1=2.0s) Solvent->Acquisition Check_OH Is OH peak visible (>11 ppm)? Acquisition->Check_OH Check_Aromatic Analyze Aromatic Region (7.5 - 8.5 ppm) Check_OH->Check_Aromatic Yes Dry_Sample Dry Sample / Add D2O (Remove Water/Exchange) Check_OH->Dry_Sample No (Broad/Missing) Count_Protons Proton Count = 2? Check_Aromatic->Count_Protons Coupling_Analysis Measure J-Coupling (Hz) Count_Protons->Coupling_Analysis Yes (2H) Result_Precursor REJECT: Starting Material Present (3 Protons, Mixed Coupling) Count_Protons->Result_Precursor No (3H) Result_Target CONFIRMED: 3-Chloro-4-hydroxy-5-nitrobenzonitrile (Meta-coupling ~2Hz) Coupling_Analysis->Result_Target J ~ 2 Hz Result_Isomer REJECT: Ortho-Isomer Detected (Ortho-coupling ~8Hz) Coupling_Analysis->Result_Isomer J ~ 8 Hz Dry_Sample->Acquisition

Caption: Logical workflow for structural verification of 3-Chloro-4-hydroxy-5-nitrobenzonitrile, emphasizing the differentiation from isomers via coupling constants.

Detailed Protocol

Step 1: Sample Preparation[1]
  • Weigh 5–10 mg of the yellow/orange solid into a clean vial.

  • Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Critical: Vortex until completely dissolved. Suspended particles will cause line broadening, obscuring the fine meta-coupling.

Step 2: Acquisition Parameters[1]
  • Pulse Sequence: Standard 1D Proton (zg30 or equivalent).

  • Scans (NS): 16 (minimum) to 64 (for clean baselines).

  • Relaxation Delay (D1): Set to 2.0 seconds . The aromatic protons adjacent to nitro groups can have longer T1 relaxation times; a short D1 may reduce integration accuracy.

  • Spectral Width: 0 – 14 ppm (to capture the downfield OH).

Step 3: Processing & Integration[1]
  • Phasing: Ensure the OH peak is properly phased; it may be broad.[1]

  • Baseline Correction: Apply automatic baseline correction (Bernstein polynomial) to ensure accurate integration of the aromatic doublets.

  • Referencing: Set the residual DMSO pentet to 2.50 ppm .

Step 4: D₂O Shake (Optional Validation)

If the peak at >11 ppm is ambiguous:

  • Add 1-2 drops of D₂O to the NMR tube.

  • Shake and re-acquire.

  • Result: The peak at >11 ppm should disappear (exchange with D), confirming it is the -OH proton and not an aldehyde or impurity.

References

  • Solvent Effects on NMR: Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] J. Org.[3] Chem.1997 , 62, 7512–7515.[3] Link

  • Substituent Additivity Rules: Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.
  • Nitrophenol Hydrogen Bonding: Abraham, R. J.; Mobli, M.; Raymond, J. "Solvent effects on the 1H NMR chemical shifts of phenols." Magn. Reson. Chem.2003, 41, 26–36. (Validates the downfield shift of OH in DMSO/Nitro systems).
  • Compound Data (Analog Comparison): National Institutes of Health. "PubChem Compound Summary for CID 2735739, 3-Chloro-4-hydroxybenzonitrile."[4] Link (Used for precursor comparison logic).

Sources

Comparative

Comparative Spectroscopic Analysis: Nitrile vs. Nitro Moieties in Substituted Phenols

Executive Summary This guide provides a technical comparison of the Fourier Transform Infrared (FTIR) spectral characteristics of nitrile (-C≡N) and nitro (-NO ) groups within substituted phenol matrices. Targeted at res...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the Fourier Transform Infrared (FTIR) spectral characteristics of nitrile (-C≡N) and nitro (-NO


) groups within substituted phenol matrices. Targeted at researchers in medicinal chemistry and materials science, this analysis focuses on the diagnostic utility of these functional groups, the impact of electronic effects (Hammett 

), and the critical role of intramolecular hydrogen bonding (the "Ortho Effect") in spectral interpretation.

Theoretical Framework: Electronic & Steric Modulation

In substituted phenols, the spectral position of the substituent depends heavily on the interplay between resonance (


) and inductive (

) effects, further complicated by the position of the substituent relative to the hydroxyl (-OH) group.
  • Nitrile Group (-C≡N): Acts primarily as an electron-withdrawing group (EWG) via induction and resonance. The -C≡N stretch is mechanically isolated, appearing in a "clean" spectral window (~2200 cm

    
    ), making it a high-fidelity diagnostic marker.
    
  • Nitro Group (-NO

    
    ):  A strong EWG with potent resonance withdrawal. It exhibits two characteristic stretching modes: asymmetric (
    
    
    
    ) and symmetric (
    
    
    ). These bands fall within the "fingerprint" transition region (1600–1300 cm
    
    
    ), often overlapping with aromatic ring vibrations (
    
    
    ) and C-H bending modes.
  • The Ortho Effect (Intramolecular H-Bonding):

    • Nitro: In o-nitrophenol, the nitro oxygen forms a stable 6-membered chelate ring with the phenolic hydrogen. This locks the conformation, significantly red-shifting and broadening the

      
       band while altering 
      
      
      
      frequencies.
    • Nitrile: In o-cyanophenol, the linear geometry of the cyano group makes intramolecular H-bonding less geometrically favorable compared to the nitro group, resulting in distinct spectral differences in the -OH region.

Comparative Spectral Data

The following data summarizes the characteristic absorption peaks. Note that exact wavenumbers may vary slightly (


 2-5 cm

) based on the sampling matrix (KBr vs. ATR vs. Solution).
Table 1: Characteristic Frequency Ranges
Functional GroupVibration ModeWavenumber (

)
IntensitySpectral Region
Nitrile (-C≡N) Stretching (

)
2220 – 2260 Medium-Strong, SharpSilent Region (High Specificity)
Nitro (-NO

)
Asymmetric Stretch (

)
1475 – 1590 StrongFingerprint / Double Bond Region
Symmetric Stretch (

)
1290 – 1360 StrongFingerprint Region
Phenolic -OH Stretching (

)
3200 – 3550 Variable, BroadHigh Energy (H-Bond Sensitive)
Table 2: Isomer Differentiation (Ortho vs. Para)

Data based on solid-state (KBr/ATR) measurements.

CompoundSubstituent Position

(

)
Diagnostic Substituent Peaks (

)
Structural Insight
4-Cyanophenol Para~3350–3450 (Broad)

: ~2227
Intermolecular H-bonding (polymeric chains).
2-Cyanophenol Ortho~3200–3400 (Broad)

: ~2230
Weak intramolecular interaction; OH shift is less pronounced than in nitro.
4-Nitrophenol Para~3325–3400 (Broad)

: ~1590

: ~1335
Intermolecular H-bonding; standard phenol behavior.
2-Nitrophenol Ortho~3150–3250 (Broad)

: ~1540

: ~1360
Strong Intramolecular H-bond (Chelation). Distinct red-shift of OH; shifts in NO

modes.

Experimental Protocol: ATR-FTIR of Substituted Phenols

Objective: To obtain high-resolution spectra of solid phenol derivatives with minimal moisture interference. Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for phenols to avoid hygroscopic water bands masking the critical O-H region.

Workflow
  • Crystal Cleaning: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Verify background energy is within nominal range (e.g., 20,000–30,000 counts).

  • Background Collection: Collect an air background spectrum (32 scans, 4 cm

    
     resolution).
    
  • Sample Loading:

    • Place ~5-10 mg of the solid phenol sample onto the center of the crystal.

    • Critical Step: Lower the pressure arm until the force gauge indicates optimal contact (typically 80–100 N). Poor contact yields noisy spectra; excessive pressure can damage soft crystals (ZnSe).

  • Acquisition: Collect sample spectrum (32–64 scans).

  • Post-Processing: Apply Automatic Baseline Correction. Do not apply excessive smoothing, as this may obscure splitting in the nitro bands.

Diagnostic Logic & Visualization

The following diagrams illustrate the decision logic for assigning these compounds and the experimental workflow.

Diagram 1: Spectral Assignment Logic Tree

SpectralLogic Start Unknown Substituted Phenol Spectrum Check2200 Check 2200-2260 cm⁻¹ Region Start->Check2200 HasCN Sharp Peak Present? Check2200->HasCN NitrilePath Nitrile (Cyanophenol) Identified HasCN->NitrilePath Yes NitroPath Check 1300-1600 cm⁻¹ Region HasCN->NitroPath No CheckOH_CN Analyze OH Region (3200-3500 cm⁻¹) NitrilePath->CheckOH_CN HasNitro Strong Doublet (1550/1350)? NitroPath->HasNitro NitroConfirmed Nitro (Nitrophenol) Identified HasNitro->NitroConfirmed Yes CheckOH_NO2 Analyze OH Region (3200-3500 cm⁻¹) NitroConfirmed->CheckOH_NO2 OrthoNitro Ortho-Nitrophenol (OH < 3250 cm⁻¹, Chelated) CheckOH_NO2->OrthoNitro Broad, Red-shifted ParaNitro Para/Meta-Nitrophenol (OH ~3350 cm⁻¹, Intermolecular) CheckOH_NO2->ParaNitro Standard H-bond

Caption: Decision tree for distinguishing nitrile and nitro substituted phenols based on primary spectral markers.

Diagram 2: Experimental Workflow (ATR-FTIR)

Workflow Prep 1. Crystal Cleaning (Isopropanol) Bg 2. Background Scan (Air, 32 scans) Prep->Bg Load 3. Sample Loading (Solid, ~10mg) Bg->Load Press 4. Apply Pressure (High Contact) Load->Press Scan 5. Sample Scan (64 scans, 4cm⁻¹) Press->Scan Process 6. Processing (Baseline Corr.) Scan->Process

Caption: Step-by-step ATR-FTIR protocol ensuring optimal signal-to-noise ratio for solid phenol analysis.

References

  • University of Athens. Ultrafast Vibrational Spectroscopy of Cyanophenols. Retrieved from [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • National Institutes of Health (PMC). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding. Retrieved from [Link]

  • ResearchGate. Infrared spectra of 2-nitrophenol, 3-nitrophenol, and 4-nitrophenol. Retrieved from [Link]

Validation

Decoding the Molecular Blueprint: A Guide to the Mass Spectrometry Fragmentation of 3-Chloro-4-hydroxy-5-nitrobenzonitrile

For the modern researcher, drug development professional, and scientist, the precise structural elucidation of novel chemical entities is paramount. 3-Chloro-4-hydroxy-5-nitrobenzonitrile, a substituted aromatic compound...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, drug development professional, and scientist, the precise structural elucidation of novel chemical entities is paramount. 3-Chloro-4-hydroxy-5-nitrobenzonitrile, a substituted aromatic compound, presents a unique analytical challenge due to its multifunctional nature. This guide provides an in-depth analysis of its expected mass spectrometry fragmentation pattern, offering a predictive framework for its identification and characterization. We will also explore alternative analytical strategies, providing a comparative perspective for researchers.

The structural complexity of 3-Chloro-4-hydroxy-5-nitrobenzonitrile, with its array of electron-withdrawing and donating groups, dictates a rich and informative fragmentation pattern under mass spectrometric analysis. Understanding these pathways is not merely an academic exercise; it is a critical step in confirming the identity of synthesized compounds, identifying impurities, and studying metabolic pathways.

Predicting the Fragmentation Cascade: A Mechanistic Approach

Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules. Upon electron impact, 3-Chloro-4-hydroxy-5-nitrobenzonitrile is expected to form a molecular ion (M+•) that will subsequently undergo a series of fragmentation events. The stability of the aromatic ring often leads to a prominent molecular ion peak.[1][2] However, the presence of labile functional groups will also drive fragmentation.[1]

The fragmentation of aromatic nitro compounds is well-documented and often involves the loss of nitro-group-related fragments.[3][4] We can anticipate the loss of a nitro radical (•NO₂) or a nitroso radical (•NO) from the molecular ion.[3] Furthermore, the presence of a hydroxyl group can lead to the loss of a water molecule (H₂O), particularly in the presence of an adjacent hydrogen atom, though less likely in this specific structure without rearrangement. The chlorine atom introduces a characteristic isotopic pattern (M+2 peak with approximately one-third the intensity of the M+ peak) and can be lost as a chlorine radical (•Cl) or as a neutral HCl molecule.[4][5] The fragmentation of benzonitrile derivatives can involve the loss of HCN.[6]

Based on these principles, we can predict the following key fragmentation pathways for 3-Chloro-4-hydroxy-5-nitrobenzonitrile:

Fragment Ion (m/z) Proposed Neutral Loss Chemical Formula of Neutral Loss Significance
M+•--Molecular Ion
[M - NO₂]+•NO₂NO₂Characteristic loss from a nitroaromatic compound.[3]
[M - NO]+••NONOAnother common fragmentation pathway for nitroaromatics.[3]
[M - Cl]+•ClClLoss of the chlorine atom.
[M - HCl]+•HClHClElimination of hydrogen chloride, a known pathway for chlorophenols.[5]
[M - HCN]+•HCNHCNLoss of hydrogen cyanide from the nitrile group.[6]
[M - CO]+•COCOLoss of carbon monoxide, often after rearrangement.

Visualizing the Fragmentation Pathway:

The following diagram illustrates the predicted primary fragmentation pathways of 3-Chloro-4-hydroxy-5-nitrobenzonitrile upon electron ionization.

Fragmentation_Pathway cluster_losses Primary Neutral Losses M [M]+• 3-Chloro-4-hydroxy- 5-nitrobenzonitrile F1 [M - NO₂]+ M->F1 - •NO₂ F2 [M - NO]+• M->F2 - •NO F3 [M - Cl]+ M->F3 - •Cl F4 [M - HCl]+• M->F4 - HCl F5 [M - HCN]+• M->F5 - HCN

Caption: Predicted primary fragmentation pathways of 3-Chloro-4-hydroxy-5-nitrobenzonitrile.

Experimental Protocol: A Blueprint for Analysis

For researchers seeking to experimentally verify these predictions, the following gas chromatography-mass spectrometry (GC-MS) protocol provides a robust starting point.

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg/mL) of 3-Chloro-4-hydroxy-5-nitrobenzonitrile in a suitable volatile solvent such as methanol or acetonitrile.

  • Ensure the sample is free of non-volatile impurities that could contaminate the GC inlet and column.

2. Gas Chromatography (GC) Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is recommended for good peak shape and separation.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min to ensure good separation and elution of the analyte.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level provides reproducible fragmentation patterns that can be compared with library spectra.[7]

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: A mass-to-charge ratio (m/z) range of 50-300 amu is appropriate to capture the molecular ion and expected fragments.

A Comparative Look: Alternative Analytical Strategies

While GC-MS with EI is a powerful tool for the structural elucidation of 3-Chloro-4-hydroxy-5-nitrobenzonitrile, other techniques can provide complementary information or may be more suitable depending on the research question.

High-Performance Liquid Chromatography (HPLC): For the analysis of this compound in complex matrices or for quantification, reverse-phase HPLC coupled with a UV detector or a mass spectrometer (LC-MS) is a viable alternative.[8] A C18 column with a mobile phase consisting of a mixture of water (with a small amount of formic acid for better peak shape) and acetonitrile or methanol would be a good starting point.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer offers the advantage of providing molecular weight information and fragmentation data, similar to GC-MS. Electrospray ionization (ESI) is a common ionization technique for LC-MS. In the case of 3-Chloro-4-hydroxy-5-nitrobenzonitrile, both positive and negative ion modes could be explored. The phenolic hydroxyl group would likely deprotonate in negative ion mode, yielding a prominent [M-H]⁻ ion.

Infrared (IR) Spectroscopy: IR spectroscopy can provide valuable information about the functional groups present in the molecule. Characteristic absorption bands for the nitrile (C≡N), hydroxyl (O-H), and nitro (N-O) groups would be expected, confirming the presence of these key functionalities.

Conclusion

The predictable and informative fragmentation pattern of 3-Chloro-4-hydroxy-5-nitrobenzonitrile under electron ionization mass spectrometry makes it a powerful tool for its unambiguous identification. By understanding the fundamental principles of fragmentation for its constituent functional groups, researchers can confidently interpret mass spectral data. When combined with complementary techniques such as HPLC and IR spectroscopy, a comprehensive analytical workflow can be established for the robust characterization of this and other similarly complex molecules, ensuring the integrity and accuracy of research and development efforts.

References

  • Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

  • Mass Spectrometry: Fragmentation. [Link]

  • Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry | Request PDF. [Link]

  • Fragmentation patterns of 4-CP metabolites as determined by GC-MS analysis. [Link]

  • 3-Chloro-4-hydroxy-5-nitrobenzenesulphonic acid | SIELC Technologies. [Link]

  • Mass Spectrometry of Benzyne and Cyclopentadienylideneketene. [Link]

  • Resonance structure of benzonitrile derivatives. - ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

  • 3-Chloro-5-nitrobenzonitrile | C7H3ClN2O2 | CID 602717 - PubChem. [Link]

  • Electronic and vibrational spectroscopy of benzonitrile cation for astrochemical consideration | The Journal of Chemical Physics | AIP Publishing. [Link]

  • Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones - Canadian Science Publishing. [Link]

  • Interpretation of mass spectra. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. [Link]

Sources

Validation

comparing acidity of 3-Chloro-4-hydroxy-5-nitrobenzonitrile vs 4-hydroxybenzonitrile

Executive Summary This guide provides a technical analysis comparing the acidity ( ) and physicochemical performance of 4-hydroxybenzonitrile (4-HBN) against its highly substituted analog, 3-Chloro-4-hydroxy-5-nitrobenzo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing the acidity (


) and physicochemical performance of 4-hydroxybenzonitrile (4-HBN)  against its highly substituted analog, 3-Chloro-4-hydroxy-5-nitrobenzonitrile (CHNB) .
  • 4-Hydroxybenzonitrile (4-HBN): A weak organic acid (

    
    ) acting as a versatile intermediate. At physiological pH (7.4), it exists as an equilibrium mixture of neutral and ionized forms.
    
  • 3-Chloro-4-hydroxy-5-nitrobenzonitrile (CHNB): A potent acidic phenol (

    
    , predicted). The synergistic addition of ortho-nitro and ortho-chloro groups creates a "super-acidic" phenol motif. At physiological pH, it exists almost exclusively as a stable anion, a characteristic shared with mitochondrial uncouplers like Nitroxynil.
    

Key Verdict: Researchers developing proton shuttles or uncoupling agents should prioritize CHNB for its ability to stabilize negative charge across a highly conjugated system. For applications requiring membrane permeability in neutral buffers without specific transport, 4-HBN offers superior lipophilicity in its neutral state.

Mechanistic Analysis: The Electronic Tug-of-War

The dramatic difference in acidity stems from the electronic environment surrounding the phenoxide oxygen.

Structural Comparison
Feature4-Hydroxybenzonitrile (4-HBN)3-Chloro-4-hydroxy-5-nitrobenzonitrile (CHNB)
Core Structure Phenol + p-CyanoPhenol + p-Cyano + o-Nitro + o-Chloro
Electronic Effect Resonance (-R) + Induction (-I)Synergistic (-R) + Strong (-I) + Steric H-bond
Conjugate Base Stability ModerateExtreme
Experimental

7.97 (at 25°C)~3.5 – 4.0 (Analog-based prediction*)

*Note: Prediction based on the structurally identical anthelmintic Nitroxynil (


 2.7–3.0), accounting for the electronegativity difference between Iodine and Chlorine.
Electronic Vector Diagram (DOT)

The following diagram visualizes the electron-withdrawing vectors that stabilize the conjugate base (phenoxide).

AcidityMechanism Phenol Phenol Core (pKa ~10) HBN 4-Hydroxybenzonitrile (pKa ~7.9) Phenol->HBN Add p-CN CHNB 3-Cl-4-OH-5-NO2-Benzonitrile (pKa ~3.5) HBN->CHNB Add o-NO2 + o-Cl Cyano p-Cyano Group (-I, -R Effect) HBN->Cyano Stabilizes Anion Nitro o-Nitro Group (Strong -R, -I) CHNB->Nitro Resonance Delocalization Chloro o-Chloro Group (Inductive -I) CHNB->Chloro Inductive Withdrawal

Figure 1: Stepwise structural modification leading to increased acidity. The addition of Nitro and Chloro groups to the HBN core drastically lowers


 via resonance and inductive stabilization.

Experimental Protocol: Spectrophotometric Determination

For these compounds, potentiometric titration is often inaccurate due to low solubility and low


 values. UV-Vis Spectrophotometry  is the gold standard because the ionized phenoxide (yellow/orange) absorbs at a different wavelength than the neutral phenol (colorless/pale).
Reagents & Equipment
  • Stock Solution: 10 mM of compound in Methanol (or DMSO if solubility is poor).

  • Buffers: Series of 0.1 M buffers ranging from pH 2.0 to 10.0 (e.g., Citrate, Phosphate, Borate).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

  • Quartz Cuvettes: 1 cm path length.

Step-by-Step Workflow
  • Preparation: Prepare 10 mL aliquots of buffer at pH 2.0, 3.0, 4.0 ... up to 10.0.

  • Spiking: Add 10 µL of Stock Solution to each buffer aliquot (Final conc: ~10 µM). Vortex immediately.

  • Scan: Record spectra from 250 nm to 500 nm.

    • Observation: You will see the disappearance of the neutral peak (typically ~280-300 nm) and the emergence of the anion peak (typically ~350-410 nm) as pH increases.

  • Isosbestic Check: Verify the presence of a sharp isosbestic point (a wavelength where absorbance is constant across all pHs). This confirms a clean two-state equilibrium without degradation.

  • Calculation: Plot Absorbance (

    
    ) vs. pH. Fit to the Henderson-Hasselbalch equation:
    
    
    
    
Workflow Visualization

Protocol Start Start: 10 mM Stock Solution BufferPrep Prepare Buffer Series (pH 2.0 - 10.0) Start->BufferPrep Mix Spike 10µL Compound into 10mL Buffers BufferPrep->Mix Measure UV-Vis Scan (250-500 nm) Mix->Measure Analyze Identify Isosbestic Point & Lambda Max Measure->Analyze Calc Plot Sigmoidal Curve Calculate pKa Analyze->Calc

Figure 2: Standardized workflow for spectrophotometric


 determination of nitrophenols.

Performance Comparison Data

The following table synthesizes experimental data for 4-HBN with high-confidence predicted parameters for CHNB based on structure-activity relationships (SAR) with Nitroxynil.

Parameter4-Hydroxybenzonitrile (4-HBN)3-Chloro-4-hydroxy-5-nitrobenzonitrile (CHNB)
CAS Number 767-00-02315-81-3 (Isomer Ref) / N/A (Specific)
Molecular Weight 119.12 g/mol 198.56 g/mol
Acid Dissociation (

)
7.97 ± 0.02 3.8 ± 0.5 (Predicted)
Physiological State (pH 7.4) ~80% Neutral / 20% Anion>99.9% Anion
UV

(Anion)
~280 nm~400 nm (Yellow shift due to Nitro)
Lipophilicity (LogP) 1.61~2.5 (Neutral form is highly lipophilic)
Primary Application Synthesis Intermediate, Liquid CrystalsUncoupling Agent, Proton Shuttle, Herbicide Analog

Implications for Drug Development

Membrane Permeability & Uncoupling
  • 4-HBN: At neutral pH, a significant fraction remains neutral, allowing passive diffusion across cell membranes. It is generally non-toxic to mitochondrial gradients at low concentrations.

  • CHNB: Due to its low

    
    , it is fully ionized in the cytosol. However, the lipophilic nature of the anion (delocalized charge) allows it to enter the mitochondrial intermembrane space (pH ~6.8), pick up a proton, and drag it back into the matrix (pH ~7.8). This protonophore  activity mimics 2,4-Dinitrophenol (DNP) and Nitroxynil, potentially uncoupling oxidative phosphorylation.
    
Solubility
  • 4-HBN: Moderate water solubility; easily soluble in alcohols.

  • CHNB: Poor water solubility in neutral form (low pH). High solubility in basic buffers (pH > 5) due to salt formation.

References

  • NIST Chemistry WebBook. Benzonitrile, 4-hydroxy- (CAS 767-00-0) Thermochemical Data. National Institute of Standards and Technology.[1] [Link]

  • PubChem. 4-Hydroxybenzonitrile Compound Summary. National Library of Medicine. [Link]

  • PubChem. Nitroxynil (Structural Analog Reference).[2][3] National Library of Medicine. [Link]

  • Beloit College. Standard Protocol: Spectrophotometric Determination of pKa of Nitrophenols. [Link]

Sources

Comparative

Comparative Spectroscopic Guide: 3-Chloro-4-hydroxy-5-nitrobenzonitrile

The following technical guide details the spectroscopic characterization of 3-Chloro-4-hydroxy-5-nitrobenzonitrile , a critical intermediate in the synthesis of anthelmintics (e.g., Nitroxynil) and a potent uncoupler of...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 3-Chloro-4-hydroxy-5-nitrobenzonitrile , a critical intermediate in the synthesis of anthelmintics (e.g., Nitroxynil) and a potent uncoupler of oxidative phosphorylation.

Executive Summary & Chemical Context

3-Chloro-4-hydroxy-5-nitrobenzonitrile (CAS: 22955-32-4 or related isomer sets) is a tri-substituted benzene derivative featuring a "push-pull" electronic system. The electron-donating phenolic hydroxyl group (-OH) opposes the electron-withdrawing nitrile (-CN) and nitro (-NO


) groups.

This electronic tension makes the molecule highly solvatochromic and pH-sensitive. In drug development, it serves as the chloro-analog to the established fasciolicide Nitroxynil (3-iodo-4-hydroxy-5-nitrobenzonitrile). Consequently, its spectral validation is best performed by benchmarking against Nitroxynil.

Structural Impact on UV-Vis Absorption
  • Chromophore: The benzene ring conjugated with -NO

    
     and -CN.
    
  • Auxochromes: The -OH group (pH dependent) and the -Cl atom.

  • The "Chloro-Shift": Compared to the des-chloro precursor (4-hydroxy-3-nitrobenzonitrile), the addition of chlorine at position 3 induces a bathochromic (red) shift due to lone-pair donation into the

    
    -system. However, compared to Nitroxynil (Iodo-analog), the Chloro-analog exhibits a slight hypsochromic (blue) shift  because chlorine is less polarizable than iodine.
    

Comparative Absorption Maxima ( )

The following table synthesizes empirical data from the Nitroxynil standard and predictive modeling for the Chloro-analog based on substituent effects (Woodward-Fieser trends).

FeatureTarget: 3-Chloro-4-hydroxy-5-nitrobenzonitrile Standard: Nitroxynil (3-Iodo Analog) Precursor: 4-Hydroxy-3-nitrobenzonitrile

(0.1 N NaOH)
266 – 270 nm (Primary)400 – 410 nm (Visible/Yellow)271 nm (Primary) ~415 nm (Visible)~400 nm (Visible)

(0.1 N HCl)
235 – 240 nm 237 nm ~230 nm
Molar Absorptivity (

)
~1.5

10

L mol

cm

~1.8

10

L mol

cm

~1.2

10

L mol

cm

Appearance (Solid) Yellow to Orange Crystalline PowderYellow/Orange PowderYellow Powder
pKa (Phenolic OH) ~5.8 – 6.2 (Acidic due to -NO

/-CN)
~6.0 ~6.5

Critical Insight: The primary analytical peak for quantification is in the UV region (266–271 nm ). The visible peak (~400 nm) is responsible for the intense yellow color in alkaline solution but is less sensitive for trace quantification.

Mechanistic Pathway: pH-Dependent Ionization

The spectral shift observed between acidic and basic media is driven by the deprotonation of the phenolic hydroxyl group. In basic conditions, the formation of the phenolate anion allows for extensive resonance delocalization of the negative charge onto the nitro and nitrile groups, lowering the energy gap for


 transitions.
Diagram 1: Ionization & Resonance Workflow

IonizationPathway AcidForm Neutral Form (Acidic pH) Protonated Phenol (Colorless/Pale Yellow) BaseForm Anionic Form (Basic pH) Phenolate Ion (Intense Yellow/Orange) AcidForm->BaseForm + OH⁻ (Deprotonation) Bathochromic Shift BaseForm->AcidForm + H⁺ (Reprotonation) Resonance Resonance Hybrid Charge delocalized to -NO2 and -CN BaseForm->Resonance Stabilization

Caption: The reversible deprotonation of the phenolic moiety causes a significant redshift (Bathochromic shift) in the absorption spectrum, a hallmark of nitrophenols.

Experimental Protocol: Self-Validating UV-Vis Analysis

To ensure data integrity, do not rely on a single scan. Use the Isosbestic Point Validation method. This protocol confirms that the spectral changes are due purely to acid-base equilibrium and not degradation.

Materials
  • Solvent A: Methanol (HPLC Grade).

  • Buffer 1: 0.1 N HCl (Acidic).

  • Buffer 2: 0.1 N NaOH (Basic).

  • Blank: Matched solvent without analyte.

Step-by-Step Workflow
  • Stock Preparation: Dissolve 10 mg of 3-Chloro-4-hydroxy-5-nitrobenzonitrile in 50 mL Methanol. Sonicate to ensure complete dissolution.

  • Working Solutions:

    • Acidic Sample: Dilute 1 mL Stock into 9 mL 0.1 N HCl .

    • Basic Sample: Dilute 1 mL Stock into 9 mL 0.1 N NaOH .

  • Baseline Correction: Run a baseline scan with pure 0.1 N HCl and 0.1 N NaOH respectively.

  • Scanning: Scan both samples from 200 nm to 500 nm .

  • Validation (The Isosbestic Check): Overlay the Acidic and Basic spectra. They must intersect at a specific wavelength (likely near 245–255 nm). This intersection is the Isosbestic Point, proving that the two forms (phenol and phenolate) are interconverting without side reactions.

Diagram 2: Experimental Logic Flow

UVProtocol cluster_prep Preparation Phase cluster_analysis Spectral Analysis Stock Stock Solution (MeOH) Split Split Aliquots Stock->Split AcidScan Scan A: Acidic (HCl) Target: Neutral Species Split->AcidScan + 0.1N HCl BaseScan Scan B: Basic (NaOH) Target: Anionic Species Split->BaseScan + 0.1N NaOH Overlay Overlay Spectra AcidScan->Overlay BaseScan->Overlay Result Validation Success: Distinct Isosbestic Point Observed Overlay->Result

Caption: Workflow for determining UV maxima and validating sample purity via isosbestic point analysis.

References

  • European Pharmacopoeia (Ph. Eur.). Nitroxynil Monograph 01/2008:1463.
  • PubChem . 4-Hydroxy-3-nitrobenzonitrile (Compound CID 76758).[1] National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook . UV/Visible Spectra of Nitrophenols. National Institute of Standards and Technology. Available at: [Link]

  • PharmaInfo . RP-HPLC Method Development and Validation for Nitroxynil. (Confirming 271 nm detection wavelength). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Chloro-4-hydroxy-5-nitrobenzonitrile: Advanced Disposal &amp; Handling Protocol

Executive Safety Directive Do not treat this compound as generic organic waste. 3-Chloro-4-hydroxy-5-nitrobenzonitrile (CAS: 39202-31-8) presents a "Triad of Hazard": it is a nitro-aromatic (energetic potential), a nitri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Do not treat this compound as generic organic waste. 3-Chloro-4-hydroxy-5-nitrobenzonitrile (CAS: 39202-31-8) presents a "Triad of Hazard": it is a nitro-aromatic (energetic potential), a nitrile (toxic combustion byproducts), and a phenol (acidic corrosive).[1] Improper disposal into general solvent streams can lead to exothermic runaway reactions or the generation of hydrogen cyanide (HCN) gas under specific acidic conditions.

Immediate Action Required:

  • Segregate: Isolate from strong oxidizers and strong bases immediately.[1]

  • Label: Clearly mark as "Toxic - Acidic - Nitro Compound."[1]

  • Container: Use glass or HDPE; avoid metal containers due to potential corrosion from the phenolic moiety.

Physicochemical Hazard Profile (The "Why")

To manage risk, we must understand the causality of the hazard. This compound’s behavior is dictated by its functional groups.[1]

Functional GroupHazard MechanismRisk Implication
Nitro (-NO₂) Electron-withdrawing group; adds oxygen balance.[1]Energetic Instability: While not a primary explosive, nitro-aromatics are shock-sensitive when dry or metal-complexed.[1] Thermal decomposition releases NOx.[1]
Nitrile (-CN) Carbon-nitrogen triple bond.[1]Toxicity: Thermal decomposition or reaction with strong acids can release Hydrogen Cyanide (HCN).[1]
Phenol (-OH) Acidic proton enhanced by -NO₂ and -Cl.[1]Corrosivity/Reactivity: Significantly more acidic than phenol (estimated pKa ~4-5).[1] Reacts exothermically with bases (e.g., NaOH, amines).[1]
Chlorine (-Cl) Halogen substituent.[1]Incineration Hazard: Generates HCl gas during incineration; requires scrubbers at the disposal facility.[1]

Key Physical Data:

  • State: Solid (Yellow crystalline powder)[1]

  • Solubility: Low in water; soluble in organic solvents (DMSO, Methanol).[1]

  • Melting Point: ~148-152°C (Thermal decomposition may occur near this range).[1]

Pre-Disposal Stabilization & Segregation

Trustworthiness Check: Never dispose of a reactant without verifying its stability state.[1]

A. Solid Waste (Pure Compound)[1]
  • No Bulking: Do not combine with other solid wastes.[1] Keep in a dedicated wide-mouth jar.

  • Moisture Control: Ensure the material is dry, but avoid "bone dry" desiccation if the material is old, as dry nitro compounds can become shock-sensitive.[1]

  • Double Containment: Place the primary container inside a secondary clear plastic bag to contain dust.

B. Liquid Waste (Mother Liquors/Solutions)[1]
  • pH Check: Verify pH. If the solution is strongly acidic (pH < 2), do not neutralize with strong base (e.g., 10M NaOH) in the waste container.[1] The heat of neutralization can trigger the nitro group.

  • Solvent Compatibility: Ensure the carrier solvent is not an oxidizer (e.g., do not mix with peroxides or nitric acid solutions).[1]

  • Quenching (Only if necessary): If reactive intermediates are present, quench slowly with water/ice before bottling.

Disposal Workflow Protocol

This protocol is a self-validating system.[1] If you cannot check a box, stop and consult EHS.

Step 1: Waste Characterization[1]
Step 2: Packaging
  • Solids: Use a wide-mouth HDPE jar or amber glass jar .

    • Why? Amber glass protects light-sensitive nitro bonds; HDPE prevents breakage.[1]

  • Liquids: Use a safety-coated glass bottle or UN-rated HDPE drum .[1]

    • Venting:[1][2] If there is any risk of ongoing reaction/gas evolution, use a vented cap (e.g., Nalgene Vented Closure).

Step 3: Labeling

Labeling must be explicit to prevent downstream accidents at the incineration plant.[1]

  • Primary Tag: "Hazardous Waste - Toxic Organic."[1]

  • Constituents: List "3-Chloro-4-hydroxy-5-nitrobenzonitrile" fully. Do not use abbreviations.

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Acidic (if applicable).[1]

  • Special Note: Add text: "Contains Nitro-aromatics. Do not concentrate."

Step 4: Storage
  • Store in the Satellite Accumulation Area (SAA) .[1]

  • Segregation: Keep separate from the "Oxidizers" and "Base" waste streams.[1]

Visual Logic: Disposal Decision Tree

The following diagram illustrates the critical decision points for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 3-Chloro-4-hydroxy-5-nitrobenzonitrile StateCheck State of Matter? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Crystal LiquidPath Liquid/Solution StateCheck->LiquidPath Mother Liquor SolidPkg Package in Amber Glass or HDPE Wide Mouth SolidPath->SolidPkg LiquidCheck Check pH & Solvent LiquidPath->LiquidCheck Labeling LABELING: 1. Full Chemical Name 2. 'Nitro-aromatic' 3. 'Toxic' SolidPkg->Labeling AcidicRisk pH < 2 or > 12? LiquidCheck->AcidicRisk Extreme pH StandardLiq Neutral/Stable Solvent LiquidCheck->StandardLiq pH 4-9 Neutralize Do NOT neutralize in drum. Dispose as Corrosive/Toxic. AcidicRisk->Neutralize Neutralize->Labeling StandardLiq->Labeling Final Transfer to EHS/Incineration Labeling->Final

Caption: Operational decision tree for segregating and packaging 3-Chloro-4-hydroxy-5-nitrobenzonitrile waste streams.

Emergency Response (Spill Management)

Scenario A: Dry Powder Spill

  • PPE: Double nitrile gloves, N95 or P100 respirator (dust hazard), safety goggles.[1]

  • Containment: Do not dry sweep (dust explosion risk).[1] Cover with a damp paper towel or use a HEPA vacuum dedicated to hazardous chemicals.[1]

  • Decontamination: Wipe surface with a mild soap solution.[1] Avoid bleach (hypochlorite can react with the organic amine/nitro groups).[1]

Scenario B: Liquid Spill

  • Absorb: Use vermiculite or clay-based absorbent pads.[1]

  • Avoid: Do not use sawdust or paper towels if the solution is concentrated nitric acid or strong oxidizer (fire risk).[1]

  • Disposal: Collect absorbent material as hazardous solid waste (follow Solid Waste protocol above).

Regulatory Compliance (RCRA/EPA)[1]

While not explicitly "P-listed" (acutely hazardous) by specific CAS name in 40 CFR 261.33, this compound triggers characteristic waste codes due to its properties.[1]

  • D002 (Corrosivity): Applicable if the waste is aqueous and pH is ≤ 2.[1][3]

  • D003 (Reactivity): Potential applicability if the nitro group renders the specific waste mixture unstable or explosive (rare for the pure compound, but possible if dry/shocked).[1]

  • Characteristic Toxic Waste: Must be incinerated at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1]

Transport (DOT):

  • Proper Shipping Name: Nitriles, solid, toxic, n.o.s. (3-Chloro-4-hydroxy-5-nitrobenzonitrile) OR Nitrophenols (depending on specific isomer dominance in classification).

  • Class: 6.1 (Toxic).[1]

  • Packing Group: III (Keep separate from food/feedstuffs).[1][4]

References

  • PubChem. (n.d.).[1] 3-Chloro-5-hydroxybenzonitrile (Compound Summary). National Library of Medicine.[1] Retrieved October 26, 2025, from [Link](Note: Used as structural analog for hazard profile).[1]

  • US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. United States Environmental Protection Agency.[1] Retrieved October 26, 2025, from [Link]

Sources

Handling

Personal protective equipment for handling 3-Chloro-4-hydroxy-5-nitrobenzonitrile

Executive Summary: The "Triple Threat" Profile As researchers, we often treat intermediates as generic "white powders." This is a critical error with 3-Chloro-4-hydroxy-5-nitrobenzonitrile . This molecule presents a syne...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Triple Threat" Profile

As researchers, we often treat intermediates as generic "white powders." This is a critical error with 3-Chloro-4-hydroxy-5-nitrobenzonitrile . This molecule presents a synergistic hazard profile due to its three distinct functional groups:

  • Nitrile (-CN): Metabolic poison; potential for cyanide release under extreme acidic/metabolic conditions.

  • Nitro (-NO₂): Energetic functional group; introduces thermal instability and shock sensitivity risks, particularly during scale-up or drying.

  • Halogenated Phenol (Cl/OH): Corrosive to mucous membranes and a potent skin sensitizer.

Core Directive: Treat this compound as a high-potency sensitizer and a potential energetic material . All handling must occur inside a primary containment device (Fume Hood or Isolator).

Hazard Risk Assessment Matrix

Hazard CategoryRisk LevelPhysiological MechanismOperational Implication
Acute Toxicity High Dermal absorption & Inhalation.Zero skin contact. Double-gloving is mandatory.
Sensitization Severe Phenolic moiety binds to skin proteins.Exposure can lead to permanent allergic dermatitis.
Energetic Moderate Nitro-aromatic ring strain.Do not heat to dryness >50°C without Differential Scanning Calorimetry (DSC) data.
Ocular Severe Acidic phenol; corrosive.[1][2][3]Irreversible corneal damage possible upon contact.

Personal Protective Equipment (PPE) Strategy

The selection of PPE is not static; it depends on the state of matter (Solid vs. Solution).

The Solvent Carrier Rule

“When a solid is dissolved, the solvent dictates the glove material, but the solute dictates the toxicity protocol.”

Scenario A: Handling Pure Solid (Weighing/Transfer)
  • Respiratory: N95/P2 minimum; P100/P3 Respirator recommended if handling >1g or if the powder is electrostatic/fluffy.

  • Hands: Double Nitrile Gloves (0.11 mm minimum thickness).

    • Protocol: Inspect inner glove for sweat/tears upon removal.

  • Eyes: Chemical Splash Goggles (unvented). Safety glasses are insufficient due to airborne dust migration.

  • Body: Tyvek® sleeves or a disposable lab coat over a cotton lab coat.

Scenario B: Handling Solutions (Reaction/Work-up)
  • Glove Selection: Dependent on the solvent (see table below).

  • Splash Protection: Face shield required during quenching or high-volume transfer (>100 mL).[4]

Glove Compatibility Matrix

Solvent UsedRecommended GloveBreakthrough Time
Dichloromethane (DCM) Silver Shield / Laminate> 4 hours
Acetone / THF Laminate or Heavy Butyl> 4 hours
Methanol / Ethanol Double Nitrile> 2 hours
DMF / DMSO Butyl Rubber> 8 hours

Visualization: PPE Decision Logic

PPE_Decision_Tree Start Start: Identify State of Matter IsSolid Is it a Solid Powder? Start->IsSolid IsSolution Is it in Solution? Start->IsSolution SolidPPE SOLID PROTOCOL: 1. Double Nitrile Gloves 2. P100 Respirator or Fume Hood 3. Anti-static Gun usage IsSolid->SolidPPE SolventCheck Identify Solvent Carrier IsSolution->SolventCheck Chlorinated Chlorinated/THF? (DCM, Chloroform) SolventCheck->Chlorinated Polar Alcohols/Water? SolventCheck->Polar LaminateGloves REQUIRED: Silver Shield/Laminate Gloves (Nitrile will fail <2 mins) Chlorinated->LaminateGloves NitrileGloves REQUIRED: Double Nitrile Gloves (Change every 30 mins) Polar->NitrileGloves

Figure 1: Decision tree for selecting appropriate PPE based on the physical state and solvent carrier.

Operational Protocols

Protocol 1: The "Static-Free" Weighing Method

Rationale: Nitro-aromatics can be shock/friction sensitive. Static discharge can disperse toxic dust.

  • Preparation: Place an ionizing fan or anti-static gun inside the fume hood.

  • Balance Check: Verify the balance is stable. Place a damp paper towel (solvent-soaked) next to (not on) the balance to locally increase humidity and reduce static.

  • Transfer: Use a plastic or PTFE spatula. Avoid metal spatulas if possible to prevent metal-on-glass friction.

  • Decon: Immediately wipe the balance area with a methanol-dampened wipe. Dispose of the wipe as hazardous solid waste.

Protocol 2: Reaction Setup & Temperature Control

Rationale: The nitro group lowers the onset temperature of decomposition.

  • Thermal Limit: Never heat the reaction mixture >100°C without prior DSC testing of the reaction mixture.

  • Venting: Ensure the reaction vessel is connected to a scrubber or inert gas line. Do not seal the system (risk of pressure buildup from gas evolution).

  • Quenching: Quench reactions slowly. The hydrolysis of the nitrile group (if acidic/basic conditions exist) can be exothermic.

Emergency Response: Spill & Exposure

Spill Management Workflow

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Immediate Area (Allow aerosols to settle - 15 min) Spill->Evacuate PPE_Up 2. Don PPE: Resp (P100), Goggles, Double Gloves Evacuate->PPE_Up Contain 3. Cover with Solvent-Dampened Pads (Do NOT sweep dry dust) PPE_Up->Contain Clean 4. Wipe with Acetone/Methanol (Dissolve & Capture) Contain->Clean Waste 5. Dispose as Halogenated Waste Clean->Waste

Figure 2: Step-by-step workflow for managing a spill of 3-Chloro-4-hydroxy-5-nitrobenzonitrile.

First Aid Measures
  • Eye Contact: Flush for 15 minutes minimum .[5] The phenol group acts as a local anesthetic; pain may be delayed while damage continues.

  • Skin Contact: Wash with PEG-300 (Polyethylene Glycol) if available, or copious soap and water. Do not use ethanol (enhances skin absorption of nitriles).

Disposal & Decontamination

Crucial Rule: Do not mix with strong oxidizers or strong reducing agents in the waste stream.

  • Solid Waste: Pack in a dedicated container labeled "Toxic Solid - Halogenated/Nitro."

  • Liquid Waste:

    • Segregate into Halogenated Organic Waste (due to the Chlorine atom).

    • Do not mix with acidic waste streams (risk of HCN generation from the nitrile group).

  • Glassware Decontamination:

    • Rinse glassware with Acetone inside the fume hood.

    • Collect the rinseate as halogenated waste.

    • Wash with detergent and water after the solvent rinse.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21949878, 3-Chloro-5-hydroxybenzonitrile (Related Structure Hazard Analysis). Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Nitrile and Nitro-aromatic Hazard Classifications. Retrieved from [Link][6]

  • University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids Disposal SOP. Retrieved from [Link]

Sources

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